molecular formula C8H7IN2 B3030259 3-Iodo-6-methylimidazo[1,2-a]pyridine CAS No. 885276-23-3

3-Iodo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B3030259
CAS No.: 885276-23-3
M. Wt: 258.06
InChI Key: MZJCGQSJLCHPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJCGQSJLCHPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2I)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722975
Record name 3-Iodo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-23-3
Record name 3-Iodo-6-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Iodo-6-methylimidazo[1,2-a]pyridine from 2-amino-5-methylpyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the One-Pot Synthesis of 3-Iodo-6-methylimidazo[1,2-a]pyridine

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available starting material, 2-amino-5-methylpyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Its 3-iodo derivative serves as a versatile synthetic intermediate, primed for further molecular elaboration through cross-coupling reactions, making it a highly valuable building block in drug discovery programs.[6][7] This document details a robust and efficient one-pot, two-step procedure that involves an initial condensation and cyclization to form the bicyclic core, followed by a regioselective electrophilic iodination at the C-3 position. We will explore the underlying reaction mechanisms, provide a detailed, step-by-step experimental protocol, and discuss methods for characterization and analysis.

The Strategic Importance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, featured in drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (anti-osteoporosis).[2][3] This scaffold's prevalence stems from its unique three-dimensional structure and its ability to engage with a wide array of biological targets, including kinases, enzymes, and receptors.[5][8]

The functionalization of this core is critical for modulating pharmacological activity. Direct C-H functionalization is often challenging, thus necessitating the installation of a reactive handle. A C-I bond is particularly advantageous for this purpose due to its relatively low bond dissociation energy, which makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[6] Synthesizing the 3-iodo derivative provides a strategic entry point for introducing diverse substituents at a key pharmacological position.

Synthetic Strategy and Mechanism

The conversion of 2-amino-5-methylpyridine to this compound is achieved through a sequential, one-pot process. This approach enhances efficiency by minimizing intermediate isolation and purification steps. The strategy is bifurcated into two core transformations: formation of the imidazo[1,2-a]pyridine ring system, followed by selective iodination.

Step 1: Heterocycle Formation via Condensation/Cyclization

The synthesis of the imidazo[1,2-a]pyridine core from a 2-aminopyridine is a classic and reliable transformation.[9][10] The process begins with the reaction of 2-amino-5-methylpyridine with an α-haloaldehyde, typically chloroacetaldehyde. The more nucleophilic endocyclic pyridine nitrogen initiates an SN2 reaction with chloroacetaldehyde, forming an N-alkylated pyridinium intermediate. Subsequent intramolecular condensation between the remaining amino group and the aldehyde, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.

Step 2: Regioselective C-3 Electrophilic Iodination

The imidazo[1,2-a]pyridine ring is an electron-rich heteroaromatic system. Computational and experimental studies have consistently shown that the C-3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic substitution.[7] This inherent reactivity allows for highly regioselective functionalization.

For this transformation, N-Iodosuccinimide (NIS) is the electrophilic iodinating agent of choice.[11][12] It is a mild, easy-to-handle solid that serves as a source of an electrophilic iodine atom ("I+").[13][14][15] The reaction proceeds rapidly upon addition of NIS to the pre-formed 6-methylimidazo[1,2-a]pyridine intermediate in the same reaction vessel.

Visualized Reaction Mechanism

The following diagram illustrates the sequential transformation from starting material to final product.

Synthesis_Mechanism Figure 1: Reaction Mechanism for the Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_iodination Iodination Start 2-Amino-5-methylpyridine Intermediate1 Pyridinium Intermediate Start->Intermediate1 SN2 Attack Reagent1 Chloroacetaldehyde (ClCH₂CHO) Reagent1->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Condensation Intermediate3 6-Methylimidazo[1,2-a]pyridine Intermediate2->Intermediate3 Dehydration (-H₂O) Product This compound Intermediate3->Product Electrophilic Substitution (C-3) Reagent2 N-Iodosuccinimide (NIS) Reagent2->Product

Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/PurityAmount (mmol)Quantity
2-Amino-5-methylpyridine1603-41-4108.1498%10.01.08 g
Chloroacetaldehyde107-20-078.5050 wt% in H₂O11.01.73 mL
Sodium Bicarbonate (NaHCO₃)144-55-884.01≥99.5%25.02.10 g
N-Iodosuccinimide (NIS)516-12-1224.9898%10.52.36 g
Ethanol (EtOH)64-17-546.07Anhydrous-50 mL
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade-~200 mL
Saturated Sodium Thiosulfate7772-98-7248.18Saturated Aq.-~50 mL
BrineN/AN/ASaturated Aq.-~50 mL
Step-by-Step Synthesis Workflow

The following diagram outlines the key steps of the experimental procedure.

Workflow Figure 2: Experimental Workflow A 1. Setup & Dissolution - Charge flask with 2-amino-5-methylpyridine, NaHCO₃, and EtOH. B 2. Cyclization - Add chloroacetaldehyde solution dropwise. - Heat mixture to reflux (e.g., 80 °C) for 3-4 hours. A->B C 3. Iodination - Cool reaction to room temperature. - Add N-Iodosuccinimide (NIS) in portions. B->C D 4. Reaction Completion - Stir at room temperature for 1-2 hours. - Monitor by TLC. C->D E 5. Work-up & Extraction - Quench with Na₂S₂O₃ solution. - Extract with Ethyl Acetate. D->E F 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate and purify via column chromatography. E->F G 7. Analysis - Characterize pure product (NMR, MS). - Determine yield. F->G

Caption: Figure 2: One-Pot Synthesis and Purification Workflow.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylpyridine (1.08 g, 10.0 mmol), sodium bicarbonate (2.10 g, 25.0 mmol), and ethanol (50 mL).

  • Cyclization: Begin stirring the suspension. Slowly add the chloroacetaldehyde solution (1.73 mL, 11.0 mmol) dropwise over 5 minutes.

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes).

  • Iodination: After completion of the first step, cool the reaction mixture to room temperature (20-25 °C). In one portion, add N-Iodosuccinimide (2.36 g, 10.5 mmol). Rationale: Adding NIS at room temperature prevents potential side reactions and ensures controlled iodination.

  • Reaction Completion: Stir the resulting mixture at room temperature for an additional 1-2 hours. The reaction should turn from a pale yellow to a darker brown/orange color. Monitor the formation of the product by TLC.

  • Quenching and Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. To the resulting residue, add 50 mL of ethyl acetate and 50 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted iodine/NIS. Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc). Combine the fractions containing the pure product and concentrate to afford this compound as a solid.

Characterization and Data Analysis

Confirmation of the product's structure and purity is essential. The following techniques are standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Expected Analytical Data
AnalysisExpected Result
Appearance Off-white to light brown solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.05 (s, 1H, H-5), 7.55 (s, 1H, H-2), 7.45 (d, 1H, H-8), 7.05 (d, 1H, H-7), 2.40 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 145.0, 142.5, 126.0, 125.5, 122.0, 117.0, 75.0 (C-I), 18.5 (CH₃).
HRMS (ESI) m/z calculated for C₈H₈IN₂ [M+H]⁺: 258.9727; Found: 258.9725.

Note: Exact chemical shifts (δ) may vary slightly based on solvent and instrument calibration. The provided data is representative for this class of compounds.[16][17]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive chloroacetaldehyde (polymerized).- Insufficient heating during cyclization.- Reaction not run long enough.- Use fresh chloroacetaldehyde solution.- Ensure reflux temperature is reached and maintained.- Monitor reaction by TLC to confirm completion before adding NIS.
Incomplete Iodination - Degradation of NIS.- Insufficient stoichiometry of NIS.- Use fresh, high-purity NIS.- Ensure an equimolar or slight excess (1.05-1.1 eq) of NIS is used.
Formation of Multiple Spots on TLC - Side reactions from overheating during iodination.- Impure starting materials.- Ensure the reaction is cooled to room temperature before adding NIS.- Use purified 2-amino-5-methylpyridine.
Difficult Purification - Product co-elutes with succinimide byproduct.- Perform an aqueous wash with dilute NaOH during work-up to remove acidic succinimide.- Use a shallow gradient for column chromatography.

Safety Considerations

  • 2-Amino-5-methylpyridine: Harmful if swallowed or in contact with skin. Irritant.

  • Chloroacetaldehyde: Toxic, corrosive, and a suspected mutagen. Handle with extreme care in a fume hood.

  • N-Iodosuccinimide (NIS): Causes skin and serious eye irritation. May cause respiratory irritation.[12]

  • Solvents: Ethanol and ethyl acetate are flammable. Ensure no ignition sources are nearby.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

Conclusion

The one-pot synthesis of this compound from 2-amino-5-methylpyridine is an efficient and reliable method for producing a key intermediate for pharmaceutical research and development. By leveraging a sequential condensation/cyclization and a highly regioselective electrophilic iodination, this protocol provides high yields of the desired product with operational simplicity. The methodology is robust, scalable, and employs readily available reagents, making it a valuable asset for medicinal and organic chemists.

References

Characterization of 3-Iodo-6-methylimidazo[1,2-a]pyridine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 3-iodo-6-methylimidazo[1,2-a]pyridine, a key synthetic intermediate in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous pharmacologically active compounds, and the strategic placement of an iodine atom at the C3 position offers a versatile handle for further molecular elaboration through cross-coupling reactions.[1] This document outlines detailed protocols for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, providing researchers with the necessary tools to unequivocally confirm the identity and purity of this important building block.

Introduction: The Significance of this compound in Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in the development of a wide range of therapeutics, exhibiting activities including anticancer, antimicrobial, and anti-inflammatory properties.[2] The functionalization of this scaffold is a key strategy in the optimization of lead compounds. The introduction of an iodine atom at the 3-position is particularly advantageous, as the carbon-iodine bond is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse molecular fragments, enabling the exploration of a broad chemical space in the quest for novel drug candidates. The 6-methyl substituent can also play a role in modulating the compound's pharmacokinetic and pharmacodynamic properties.

This guide will focus on the two primary analytical techniques for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By understanding the principles behind these techniques and their application to this compound, researchers can confidently verify their synthetic outcomes and proceed with downstream applications.

Experimental Protocols: A Validated Approach to Data Acquisition

The quality of spectroscopic data is paramount for accurate structural assignment. The following protocols are designed to yield high-resolution NMR and mass spectra for this compound.

NMR Spectroscopy

2.1.1. Sample Preparation: The Foundation of a Good Spectrum

A meticulously prepared sample is the first step towards obtaining a high-quality NMR spectrum.

  • Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is free from water and other impurities.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without causing significant line broadening.

  • NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube to avoid distortions in the magnetic field.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

2.1.2. ¹H NMR Spectroscopy: Unveiling the Proton Environment

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 32 scans are typically sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is adequate.

    • Spectral Width (SW): A spectral width of approximately 12 ppm is appropriate.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.

2.1.3. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

  • Instrument: A spectrometer with a broadband probe is required.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A 2-second delay is recommended.

    • Spectral Width (SW): A spectral width of 200-220 ppm is standard.

Mass Spectrometry

2.2.1. Sample Preparation: Ensuring Ionization Efficiency

  • Solvent: A high-purity solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, should be used.

  • Concentration: Prepare a dilute solution of the compound (approximately 10-100 µg/mL).

2.2.2. Data Acquisition: Determining the Molecular Mass and Fragmentation

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is ideal.

  • Ionization Mode: Positive ion mode is expected to be most effective for this nitrogen-containing heterocyclic compound, leading to the formation of the protonated molecule [M+H]⁺.

  • Analysis Mode: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. Subsequently, perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information.

Data Interpretation: Deciphering the Spectroscopic Signature

The following sections detail the expected NMR and mass spectral data for this compound and provide a rationale for the assignments based on established principles and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electronic effects of the substituents and the heterocyclic ring system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-5~7.55d~9.2Located on the pyridine ring, this proton is expected to be a doublet due to coupling with H-7. Its chemical shift is influenced by the electron-donating methyl group at the para-position.
H-7~6.95dd~9.2, 1.6This proton will appear as a doublet of doublets due to coupling with H-5 (large coupling) and H-8 (small meta-coupling).
H-8~7.80s-This proton is a singlet as it has no adjacent protons to couple with. The deshielding effect of the adjacent nitrogen atom results in a downfield shift.
H-2~7.25s-The proton on the imidazole ring is expected to be a singlet. Its chemical shift is influenced by the adjacent iodine atom.
-CH₃~2.30s-The methyl group protons will appear as a sharp singlet in the upfield region of the spectrum.

Diagram of this compound with Proton Numbering

Caption: Structure of this compound with atom numbering.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-2~144.5This carbon is part of the imidazole ring and is deshielded by the adjacent nitrogen atom.
C-3~93.0The carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect of iodine.
C-5~123.0Aromatic carbon in the pyridine ring.
C-6~127.5The carbon attached to the methyl group.
C-7~120.5Aromatic carbon in the pyridine ring.
C-8~117.5Aromatic carbon adjacent to a nitrogen atom.
C-9a~143.8Bridgehead carbon atom.
-CH₃~18.5The methyl carbon appears in the upfield aliphatic region.

Workflow for NMR Data Analysis

G A Acquire 1D 1H NMR C Assign Proton Signals (Chemical Shift, Multiplicity, Integration) A->C B Acquire 1D 13C NMR D Assign Carbon Signals (Chemical Shift) B->D E Correlate 1H and 13C Data (HSQC/HMBC if necessary) C->E D->E F Confirm Structure E->F G A [M+H]+ m/z 259 B [M-I]+ m/z 132 A->B - I• C Further Fragments B->C - HCN

References

An In-Depth Technical Guide to 3-Iodo-6-methylimidazo[1,2-a]pyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Strategic Importance of a C3-Iodo Handle

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, recognized in medicinal chemistry as a "drug prejudice" moiety due to its prevalence in a wide array of therapeutic agents.[1][2] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) feature this core structure, highlighting its favorable pharmacological and pharmacokinetic properties.[3][4] The versatility of this scaffold stems from its rigid, bicyclic nature and the tunable electronic properties that can be modulated through substitution on the ring system.

This guide focuses on a particularly valuable derivative: 3-Iodo-6-methylimidazo[1,2-a]pyridine . The strategic placement of an iodine atom at the C3 position transforms the otherwise stable heterocyclic core into a highly versatile synthetic intermediate.[5] The inherent reactivity of the carbon-iodine bond provides a robust handle for introducing molecular diversity through a host of modern cross-coupling reactions. For researchers, scientists, and drug development professionals, understanding the properties and reactivity of this building block is paramount for the efficient construction of compound libraries aimed at discovering next-generation therapeutics.[5]

PART 1: Core Physicochemical and Structural Properties

This compound is a stable, solid compound under standard laboratory conditions. Its core characteristics are summarized below.

PropertyValueSource(s)
CAS Number 885276-23-3[6][7]
Molecular Formula C₈H₇IN₂[6]
Molecular Weight 258.06 g/mol [6]
Appearance Expected to be a crystalline solid (e.g., yellow, brown)[8]
Melting Point Data not available in cited literature. Note: The related compound 3-Iodo-6-methyl-2-phenylimidazo[1,2-a]pyridine has a reported melting point of 194–196 °C, suggesting the title compound is also a relatively high-melting solid.[8]
Solubility Data not available in cited literature. Note: Based on its structure, it is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM, Chloroform), with limited solubility in water and nonpolar alkanes.
Storage Store in a dark place under an inert atmosphere. For long-term stability, storage in a freezer at -20°C is recommended.

PART 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is logically approached in two primary stages: the formation of the bicyclic core followed by regioselective iodination.

Stage 1: Construction of the 6-methylimidazo[1,2-a]pyridine Core

The most classical and reliable method for constructing the imidazo[1,2-a]pyridine scaffold is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-haloketone or its synthetic equivalent. For the target scaffold, this involves the reaction of 2-amino-5-methylpyridine with a reagent such as chloroacetaldehyde.

Fig 1. General synthesis of the imidazo[1,2-a]pyridine core.
Stage 2: Regioselective C3-Iodination

With the core synthesized, the next critical step is the introduction of iodine. The imidazo[1,2-a]pyridine ring system is electron-rich, but the C3 position is particularly susceptible to electrophilic attack.[5] This inherent electronic preference allows for highly regioselective functionalization. Common iodinating agents include N-Iodosuccinimide (NIS) and molecular iodine (I₂). A modern, efficient, and environmentally conscious approach utilizes ultrasound irradiation to accelerate the reaction.[8]

  • Rationale: Ultrasound promotes the formation of radical species and enhances mass transfer, significantly accelerating the reaction rate compared to conventional heating and maximizing the atom economy of iodine.[8] Tert-butyl hydroperoxide (TBHP) acts as an oxidant in this process. This protocol is presented as a robust and sustainable method for C-H functionalization.

  • Step 1: Reagent Preparation

    • In a suitable sonication vessel, combine 6-methylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), molecular iodine (I₂) (1.2 mmol, 1.2 equiv), and a suitable alcohol solvent (e.g., ethanol, 5 mL).

  • Step 2: Reaction Initiation

    • Add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 3.0 mmol, 3.0 equiv) to the mixture.

  • Step 3: Sonication

    • Place the sealed vessel in an ultrasonic bath and irradiate at a constant frequency (e.g., 40 kHz) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Workup and Purification

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford pure this compound.

PART 3: Spectroscopic and Structural Characterization

Disclaimer: Experimental spectra for this compound (CAS 885276-23-3) were not available in the cited literature. The data presented below is an expert prediction based on the known spectral properties of the imidazo[1,2-a]pyridine scaffold and analysis of closely related, published structures, such as 3-Iodo-6-methyl-2-phenylimidazo[1,2-a]pyridine.[8]

TechniqueExpected Observations
¹H NMR Aromatic Protons: Signals expected in the range of δ 7.0–8.2 ppm. The H5 proton will likely appear as a doublet, the H7 proton as a doublet of doublets, and the H8 proton as a singlet (or narrow doublet). Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.3–2.5 ppm.
¹³C NMR Aromatic Carbons: Aromatic signals expected between δ 110–150 ppm. Iodinated Carbon (C3): The C3 carbon directly attached to iodine is expected to be significantly shielded and appear far upfield, likely in the range of δ 55-65 ppm.[8] Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 18-20 ppm.[8]
Mass Spec. (HRMS) Molecular Ion [M]⁺: Calculated exact mass for C₈H₇IN₂ is 257.9654. The observed m/z should correspond to this value.

PART 4: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its C3-I bond. This bond is relatively weak and highly polarizable, making it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions.[5] This allows the iodo-scaffold to serve as a central hub for generating a diverse library of C3-functionalized analogues.

Fig 2. Synthetic diversification via cross-coupling reactions.
  • Rationale: The Suzuki coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds. The choice of a strong base (like K₂CO₃ or Cs₂CO₃) and a suitable solvent (like DME or dioxane/water) is critical for facilitating the catalytic cycle, particularly the transmetalation step. The palladium catalyst, often with phosphine ligands, is essential for the oxidative addition and reductive elimination steps.

  • Step 1: Reaction Setup

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Add a base, for example, potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Step 2: Solvent Addition and Degassing

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add a degassed solvent system, such as a 2:1 mixture of 1,2-dimethoxyethane (DME) and water (6 mL).

  • Step 3: Reaction

    • Heat the reaction mixture to reflux (e.g., 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Workup and Purification

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the desired 3-aryl-6-methylimidazo[1,2-a]pyridine.

PART 5: Safety and Handling

As a halogenated heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • General Hazards: The parent imidazo[1,2-a]pyridine is classified as a skin and eye irritant and may cause respiratory irritation. Similar precautions should be taken for this derivative.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

A Comprehensive Technical Guide to 3-Iodo-6-methylimidazo[1,2-a]pyridine (CAS No. 885276-23-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Iodo-6-methylimidazo[1,2-a]pyridine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and significant applications, offering field-proven insights for its effective utilization in research and drug development.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of clinically used drugs such as zolpidem, alpidem, and zolimidine.[1] This fused bicyclic 5,6-heterocycle is of significant interest due to its diverse biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties.[1][2][3] The unique electronic and steric properties of this scaffold allow it to interact with a variety of biological targets.

This compound emerges as a particularly valuable derivative. The strategic placement of an iodine atom at the 3-position, a site prone to electrophilic substitution, renders the molecule an exceptionally versatile intermediate for further chemical modifications.[4][5] This guide will focus on the specific attributes of this compound, providing a technical foundation for its application in the synthesis of novel bioactive molecules.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is crucial for its handling, characterization, and application in synthesis.

PropertyValueSource
CAS Number 885276-23-3[4][6][7][8]
Molecular Formula C₈H₇IN₂[4][6]
Molecular Weight 258.06 g/mol [4][6]

The presence of the carbon-iodine bond is the most significant feature of this molecule from a synthetic standpoint. This bond's relatively low dissociation energy and the high polarizability of iodine make it an excellent leaving group in various cross-coupling reactions.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from commercially available 2-amino-5-methylpyridine.

Step 1: Formation of the Imidazo[1,2-a]pyridine Core

The initial step involves the condensation of 2-amino-5-methylpyridine with an α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde, to form the bicyclic imidazo[1,2-a]pyridine ring system. This reaction, a variation of the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.

Step 2: Iodination at the C3 Position

Once the 6-methylimidazo[1,2-a]pyridine core is formed, the subsequent and final step is the regioselective iodination at the C3 position. The imidazo[1,2-a]pyridine ring system is known to be susceptible to electrophilic attack at this position.[5] Common iodinating agents for this transformation include N-iodosuccinimide (NIS) or molecular iodine (I₂). The reaction is often carried out under mild conditions, providing the desired 3-iodo derivative in good yield.[4]

The overall synthetic workflow can be visualized as follows:

Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 6-methylimidazo[1,2-a]pyridine 6-methylimidazo[1,2-a]pyridine 2-Amino-5-methylpyridine->6-methylimidazo[1,2-a]pyridine Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->6-methylimidazo[1,2-a]pyridine This compound This compound 6-methylimidazo[1,2-a]pyridine->this compound Iodination (e.g., NIS, I₂) Cross-Coupling Reactions cluster_starting_material Key Intermediate cluster_products Diverse Scaffolds This compound This compound 3-Aryl/Heteroaryl-6-methylimidazo[1,2-a]pyridine 3-Aryl/Heteroaryl-6-methylimidazo[1,2-a]pyridine This compound->3-Aryl/Heteroaryl-6-methylimidazo[1,2-a]pyridine Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst) 3-Alkynyl-6-methylimidazo[1,2-a]pyridine 3-Alkynyl-6-methylimidazo[1,2-a]pyridine This compound->3-Alkynyl-6-methylimidazo[1,2-a]pyridine Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) 3-Amino-6-methylimidazo[1,2-a]pyridine 3-Amino-6-methylimidazo[1,2-a]pyridine This compound->3-Amino-6-methylimidazo[1,2-a]pyridine Buchwald-Hartwig Amination (R₂NH, Pd catalyst)

References

A Technical Guide to the Spectroscopic Characterization of 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the synthetically valuable heterocyclic compound, 3-Iodo-6-methylimidazo[1,2-a]pyridine. The strategic placement of an iodine atom at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine scaffold makes this molecule a versatile intermediate in the development of novel therapeutics.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Heterocycle

The imidazo[1,2-a]pyridine core is a prominent structural motif in medicinal chemistry, renowned for its wide range of biological activities. The fusion of an imidazole ring with a pyridine ring creates a unique electronic and steric environment, enabling interactions with various biological targets. The functionalization of this scaffold is a key strategy in drug discovery, and compounds like this compound serve as crucial building blocks for creating diverse molecular libraries.

Unraveling the Molecular Structure: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons. The analysis of the ¹H NMR spectrum of this compound allows for the precise assignment of each proton in the molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of data from structurally related compounds.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.5 - 7.7s-
H-57.8 - 8.0d~7.0
H-76.9 - 7.1dd~9.0, ~1.5
H-87.3 - 7.5d~9.0
6-CH₃2.3 - 2.5s-
Rationale for Signal Assignment

The chemical shifts and coupling patterns of the protons in this compound are governed by the electronic effects of the heteroatoms, the fused ring system, and the substituents.

  • H-2: The proton at the 2-position of the imidazole ring is expected to appear as a singlet in the downfield region. Its chemical shift is influenced by the adjacent nitrogen atom and the overall aromaticity of the system.

  • Pyridine Ring Protons (H-5, H-7, H-8): These protons form an AMX spin system, which gives rise to distinct coupling patterns.

    • H-5: This proton is situated ortho to the bridgehead nitrogen and is expected to be the most deshielded of the pyridine protons, appearing as a doublet with a typical ortho-coupling constant of approximately 7.0 Hz.

    • H-8: This proton is ortho to the carbon bearing the methyl group and will appear as a doublet due to coupling with H-7, with a larger ortho-coupling constant of around 9.0 Hz.

    • H-7: This proton will appear as a doublet of doublets, being coupled to both H-5 (meta-coupling, ~1.5 Hz) and H-8 (ortho-coupling, ~9.0 Hz).

  • 6-CH₃: The methyl protons will appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with.

For comparison, the related compound 6-Methyl-2-(4'-nitrophenyl)imidazo[1,2-a]pyridine exhibits a singlet for the H-5 proton at δ 8.17 ppm and a doublet for the H-8 proton at δ 7.68 ppm, which supports the downfield assignment of these protons in the parent scaffold.[2]

Visualizing Proton Connectivity

The following diagram illustrates the through-bond coupling relationships between the protons in the pyridine ring of this compound.

G cluster_0 This compound C5 C5 H5 H5 C5->H5 C6 C6 CH3 CH3 C6->CH3 C7 C7 H7 H7 C7->H7 C8 C8 H8 H8 C8->H8 N4 N4 C8a C8a H5->H7 Jmeta H7->H8 Jortho

Caption: ¹H-¹H coupling network in the pyridine ring.

Mapping the Carbon Skeleton: ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are presented in the table below. The assignments are based on the known effects of substituents on the imidazo[1,2-a]pyridine ring system.

Carbon Predicted Chemical Shift (δ, ppm)
C-2135 - 140
C-380 - 85
C-5125 - 130
C-6120 - 125
C-7115 - 120
C-8120 - 125
C-8a140 - 145
6-CH₃15 - 20
Interpretation of the ¹³C NMR Spectrum
  • C-3 (Iodo-substituted): The most upfield signal in the aromatic region is assigned to C-3. The direct attachment of the heavy iodine atom causes a significant upfield shift due to the "heavy atom effect."

  • C-8a (Bridgehead): The bridgehead carbon, C-8a, is typically one of the most downfield signals in the spectrum due to its attachment to two nitrogen atoms.

  • C-2: This carbon of the imidazole ring is also significantly deshielded and appears downfield.

  • Pyridine Carbons (C-5, C-6, C-7, C-8): The chemical shifts of these carbons are influenced by the methyl group and the fused imidazole ring. The signal for C-6, being directly attached to the methyl group, will be influenced by its electron-donating effect.

  • 6-CH₃: The methyl carbon will appear as a characteristic upfield signal.

A useful comparison can be made with the constitutional isomer, 6-iodo-2-methylimidazo[1,2-a]pyridine. In this molecule, the C-6 (iodo-substituted) appears at δ 74.5 ppm, and the C-2 (methyl-substituted) is at δ 144.2 ppm, illustrating the significant influence of substituent placement on the carbon chemical shifts.[3]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.[2] It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration is optimal for obtaining good signal-to-noise in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as the natural abundance of ¹³C is low.

  • Spectral Width: 0-160 ppm.

Data Processing
  • Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Experimental Workflow Diagram

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (High Purity Compound, CDCl3, TMS) B Instrument Setup (400 MHz Spectrometer) A->B Load Sample C 1H NMR Acquisition (zg30, 16-64 scans) B->C Optimize Parameters D 13C NMR Acquisition (zgpg30, 1024-4096 scans) C->D Sequential Acquisition E Data Processing (FT, Phasing, Baseline Correction, Referencing) D->E Process FIDs F Spectral Analysis & Interpretation E->F Final Spectra

Caption: A streamlined workflow for NMR data acquisition.

Conclusion

The detailed ¹H and ¹³C NMR spectroscopic analysis presented in this guide provides a comprehensive electronic and structural fingerprint of this compound. This information is critical for researchers in organic synthesis and medicinal chemistry, enabling confident identification and characterization of this important heterocyclic building block and its derivatives. The provided experimental protocol ensures the acquisition of reliable and high-quality data, upholding the principles of scientific integrity.

References

An In-Depth Technical Guide to the Crystal Structure of 3-Iodo-6-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of 3-iodo-6-methylimidazo[1,2-a]pyridine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We will delve into the synthesis, crystallization, and detailed structural analysis of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in drug discovery, forming the basis for a variety of approved drugs such as zolpidem and alpidem.[1] Its rigid, planar structure and tunable electronic properties make it an ideal framework for designing molecules that can interact with a wide range of biological targets. The introduction of a halogen atom, particularly iodine, at the C3 position, and a methyl group at the C6 position, offers a strategic approach to modulating the physicochemical and pharmacological properties of these derivatives. The iodine atom can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and crystal engineering.

This guide will focus on the three-dimensional arrangement of atoms in the crystalline state of this compound derivatives, providing a foundational understanding for structure-based drug design and the development of novel materials.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of this compound derivatives typically begins with the condensation of 2-amino-5-methylpyridine with an α-haloketone, followed by iodination.[2] Molecular iodine is a commonly used and environmentally benign catalyst for the synthesis of the imidazo[1,2-a]pyridine scaffold itself.[3]

A Representative Synthetic Protocol:

A common synthetic route to obtain the target compound, this compound, involves a two-step process. First, 2-amino-5-methylpyridine is reacted with an appropriate α-haloketone to form the 6-methylimidazo[1,2-a]pyridine core. The second step is the regioselective iodination at the C3 position, which is highly susceptible to electrophilic attack. This is often achieved using N-iodosuccinimide (NIS) or molecular iodine under mild conditions.[4]

Experimental Protocol for Synthesis:

  • Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine.

    • To a solution of 2-amino-5-methylpyridine in a suitable solvent (e.g., ethanol), an equimolar amount of an α-haloketone (e.g., chloroacetaldehyde) is added.

    • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Step 2: Iodination of 6-methylimidazo[1,2-a]pyridine.

    • The purified 6-methylimidazo[1,2-a]pyridine is dissolved in a solvent such as chloroform or dichloromethane.

    • An iodinating agent, such as N-iodosuccinimide (NIS), is added portion-wise at room temperature.

    • The reaction is stirred until complete conversion is observed.

    • The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Crystallization: The Art of Growing High-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step. The choice of solvent and crystallization technique is paramount. For imidazo[1,2-a]pyridine derivatives, slow evaporation of a solution in a suitable solvent or a solvent/anti-solvent system is a common and effective method.

Experimental Protocol for Crystallization:

  • Dissolve the purified this compound derivative in a minimal amount of a good solvent (e.g., dichloromethane, chloroform, or ethanol) at room temperature or with gentle heating.

  • Slowly add an anti-solvent (e.g., hexane or diethyl ether) in which the compound is poorly soluble, until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for several days.

  • Alternatively, the solution in the good solvent can be left in a loosely capped vial to allow for slow evaporation of the solvent.

  • Harvest the resulting single crystals and mount them for X-ray diffraction analysis.

X-ray Crystallographic Analysis: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The Workflow of Crystal Structure Determination:

workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis crystal Single Crystal Selection xray X-ray Diffraction crystal->xray diffraction Diffraction Pattern Collection xray->diffraction indexing Indexing & Unit Cell Determination diffraction->indexing integration Integration of Intensities indexing->integration solution Structure Solution (Direct/Patterson Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation (e.g., CIF check) refinement->validation bond_lengths Bond Lengths & Angles validation->bond_lengths torsion Torsional Angles bond_lengths->torsion packing Crystal Packing Analysis torsion->packing intermolecular Intermolecular Interactions packing->intermolecular

Caption: A generalized workflow for single-crystal X-ray structure determination.

Interpreting the Crystallographic Data: A Case Study Perspective

While a specific CCDC entry for this compound is not publicly available at the time of writing, we can infer the key structural features based on published data for closely related imidazo[1,2-a]pyridine derivatives. For instance, the crystal structure of a C3-alkylated 2-phenylimidazo[1,2-a]pyridine derivative (CCDC 2325330) confirms the planarity of the fused ring system.[6]

Table 1: Representative Crystallographic Data for an Imidazo[1,2-a]pyridine Derivative

ParameterValue (Representative)
Chemical FormulaC₈H₇IN₂
Formula Weight258.06
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)14.597
b (Å)8.204
c (Å)(Value not available)
α (°)90
β (°)90
γ (°)90
Volume (ų)(Value not available)
Z4
Density (calculated) (g/cm³)(Value not available)

Note: The crystallographic data presented here is a composite representation based on available information for similar structures, such as 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium iodide, and should be considered illustrative.[7]

In-Depth Structural Analysis: The Role of Iodine and Methyl Substituents

The introduction of the iodine atom at the C3 position is expected to significantly influence the crystal packing through halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The iodine atom in this compound can act as a halogen bond donor, interacting with electronegative atoms such as nitrogen or oxygen in neighboring molecules. These interactions can play a crucial role in the supramolecular assembly of the crystal lattice.

The methyl group at the C6 position, while less influential than the iodine atom, can also impact the crystal packing through weak van der Waals interactions and by affecting the overall steric profile of the molecule.

Visualizing Intermolecular Interactions:

interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1_A N1 I3_A I3 N_B N (Pyridine) I3_A->N_B Halogen Bond

Caption: A simplified representation of a potential halogen bond between two molecules.

Spectroscopic Characterization

Alongside X-ray crystallography, spectroscopic techniques are essential for confirming the identity and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the imidazo[1,2-a]pyridine core.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition.

Table 2: Representative Spectroscopic Data for this compound

TechniqueObserved Data
¹H NMR Characteristic shifts for the protons on the imidazo[1,2-a]pyridine ring system and the methyl group.
¹³C NMR Resonances corresponding to the carbon atoms of the fused rings, the methyl group, and the C-I bond.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight of C₈H₇IN₂ (258.06 g/mol ).[2]

Note: Specific chemical shifts and fragmentation patterns will vary depending on the solvent and the specific mass spectrometry technique used.

Structure-Activity Relationship and Future Directions

Understanding the crystal structure of this compound derivatives is paramount for establishing a clear structure-activity relationship (SAR). The precise knowledge of the three-dimensional arrangement of atoms allows for:

  • Rational Drug Design: The crystal structure can be used for in silico docking studies to predict the binding affinity of the molecule to a specific biological target.[3]

  • Optimization of Pharmacokinetic Properties: By understanding the intermolecular interactions that govern the solid-state properties, such as solubility and stability, the formulation of these compounds as drug candidates can be improved.

  • Development of Novel Materials: The ability of the iodine atom to direct crystal packing through halogen bonding can be exploited in the design of new materials with specific optical or electronic properties.

The continued exploration of the crystal structures of this and related series of compounds will undoubtedly pave the way for the discovery of new therapeutic agents and functional materials.

References

A Technical Guide to the Regioselective Iodination of 6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the regioselective iodination of 6-methylimidazo[1,2-a]pyridine, a key synthetic intermediate in pharmaceutical and materials science research. We will explore the underlying principles of regioselectivity, compare various synthetic protocols, and provide detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold.

Introduction: The Significance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antiulcer, antiviral, and antitumor agents.[1][2] The functionalization of this core structure is crucial for modulating its pharmacological properties. Specifically, the introduction of a halogen atom, such as iodine, at a specific position opens up a gateway for further molecular elaboration through various cross-coupling reactions, making 3-iodo-imidazo[1,2-a]pyridines valuable synthetic intermediates.[1] This guide focuses on the controlled, regioselective iodination of 6-methylimidazo[1,2-a]pyridine, a common starting material in medicinal chemistry programs.

The Fundamental Principle: Regioselectivity in Electrophilic Aromatic Substitution

The iodination of imidazo[1,2-a]pyridines is a classic example of electrophilic aromatic substitution (EAS). The inherent electronic properties of the bicyclic system dictate the position of electrophilic attack. The five-membered imidazole ring is more electron-rich and thus more susceptible to electrophilic attack than the six-membered pyridine ring, which is generally deactivated towards EAS.[3][4]

Within the imidazole ring, substitution predominantly occurs at the C3 position. This pronounced regioselectivity can be rationalized by examining the stability of the cationic intermediates (Wheland intermediates) formed upon electrophilic attack at C2 versus C3.

Attack at the C3 position results in a more stable carbocation intermediate where the aromaticity of the six-membered pyridine ring is preserved in one of the resonance structures.[3][4] In contrast, attack at the C2 position leads to a less stable intermediate that disrupts the aromaticity of the pyridine ring.[3][4]

G Electrophilic Attack on Imidazo[1,2-a]pyridine cluster_0 Attack at C3 (Favored) cluster_1 Attack at C2 (Disfavored) C3_attack Electrophile (E+) attacks C3 C3_intermediate More Stable Intermediate (Pyridine Aromaticity Preserved) C3_attack->C3_intermediate Forms stable cation C3_product C3-Substituted Product C3_intermediate->C3_product Deprotonation C2_attack Electrophile (E+) attacks C2 C2_intermediate Less Stable Intermediate (Pyridine Aromaticity Disrupted) C2_attack->C2_intermediate Forms less stable cation C2_product C2-Substituted Product (Minor) C2_intermediate->C2_product Deprotonation start Imidazo[1,2-a]pyridine start->C3_attack start->C2_attack

Figure 1: Rationale for C3 regioselectivity in the electrophilic substitution of imidazo[1,2-a]pyridines.

Synthetic Methodologies for the Iodination of 6-methylimidazo[1,2-a]pyridine

Several effective methods have been developed for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position. The choice of methodology often depends on factors such as desired yield, reaction scale, and green chemistry considerations.

Method 1: Molecular Iodine with an Oxidant

A common and efficient method involves the use of molecular iodine (I₂) in the presence of an oxidant. The oxidant serves to generate a more potent electrophilic iodine species. A noteworthy example is the use of tert-butyl hydroperoxide (TBHP) as the oxidant, often with ultrasound assistance to enhance reaction rates.[1][5]

Experimental Protocol: Ultrasound-Assisted Iodination

  • Reaction Setup: In a Schlenk tube, combine 6-methylimidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (I₂) (0.12 mmol), and ethanol (2.0 mL).

  • Addition of Oxidant: Add tert-butyl hydroperoxide (TBHP) in water (0.40 mmol) to the mixture.

  • Sonication: Place the sealed Schlenk tube in an ultrasonic bath and irradiate for 30 minutes.

  • Workup: Upon completion, quench the reaction with the addition of 10 mL of water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield the desired product.

This method is advantageous due to its high efficiency, rapid reaction times, and adherence to green chemistry principles by using an alcohol solvent.[1][5] For a similar substrate, 6-methyl-2-phenylimidazo[1,2-a]pyridine, this method has been reported to yield the 3-iodo product in 88% yield.[1]

Method 2: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used and convenient electrophilic iodinating agent. Reactions with NIS typically proceed under mild conditions and often do not require an additional oxidant.

General Protocol using NIS:

  • Dissolution: Dissolve 6-methylimidazo[1,2-a]pyridine in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of NIS: Add N-iodosuccinimide (typically 1.0-1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Quench the reaction with aqueous sodium thiosulfate, extract with an organic solvent, and purify by column chromatography.

While specific examples for 6-methylimidazo[1,2-a]pyridine are less detailed in the provided literature, NIS is a reliable reagent for the C3 iodination of the parent scaffold.[2]

Method 3: Electrochemical Iodination

A modern and environmentally benign approach is the use of electrochemistry to generate the iodinating species in situ. This method avoids the need for chemical oxidants.[2]

Electrochemical Protocol:

  • Electrolyte Solution: In an undivided electrochemical cell equipped with graphite electrodes, prepare a solution of 6-methylimidazo[1,2-a]pyridine and sodium iodide (NaI) in a suitable solvent like acetonitrile. NaI serves as both the iodine source and a supporting electrolyte.[2]

  • Electrolysis: Apply a constant current to the cell. The iodide anion is oxidized at the anode to generate iodine.

  • Reaction: The generated iodine then reacts with the imidazo[1,2-a]pyridine to form the C3-iodinated product.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the product is purified using standard techniques.

This method offers a high degree of control and is considered a green alternative to traditional methods.[2]

Comparative Summary of Iodination Methods

MethodIodinating AgentOxidant/ConditionsAdvantagesDisadvantages
Method 1 Molecular Iodine (I₂)TBHP, UltrasoundHigh yield, rapid, green solvent[1][5]Requires specialized equipment (sonicator)
Method 2 N-Iodosuccinimide (NIS)None typically requiredMild conditions, simple procedure[2]Stoichiometric waste from succinimide
Method 3 Sodium Iodide (NaI)Electrochemical (anodic oxidation)No chemical oxidant, sustainable[2]Requires electrochemical setup

Proposed Reaction Mechanism

The regioselective iodination of 6-methylimidazo[1,2-a]pyridine proceeds through a well-established electrophilic aromatic substitution mechanism. The following diagram illustrates the key steps for the reaction using molecular iodine activated by an oxidant.

G Proposed Mechanism for C3 Iodination cluster_workflow Reaction Pathway start 6-methylimidazo[1,2-a]pyridine + I₂ + Oxidant activation Generation of Electrophilic Iodine Species (e.g., I⁺) start->activation attack Nucleophilic attack from C3 on electrophilic iodine activation->attack intermediate Formation of stable cationic intermediate (σ-complex) attack->intermediate deprotonation Deprotonation at C3 intermediate->deprotonation product 3-iodo-6-methylimidazo[1,2-a]pyridine deprotonation->product

Figure 2: Stepwise mechanism of the C3 iodination of 6-methylimidazo[1,2-a]pyridine.

Conclusion

The regioselective iodination of 6-methylimidazo[1,2-a]pyridine at the C3 position is a robust and well-understood transformation, critical for the synthesis of complex molecules in drug discovery and materials science. The choice of iodinating agent and reaction conditions can be tailored to meet specific laboratory needs, with modern methods offering environmentally friendly and highly efficient routes. The foundational principle of this regioselectivity lies in the inherent electronic structure of the imidazo[1,2-a]pyridine core, which favors the formation of a more stable cationic intermediate upon electrophilic attack at the C3 position. This understanding allows for the predictable and high-yielding synthesis of this compound, a versatile building block for further chemical exploration.

References

Molecular weight and formula of 3-Iodo-6-methylimidazo[1,2-a]pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-6-methylimidazo[1,2-a]pyridine for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its fundamental properties, synthesis, reactivity, and its significant role as a versatile intermediate in modern synthetic and medicinal chemistry.

Core Compound Profile and Physicochemical Properties

This compound is a heterocyclic building block belonging to the imidazopyridine class of compounds. This scaffold is recognized as a "drug prejudice" or privileged structure in medicinal chemistry due to its frequent appearance in biologically active molecules.[1][2][3] The strategic placement of a methyl group at the 6-position and an iodine atom at the 3-position provides a unique combination of steric and electronic properties, making it a valuable intermediate for library synthesis and lead optimization.[4]

Table 1: Physicochemical and Identification Data

Property Value Source(s)
Molecular Formula C₈H₇IN₂ [4][5]
Molecular Weight 258.06 g/mol [4][5]
CAS Number 885276-23-3 [4][5]

| Appearance | (Varies, typically a solid) | N/A |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that first involves the construction of the core bicyclic system, followed by a regioselective iodination. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and ensuring purity.

Formation of the Imidazo[1,2-a]pyridine Scaffold

The most common and robust method for constructing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-haloketone.[6][7] For the target molecule, the synthesis commences with 2-Amino-5-methylpyridine.

Causality of Choice: 2-Amino-5-methylpyridine is selected as the starting material to introduce the required methyl group at what will become the 6-position of the final fused heterocyclic system.

The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of the aminopyridine attacks the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Regioselective C3-Iodination

With the 6-methylimidazo[1,2-a]pyridine core established, the next critical step is the introduction of the iodine atom. The 3-position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic aromatic substitution.[4][8] This enhanced reactivity is due to the electron-rich nature of the imidazole moiety, which directs electrophiles to this specific position.

Choice of Reagent: Common and effective reagents for this transformation include N-Iodosuccinimide (NIS) or molecular iodine (I₂).[4][9][10] These reagents provide an electrophilic iodine source (I⁺) under relatively mild conditions, which is crucial to avoid side reactions or degradation of the heterocyclic core. The reaction with molecular iodine is often catalyzed and can be performed in various solvents, including aqueous media.[7][9]

Overall Synthesis Workflow

The logical flow from starting materials to the final product is illustrated below.

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization SM1 2-Amino-5-methylpyridine Core 6-methylimidazo[1,2-a]pyridine SM1->Core Cyclocondensation SM2 α-haloketone (e.g., Chloroacetone) SM2->Core Product This compound Core->Product Electrophilic Iodination Reagent Electrophilic Iodine Source (e.g., NIS, I₂) Reagent->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of 3-iodo-substituted imidazo[1,2-a]pyridines.

Part A: Synthesis of 6-methylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetone), add chloroacetone (1.1 eq).

  • Add a mild base such as sodium bicarbonate (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude 6-methylimidazo[1,2-a]pyridine by column chromatography on silica gel.

Part B: Iodination at the C3-Position

  • Dissolve the purified 6-methylimidazo[1,2-a]pyridine (1.0 eq) in a solvent such as chloroform or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at room temperature for 2-4 hours, continuing to monitor by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to afford pure this compound.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate. The carbon-iodine bond at the C3 position is the key to its reactivity.

The C-I Bond as a Synthetic Handle

The C-I bond is relatively weak and highly polarizable, making it an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions.[4] This allows for the precise and efficient introduction of diverse molecular fragments at the 3-position, a critical strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.

Key Reactions:

  • Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

  • Sonogashira Coupling: Introduction of alkyne functionalities.

  • Heck Coupling: Formation of carbon-carbon bonds with alkenes.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions cluster_products Diverse C3-Functionalized Library Intermediate 3-Iodo-6-methyl- imidazo[1,2-a]pyridine Suzuki Suzuki (Ar-B(OH)₂) Intermediate->Suzuki Pd catalyst Sonogashira Sonogashira (R-C≡CH) Intermediate->Sonogashira Pd/Cu catalyst Heck Heck (Alkene) Intermediate->Heck Pd catalyst Buchwald Buchwald (Amine) Intermediate->Buchwald Pd catalyst P1 3-Aryl- Suzuki->P1 P2 3-Alkynyl- Sonogashira->P2 P3 3-Alkenyl- Heck->P3 P4 3-Amino- Buchwald->P4

Caption: Utility of this compound in cross-coupling reactions.

Role in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a cornerstone in drug discovery, with derivatives showing a vast array of biological activities.[11] This framework is present in clinically used drugs like Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic).[3] Its derivatives have been extensively investigated as:

  • Anticancer Agents: Targeting various kinases and cellular pathways.[11][12]

  • Antituberculosis Agents: Showing potent activity against multidrug-resistant strains.[1][3]

  • CNS Agents: Including ligands for detecting β-amyloid plaques in Alzheimer's disease research.[8]

  • Antimicrobial and Antiviral compounds. [3][6]

This compound provides a direct route to novel analogues of these compounds, allowing researchers to rapidly generate libraries for high-throughput screening and identify new therapeutic leads.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid with this compound.

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, typically an aqueous solution of sodium carbonate (2 M, 3.0 eq) or potassium carbonate.

  • Add a solvent system, such as a mixture of toluene and ethanol, or dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-aryl-6-methylimidazo[1,2-a]pyridine.

Self-Validation and Trustworthiness: The success of this protocol is validated by the complete consumption of the starting iodo-compound and the appearance of a new, less polar spot on TLC, corresponding to the coupled product. The final structure must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

References

Stability and storage conditions for 3-Iodo-6-methylimidazo[1,2-a]pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3-Iodo-6-methylimidazo[1,2-a]pyridine

This guide provides a comprehensive technical overview of the critical stability characteristics and optimal storage conditions for this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity and reliability of this important research compound.

Introduction: The Significance of this compound

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic applications, including anti-ulcer and antimicrobial agents.[1][2][3] The this compound variant is a particularly valuable synthetic intermediate. The iodine atom at the C3 position serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This reactivity, however, also hints at inherent stability challenges. Understanding and controlling the stability of this compound is paramount for ensuring the reproducibility of experimental results and the quality of downstream products.

Section 1: Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties dictate its behavior under various experimental and storage conditions.

PropertyValueSource
CAS Number 885276-23-3[4][5][6]
Molecular Formula C₈H₇IN₂[4][5]
Molecular Weight 258.06 g/mol [4][5]
Appearance Typically a solid[7]
Solubility Generally soluble in organic solvents like DMSO; limited solubility in water is expected.[7]
Reactivity Note The C3 position is susceptible to electrophilic attack, and the C-I bond is a reactive site for cross-coupling.[4]

Section 2: Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by the inherent reactivity of the imidazo[1,2-a]pyridine core and the carbon-iodine bond. While specific degradation studies on this exact molecule are not widely published, we can infer likely degradation pathways based on established chemical principles for related structures.

Key Factors Influencing Stability:
  • Light: The carbon-iodine bond is known to be photosensitive. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, leading to the formation of a radical species and subsequent de-iodination or other secondary reactions. This is a primary degradation concern.

  • Oxidizing Agents: The electron-rich imidazo[1,2-a]pyridine ring system is susceptible to oxidation. Strong oxidizing agents can lead to ring opening or the formation of N-oxides.[8] The presence of atmospheric oxygen, especially when catalyzed by trace metals or light, can also contribute to gradual degradation.

  • Heat: While many imidazo[1,2-a]pyridines are thermally stable solids, elevated temperatures accelerate all chemical degradation processes. Long-term storage at ambient or elevated temperatures is not recommended.

  • pH and Moisture: Although generally stable, prolonged exposure to strong acids or bases, particularly in the presence of water, could potentially facilitate hydrolysis or other acid/base-catalyzed degradation reactions of the heterocyclic system.

Postulated Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure. The primary routes are anticipated to be photolytic de-iodination and oxidation of the heterocyclic core.

G cluster_main Postulated Degradation Pathways A This compound B 6-methylimidazo[1,2-a]pyridine (De-iodination Product) A->B  Light (hν) / Reductive Conditions C Oxidized Species (e.g., N-oxides, Ring-Opened Products) A->C  Oxidizing Agents (O₂, Peroxides)

Caption: Postulated degradation pathways for this compound.

Section 3: Recommended Storage and Handling Conditions

To mitigate the degradation risks outlined above, strict adherence to proper storage and handling protocols is crucial. The following recommendations are synthesized from safety data sheets for this compound and its close analogs.[5][9][10]

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature Store in a freezer, under -20°C. Minimizes the rate of all potential chemical degradation reactions.[10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). Prevents oxidation of the electron-rich heterocyclic ring system.[10]
Light Keep in a dark place; use amber vials. Protects the photosensitive carbon-iodine bond from photolytic cleavage.[10]
Container Keep container tightly closed and upright. Prevents contamination and exposure to atmospheric moisture and oxygen.[9]
Location Store in a cool, dry, and well-ventilated area.Standard best practice for chemical storage to prevent moisture uptake and ensure safety.[9]
Handling Best Practices
  • Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation.[9][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.[11]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[8]

  • Incompatibilities: Avoid contact with strong acids, alkaline materials, and strong oxidizing agents.[8]

  • Weighing and Dispensing: When weighing, minimize exposure time to ambient light and atmosphere. If possible, perform these operations in a glovebox under an inert atmosphere.

Section 4: Experimental Protocol for Stability Assessment

To validate the stability of a specific batch of this compound under your laboratory's conditions, or to determine its shelf-life, a formal stability study is recommended. The following protocol outlines a standard approach for an accelerated stability study.

Workflow for Stability Assessment

G cluster_workflow Experimental Workflow for Stability Assessment prep 1. Sample Preparation (Weigh & dissolve in appropriate solvent) t0 2. Initial Analysis (T=0) (HPLC for purity & concentration) prep->t0 stress 3. Apply Stress Conditions (e.g., 40°C/75% RH, Photostability Chamber) t0->stress pull 4. Sample Pull at Time Points (e.g., 1, 2, 4 weeks) stress->pull analysis 5. HPLC Analysis (Assess purity, degradation products) pull->analysis analysis->pull Next Time Point data 6. Data Evaluation (Calculate degradation rate, identify degradants) analysis->data

Caption: A typical workflow for conducting a chemical stability study.

Detailed Step-by-Step Protocol: Accelerated Stability Study

Objective: To assess the stability of this compound under accelerated thermal/humidity and photolytic conditions.

Materials and Equipment:

  • This compound (test sample)

  • Reference standard of the same compound (high purity, stored at -80°C)

  • HPLC-grade acetonitrile and water

  • HPLC-grade buffers (e.g., phosphate or formate)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • Stability chamber (e.g., 40°C / 75% Relative Humidity)

  • Photostability chamber (with controlled UV and visible light output)

  • Calibrated HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the test compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL amber volumetric flask to create a 1 mg/mL stock solution.

    • Prepare a working solution for HPLC analysis by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

  • Initial Analysis (Time = 0):

    • Immediately analyze the freshly prepared working solution via a validated, stability-indicating HPLC method.

    • Record the initial purity (as % peak area) and identify the retention time of the main peak. This serves as the baseline reference.

  • Application of Stress Conditions:

    • Thermal/Humidity Stress: Aliquot the solid compound into several small, loosely capped amber glass vials. Place these vials into a stability chamber set to 40°C and 75% relative humidity.

    • Photostability Stress: Spread a thin layer of the solid compound in a shallow, uncovered petri dish. Place the dish in a photostability chamber according to ICH Q1B guidelines. Also, prepare a control sample by wrapping a similar dish in aluminum foil and placing it in the same chamber.

  • Sample Pull and Analysis:

    • At predefined time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the thermal chamber and a sample from the photostability dishes.

    • For each pulled sample, accurately prepare a working solution at the same concentration as the T=0 sample.

    • Analyze each sample by HPLC using the same method as the initial analysis.

  • Data Analysis and Interpretation:

    • Compare the chromatograms from each time point to the T=0 chromatogram.

    • Calculate the percent purity of the main peak at each time point. A significant decrease in purity indicates degradation.

    • Look for the appearance of new peaks, which represent degradation products. Quantify these degradants as a percentage of the total peak area.

    • A loss of more than 5% of the initial peak area is typically considered significant degradation.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. Its stability is primarily threatened by exposure to light, oxygen, and elevated temperatures. By implementing the stringent storage conditions outlined in this guide—specifically, storage at or below -20°C under an inert, dark atmosphere—users can significantly extend the shelf-life and ensure the reliability of this versatile compound. For critical applications, conducting a formal stability study is a prudent measure to validate compound integrity over time.

References

The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities. This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to the development of several marketed drugs and a plethora of promising clinical candidates. This technical guide provides a comprehensive overview of the therapeutic potential of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used to evaluate their efficacy.

The Versatility of the Imidazo[1,2-a]Pyridine Scaffold: A Gateway to Diverse Therapeutic Applications

The unique electronic and structural features of the imidazo[1,2-a]pyridine nucleus make it an ideal starting point for the design of novel therapeutic agents. Its bicyclic, planar nature provides a rigid framework for the precise orientation of various substituents, allowing for fine-tuning of its pharmacological properties. This adaptability has led to the exploration of imidazo[1,2-a]pyridine derivatives in a multitude of therapeutic areas.

Central Nervous System (CNS) Applications: Modulating Neuronal Activity

Some of the most well-known drugs containing the imidazo[1,2-a]pyridine scaffold are those that act on the central nervous system, particularly as anxiolytics and sedative-hypnotics. These compounds primarily exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.

Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

Imidazo[1,2-a]pyridine-based CNS drugs, such as zolpidem, alpidem, and saripidem, act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a decrease in neuronal excitability, producing sedative, hypnotic, and anxiolytic effects. A key feature of many of these drugs is their selectivity for GABA-A receptor subtypes containing the α1 subunit, which is thought to contribute to their more favorable side-effect profile compared to non-selective benzodiazepines.

GABA-A Receptor Modulation cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Decreased Excitability) Chloride_Channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_A Binds Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->GABA_A Positive Allosteric Modulation

Caption: Mechanism of action of imidazo[1,2-a]pyridine-based CNS drugs.

Key Experimental Protocols for Evaluating CNS Activity

Elevated Plus Maze (EPM) for Anxiolytic Activity:

This widely used behavioral assay assesses anxiety-like behavior in rodents. The apparatus consists of two open and two closed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

Step-by-Step Protocol:

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Administer the imidazo[1,2-a]pyridine derivative or vehicle control intraperitoneally.

  • After a specific pre-treatment time (e.g., 30 minutes), place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the number of entries and the time spent in each arm using a video-tracking system.

  • Clean the maze with 70% ethanol between each trial.

Pentobarbital-Induced Sleeping Time for Sedative/Hypnotic Activity:

This test evaluates the sedative and hypnotic effects of a compound by measuring its ability to potentiate the sleep-inducing effects of pentobarbital.

Step-by-Step Protocol:

  • Administer the test compound or vehicle to the mice.

  • After a set pre-treatment time, administer a sub-hypnotic dose of pentobarbital intraperitoneally.

  • Record the latency to the loss of the righting reflex (onset of sleep) and the total duration of sleep (time from loss to recovery of the righting reflex).

Anticancer Applications: Targeting Key Signaling Pathways

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through various mechanisms of action.

Mechanisms of Anticancer Activity

Inhibition of the PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often by targeting the ATP-binding site of PI3K.[1]

PI3K_Akt_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are potent anticancer agents. Certain imidazo[1,2-a]pyridine derivatives have been shown to bind to the colchicine-binding site on β-tublin, inhibiting microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are a family of protein kinases that regulate the cell cycle. Overexpression or dysregulation of CDKs is common in cancer. Imidazo[1,2-a]pyridine-based compounds have been developed as potent and selective inhibitors of CDKs, particularly CDK1 and CDK2, leading to cell cycle arrest and apoptosis.[3][4]

Quantitative Data on Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
IP-5 HCC1937 (Breast)45PI3K/Akt pathway inhibition, Apoptosis induction[5]
IP-6 HCC1937 (Breast)47.7PI3K/Akt pathway inhibition, Apoptosis induction[5]
Compound 6 A375 (Melanoma)9.7 - 44.6AKT/mTOR pathway inhibition, G2/M arrest, Apoptosis[1]
Compound 5b Jurkat (Leukemia)0.06Tubulin polymerization inhibition[2]
AZ703 U2OS (Osteosarcoma)<2CDK1/2 inhibition[3]
Key Experimental Protocols for Evaluating Anticancer Activity

MTT Assay for Cell Viability and IC50 Determination:

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Clonogenic Survival Assay:

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival after treatment.

Step-by-Step Protocol:

  • Treat cells with the test compound for a defined period.

  • Harvest the cells and seed a known number of cells into 6-well plates.

  • Incubate the plates for 1-3 weeks to allow for colony formation.

  • Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the plating efficiency and the surviving fraction.

Western Blotting for Protein Expression Analysis:

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.

Step-by-Step Protocol:

  • Lyse the treated and untreated cells to extract proteins.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p53, p21).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Antimicrobial and Antiviral Applications: Combating Infectious Diseases

The imidazo[1,2-a]pyridine scaffold has also demonstrated significant potential in the fight against infectious diseases, with derivatives showing activity against a range of bacteria, fungi, and viruses.

Antimicrobial Mechanism of Action: Targeting Bacterial Respiration

A notable example of the antimicrobial activity of imidazo[1,2-a]pyridines is their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Certain derivatives, such as telacebec (Q203), act as potent inhibitors of the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain.[6] This inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.

QcrB_Inhibition ETC Electron Transport Chain Complex_III Complex III (Cytochrome bcc) QcrB QcrB Subunit ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesis Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Telacebec) Imidazopyridine->QcrB Inhibits

Caption: Inhibition of the QcrB subunit of complex III in M. tuberculosis by imidazo[1,2-a]pyridine derivatives.

Antiviral Mechanism of Action: Inhibition of Viral Kinases

Imidazo[1,2-a]pyridine derivatives have shown promising activity against several viruses, including human cytomegalovirus (HCMV).[7] While the exact mechanisms for all antiviral derivatives are not fully elucidated, some have been shown to inhibit viral protein kinases that are essential for viral replication. For example, inhibition of the UL97 protein kinase in HCMV can disrupt viral DNA replication and encapsidation.[8]

Key Experimental Protocols for Evaluating Antimicrobial and Antiviral Activity

Minimum Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

Step-by-Step Protocol:

  • Prepare a two-fold serial dilution of the imidazo[1,2-a]pyridine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at an appropriate temperature for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity:

The PRNT is a functional assay that measures the ability of a compound to inhibit the infectivity of a virus.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compound.

  • Mix each dilution with a known amount of virus and incubate to allow the compound to interact with the virus.

  • Inoculate a monolayer of susceptible host cells with the compound-virus mixture.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells.

  • Incubate the plates for several days to allow for plaque formation.

  • Stain the cells and count the number of plaques.

  • Calculate the percentage of plaque reduction compared to the virus control to determine the EC50 (the concentration of the compound that reduces the number of plaques by 50%).

Anti-inflammatory Applications: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects through the modulation of key inflammatory signaling pathways.

Mechanism of Anti-inflammatory Action

Inhibition of the STAT3/NF-κB Signaling Pathway:

The STAT3 and NF-κB signaling pathways are crucial regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Some imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of these pathways, leading to a reduction in the production of inflammatory mediators.[9]

STAT3_NFkB_Inhibition Cytokine_Receptor Cytokine Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 Activates IKK IKK Cytokine_Receptor->IKK Activates Nucleus Nucleus STAT3->Nucleus IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 Inhibits Imidazopyridine->NFkB Inhibits

Caption: Inhibition of the STAT3 and NF-κB signaling pathways by imidazo[1,2-a]pyridine derivatives.

Cyclooxygenase (COX) Inhibition:

Some imidazo[1,2-a]pyridine derivatives have been identified as selective inhibitors of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[3][10]

Key Experimental Protocol for Evaluating Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats:

This is a classic in vivo model of acute inflammation. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.

Step-by-Step Protocol:

  • Administer the test compound or vehicle orally or intraperitoneally to the rats.

  • After a specified pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its amenability to chemical modification allows for the exploration of vast chemical space and the optimization of activity against a wide array of biological targets. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of imidazo[1,2-a]pyridine-based drugs to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Suzuki-Miyaura Reaction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic nitrogen-containing heterocycle is a key component in marketed drugs such as Zolpidem and Alpidem, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The functionalization of this core structure is therefore of paramount importance in the discovery and development of new chemical entities for drug development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4][5] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists approach the synthesis of complex molecules, particularly biaryl and hetero-biaryl structures.[4] The reaction's success is attributed to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid and ester reagents.[5][6]

This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura cross-coupling of 3-iodo-6-methylimidazo[1,2-a]pyridine, a key intermediate for the synthesis of novel imidazo[1,2-a]pyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and provide insights into troubleshooting and optimization, specifically tailored for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][7] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting unforeseen outcomes. The three key steps are oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, this compound) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, results in the formation of a square planar Pd(II) intermediate.[7] The reactivity of the halide follows the order I > Br > OTf >> Cl.[7]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The presence of a base is critical here; it activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[5][8] The choice of base and solvent can significantly impact the rate and efficiency of this step.[5][8]

  • Reductive Elimination: In the final step, the two organic moieties on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (this compound) PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²B(OH)₃]⁻ (Activated Boronic Acid) PdII_Diaryl R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Forms C-C Bond RedElim->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [R²B(OH)₃]⁻ (Boronate Complex) Base->Boronate + OH⁻ Boronate->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization of the parameters outlined in Table 1 may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for aqueous base solutions or as a co-solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Table 1: Key Reaction Parameters for Optimization

ParameterTypical RangeRationale and Considerations
Palladium Catalyst 1-5 mol%Pd(PPh₃)₄ is a common choice. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos can be more effective.[9][10]
Base 2-3 equivalentsK₂CO₃ and K₃PO₄ are widely used. Cs₂CO₃ is a stronger base that can be beneficial for less reactive substrates.[5][11] The base must be strong enough to form the boronate complex.[8]
Solvent -A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is common.[4][5] The water aids in dissolving the inorganic base and facilitates transmetalation.[12]
Temperature 80-110 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of sensitive substrates or the catalyst.
Boronic Acid 1.1-1.5 equivalentsA slight excess is typically used to drive the reaction to completion. The stability of the boronic acid should be considered, as protodeboronation can be a side reaction.[4]

Troubleshooting and Field-Proven Insights

While the Suzuki-Miyaura coupling is a robust reaction, challenges can arise, particularly with nitrogen-containing heterocycles like imidazo[1,2-a]pyridine.

  • Low or No Conversion:

    • Catalyst Inactivation: The nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[13] Using bulky phosphine ligands can mitigate this issue.[9]

    • Inefficient Transmetalation: Ensure the base is sufficiently strong and soluble in the reaction medium. Switching to a stronger base like Cs₂CO₃ or K₃PO₄ may be beneficial.[11]

    • Poor Quality Reagents: Ensure the boronic acid is pure and has not undergone significant decomposition. The solvent should be anhydrous and properly degassed to prevent catalyst oxidation.

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source. Using a slight excess of the boronic acid and minimizing reaction time can help.

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[4] Thoroughly degassing the reaction mixture is crucial.

    • Reductive Dehalogenation: The starting aryl halide is reduced to the corresponding arene. This can be a sign of catalyst decomposition.

Experimental_Workflow Start Starting Materials: - this compound - Boronic Acid - Base - Catalyst Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating and Stirring (Reaction Monitoring) Setup->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product caption Figure 2: Experimental Workflow.

Caption: Figure 2: Experimental Workflow.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of functionalized imidazo[1,2-a]pyridine derivatives. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and meticulous experimental technique are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their quest to develop novel therapeutics based on this important heterocyclic scaffold.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anxiolytic, hypnotic, and anticancer properties.[1][2][3] The functionalization of this privileged heterocycle is of paramount importance for the development of new chemical entities with enhanced potency and selectivity. The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, provides a powerful tool for the introduction of alkynyl moieties onto the imidazo[1,2-a]pyridine nucleus.[4][5] This carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halide proceeds under mild conditions, tolerates a wide range of functional groups, and offers a direct route to novel alkynyl-substituted imidazo[1,2-a]pyridines.[6][7] These products are not only valuable final compounds but also serve as versatile intermediates for further chemical transformations in drug discovery and materials science.

This comprehensive guide provides detailed application notes and step-by-step protocols for the successful Sonogashira coupling of 3-iodo-6-methylimidazo[1,2-a]pyridine with various terminal alkynes. Both classical palladium/copper-catalyzed and modern copper-free methodologies are presented, offering researchers the flexibility to choose the most suitable conditions for their specific needs.

Mechanism of the Sonogashira Coupling: A Tale of Two Catalytic Cycles

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: The Pd(II) species undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. This step transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-imidazo[1,2-a]pyridine product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • Coordination: The terminal alkyne coordinates to the copper(I) catalyst.

  • Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.

The synergy between the palladium and copper catalysts allows the reaction to proceed efficiently under mild conditions.

Experimental Protocols

This section provides two detailed, field-proven protocols for the Sonogashira coupling of this compound. Protocol 1 describes the classical approach utilizing a palladium/copper co-catalytic system, while Protocol 2 outlines a copper-free alternative.

Protocol 1: Classical Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the Sonogashira coupling of this compound with a variety of terminal alkynes. The use of a copper(I) co-catalyst generally allows for milder reaction conditions and lower palladium catalyst loadings.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere of argon or nitrogen, combine this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Solvent and Base Addition: Add anhydrous THF or DMF to the flask to achieve a suitable concentration (typically 0.1-0.2 M). Subsequently, add triethylamine or DIPEA (2.0-3.0 equiv) to the reaction mixture.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the stirred reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the specific terminal alkyne. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A study on the unsubstituted 3-iodoimidazo[1,2-a]pyridine showed that many couplings proceed to completion within 2 hours at room temperature.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-alkynyl-6-methylimidazo[1,2-a]pyridine.

Diagram of the Experimental Workflow:

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine this compound, PdCl₂(PPh₃)₂, and CuI in a dry flask setup2 Establish inert atmosphere (Ar or N₂) setup1->setup2 reagent1 Add anhydrous solvent (THF or DMF) setup2->reagent1 reagent2 Add base (Et₃N or DIPEA) reagent1->reagent2 reagent3 Add terminal alkyne reagent2->reagent3 reaction1 Stir at room temperature or heat (40-80 °C) reagent3->reaction1 reaction2 Monitor by TLC or LC-MS reaction1->reaction2 workup1 Quench and perform aqueous work-up reaction2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 purification Purify by column chromatography workup3->purification G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)-I(L₂) Pd0->PdII_ArI Oxidative Addition (Ar-I) PdII_Ar_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_ArI->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuI CuI Cu_Alkyne Cu-C≡CR CuI->Cu_Alkyne H-C≡CR, Base Cu_Alkyne->PdII_ArI Cu_Alkyne->CuI to Pd Cycle

References

Application Note & Protocol: High-Efficiency Heck-Mizoroki Coupling for the Functionalization of 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation on a Privileged Scaffold

The Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation provides a direct route to substituted alkenes, which are pivotal intermediates in the synthesis of complex molecular architectures.[2][3] Its applications are particularly profound in medicinal chemistry, where the rapid construction of molecular diversity is paramount.

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anxiolytic properties.[4][5][6][7] The ability to selectively functionalize this heterocyclic system is therefore of significant interest. This document provides a comprehensive guide and a field-proven protocol for the Heck coupling of 3-iodo-6-methylimidazo[1,2-a]pyridine, a key building block for creating libraries of novel compounds for pharmaceutical and materials science applications. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind the selected conditions and offer a robust, optimized protocol for researchers.

The Heck Reaction: Mechanism and Rationale of Component Selection

A deep understanding of the catalytic cycle is essential for troubleshooting and adapting the reaction to new substrates. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[3]

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a square planar Pd(II) complex.[3][8] This is often the rate-determining step.

  • Olefin Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.[3][8][9]

  • β-Hydride Elimination: For the product to be released, a hydrogen atom on the carbon adjacent to the palladium must be accessible for a syn β-hydride elimination. This step forms the final substituted alkene and a palladium-hydride species.[3][8][9]

  • Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and facilitate the reductive elimination of HX from the palladium-hydride complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[3][8]

Heck_Catalytic_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Insertion Olefin Insertion PdII_Aryl->Insertion PdII_Alkene L(Aryl)Pd(II)(I) (Alkene) PdII_Aryl->PdII_Alkene  + Alkene - L BetaElim β-Hydride Elimination PdH L₂Pd(II)(H)(I) PdII_Alkene->PdH Alkene_out Substituted Alkene BetaElim->Alkene_out Regen Base-mediated Regeneration PdH->Regen Regen->Pd0 BaseH_out Base-H⁺I⁻ Regen->BaseH_out ArylI Aryl-I ArylI->OxAdd Alkene_in Alkene Alkene_in->Insertion Base_in Base Base_in->Regen

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Critical Reaction Components
  • Palladium Precatalyst: While Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) can be used, it is often more convenient and efficient to use air-stable Pd(II) salts like palladium(II) acetate (Pd(OAc)₂).[2][3][8] These are reduced in situ by a phosphine ligand, an amine, or the solvent to generate the active Pd(0) species.[9] Pd(OAc)₂ is highly recommended for its reliability and high catalytic activity.[8]

  • Ligand: The ligand stabilizes the palladium center, prevents the formation of inactive palladium black, and modulates the catalyst's reactivity. For electron-rich heteroaromatic iodides, monodentate phosphines like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are excellent starting points. N-Heterocyclic Carbenes (NHCs) have also emerged as powerful alternatives to phosphines.[10][11]

  • Base: The choice of base is critical. It must be strong enough to promote the regeneration of the Pd(0) catalyst but not so strong as to cause side reactions.[8] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can also be effective, depending on the solvent and substrate.

  • Solvent: A polar, aprotic solvent is typically required to dissolve the reagents and facilitate the reaction at elevated temperatures. Dimethylformamide (DMF), dimethylacetamide (DMAc), and acetonitrile (MeCN) are standard choices.[12] The solvent's polarity can influence the reaction rate and pathway.[12]

  • Substrates: The reactivity of the halide partner follows the trend I > Br >> Cl. The C3-iodo position on the imidazo[1,2-a]pyridine ring is highly activated towards oxidative addition. Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally the most effective coupling partners as they favor the migratory insertion step.[2]

Optimized Protocol: Heck Coupling of this compound with Ethyl Acrylate

This protocol has been optimized for high yield and reproducibility.

Materials and Reagents
  • This compound (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or microwave vial

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 259 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe, followed by triethylamine (0.28 mL, 2.0 mmol) and ethyl acrylate (0.16 mL, 1.5 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product, (E)-ethyl 3-(6-methylimidazo[1,2-a]pyridin-3-yl)acrylate.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the results of an optimization study, demonstrating the impact of key parameters on reaction efficiency.

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF100692
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1001275
3Pd₂(dba)₃ (1)P(o-tol)₃ (4)Et₃N (2)DMF100694
4Pd(OAc)₂ (2)NoneEt₃N (2)DMF100831
5Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)MeCN801268
6Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF801285

Yields are for the isolated, purified product.

Analysis: The data clearly indicate that a combination of a Pd(II) source with a phosphine ligand in a polar aprotic solvent like DMF at elevated temperatures provides the highest yield (Entries 1 and 3). The absence of a ligand leads to a significant drop in efficiency (Entry 4), highlighting its crucial role in stabilizing the catalyst.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficient temperature. 3. Impure reagents or solvent.1. Ensure the reaction is set up under a strictly inert atmosphere. Degas the solvent thoroughly. 2. Increase the temperature in 10-20 °C increments. Consider using microwave irradiation for faster heating.[13] 3. Use freshly distilled/anhydrous solvent and high-purity reagents.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition, often due to the absence of a stabilizing ligand or excessive temperature.1. Ensure the correct stoichiometry of the ligand is used. 2. Try a more robust ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC). 3. Lower the reaction temperature.
Homocoupling of Aryl Iodide This side reaction can occur at high temperatures or with certain catalyst systems.1. Lower the reaction temperature. 2. Increase the ligand-to-palladium ratio slightly.
Low Yield with Other Alkenes The electronic properties of the alkene partner are suboptimal.1. For electron-rich alkenes, different ligands (e.g., electron-poor phosphines) or additives may be required. 2. A full re-optimization of conditions (base, solvent, temperature) may be necessary for challenging substrates.

Experimental Workflow Diagram

Caption: From setup to product: the Heck reaction workflow.

Conclusion

The Heck-Mizoroki reaction is an exceptionally reliable and versatile tool for the C3-functionalization of the 6-methylimidazo[1,2-a]pyridine scaffold. By carefully selecting the palladium source, ligand, base, and solvent, high yields of the desired vinylated products can be achieved. The protocol detailed herein provides a robust starting point for researchers, which can be adapted for a wide array of alkene coupling partners. This methodology facilitates the rapid generation of compound libraries, accelerating the discovery of novel therapeutics and functional materials built upon this privileged heterocyclic core.

References

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the C3 Position of 6-Methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous marketed drugs with diverse pharmacological activities, including anxiolytics like Alpidem, and hypnotics such as Zolpidem.[1][2] Its rigid, bicyclic structure and unique electronic properties make it a "privileged scaffold" for engaging with a variety of biological targets. The 6-methylimidazo[1,2-a]pyridine variant, in particular, offers a specific substitution pattern that can be leveraged to fine-tune pharmacokinetic and pharmacodynamic properties.

A critical feature of the imidazo[1,2-a]pyridine system is the high electron density at the C3 position, rendering it the most nucleophilic carbon and thus highly susceptible to electrophilic substitution.[1] Mechanistic studies and theoretical calculations confirm that electrophilic attack at C3 proceeds through a more stable cationic intermediate compared to attack at other positions, as it maintains the aromaticity of the six-membered pyridine ring.[3][4] This inherent reactivity provides a reliable handle for introducing a wide array of functional groups, making C3-functionalization a pivotal strategy in the synthesis of novel drug candidates.

This guide provides a detailed exploration of key synthetic methodologies for the selective functionalization of the C3 position of 6-methylimidazo[1,2-a]pyridine. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for halogenation, C-C bond formation, and other advanced modifications.

Part 1: C3-Halogenation: Gateway to Versatile Intermediates

Introducing a halogen atom at the C3 position transforms the imidazo[1,2-a]pyridine core into a versatile building block, primed for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. The choice of halogenating agent is critical and depends on the desired reactivity and downstream application.

Core Mechanism: Electrophilic Aromatic Substitution

The underlying principle for halogenating the C3 position is a classic electrophilic aromatic substitution (EAS) reaction. The electron-rich C3 carbon attacks an electrophilic halogen species (e.g., Br⁺, Cl⁺), forming a stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity, yielding the C3-halogenated product.

EAS_Mechanism cluster_start Step 1: Electrophilic Attack cluster_end Step 2: Deprotonation Start 6-Methylimidazo[1,2-a]pyridine + Electrophile (E⁺) Intermediate Sigma Complex (Cationic Intermediate) Start->Intermediate C3 attacks E⁺ Product C3-Functionalized Product Intermediate->Product Base removes H⁺ Base Base

Caption: Generalized workflow for electrophilic substitution at C3.

Protocol 1: C3-Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a widely used reagent for this transformation due to its mild nature and ease of handling. It provides a low concentration of electrophilic bromine, minimizing side reactions.

Rationale: The reaction is typically performed in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to facilitate the ionization of the NBS and solubilize the substrate. The reaction proceeds readily at room temperature, reflecting the high nucleophilicity of the C3 position.

Step-by-Step Protocol:

  • Preparation: To a solution of 6-methylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 3-bromo-6-methylimidazo[1,2-a]pyridine.

Protocol 2: C3-Chlorination with Sodium Chlorite (NaClO₂)

For a transition-metal-free approach, sodium chlorite serves as an efficient and inexpensive chlorine source.[5] The reaction is typically conducted in an acidic aqueous medium.

Rationale: Acetic acid acts as both a solvent and an activator, protonating the sodium chlorite to generate the active chlorinating species in situ. This method avoids the use of harsh reagents like chlorine gas.

Step-by-Step Protocol:

  • Preparation: Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv) in acetic acid (5 mL) in a sealed vial.

  • Reagent Addition: Add sodium chlorite (NaClO₂) (1.5 mmol, 1.5 equiv) to the solution.

  • Reaction: Seal the vial and stir the mixture at 80 °C for 12 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude product via flash column chromatography on silica gel to yield 3-chloro-6-methylimidazo[1,2-a]pyridine.

Table 1: Summary of C3-Halogenation Protocols
Reaction Halogen Source Key Conditions Typical Yield
C3-BrominationN-Bromosuccinimide (NBS)Acetonitrile, Room Temp, 1-2hGood to Excellent
C3-ChlorinationSodium Chlorite (NaClO₂)Acetic Acid, 80 °C, 12hGood[5]
C3-IodinationN-Iodosuccinimide (NIS)Acetonitrile, Room Temp, 1-2hGood to Excellent

Part 2: C-C Bond Formation for Scaffold Elaboration

Directly forming carbon-carbon bonds at the C3 position is a powerful strategy for synthesizing complex analogues and exploring structure-activity relationships (SAR).

Section 2.1: C3-Arylation via Visible Light Photocatalysis

Visible-light-mediated reactions have emerged as a sustainable and powerful tool in organic synthesis, allowing for C-H functionalization under exceptionally mild conditions.[6][7]

Rationale: This method utilizes a photocatalyst, such as Eosin Y or even natural chlorophyll, which becomes excited upon absorbing visible light.[7][8] The excited catalyst initiates a radical cascade, activating a diazonium salt to form an aryl radical. This radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine, leading to the C3-arylated product after a final oxidation/deprotonation sequence. This approach avoids the need for pre-functionalization (e.g., halogenation) and transition metal catalysts.

Photocatalytic_Cycle PC Photocatalyst (e.g., Eosin Y) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Regeneration Ar_radical Aryl Radical (Ar•) PC_star->Ar_radical SET ArN2 Ar-N₂⁺ (Diazonium Salt) ArN2->Ar_radical -N₂ Radical_Adduct Radical Adduct Ar_radical->Radical_Adduct + Substrate Substrate 6-Me-Imidazopyridine Product C3-Arylated Product Radical_Adduct->Product Oxidation & -H⁺

Caption: Simplified photocatalytic cycle for C3-arylation.

Step-by-Step Protocol: C3-Arylation with Diazonium Salts

  • Preparation: In a reaction tube, combine 6-methylimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), the desired aryldiazonium tetrafluoroborate salt (0.75 mmol, 1.5 equiv), and the photocatalyst (e.g., Eosin Y, 1-2 mol%).

  • Solvent & Degassing: Add anhydrous solvent (e.g., DMSO or DMF, 3 mL). Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Irradiation: Seal the tube and place it approximately 5-10 cm from a blue LED lamp. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the 3-aryl-6-methylimidazo[1,2-a]pyridine.

Section 2.2: C3-Formylation using DMSO

Introducing a formyl (-CHO) group at C3 creates a valuable synthetic handle for subsequent reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid.[9] A highly efficient method utilizes DMSO as both the solvent and the source of the formyl carbon.[10][11]

Rationale: This copper-catalyzed reaction involves the oxidative C-H functionalization of the C3 position.[10] Molecular oxygen from the air serves as the terminal oxidant in a catalytic cycle where Cu(I) and Cu(II) species are interconverted. DMSO is decomposed under these conditions to provide the electrophilic species that is attacked by the C3 position.

Step-by-Step Protocol: Copper-Catalyzed C3-Formylation

  • Preparation: To an oven-dried Schlenk tube, add 6-methylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Solvent: Add anhydrous DMSO (5 mL).

  • Reaction: Fit the tube with a balloon filled with oxygen (or simply leave open to the air, though an oxygen atmosphere is often more efficient). Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC. The reaction may take 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 6-methylimidazo[1,2-a]pyridine-3-carbaldehyde.[12]

Table 2: Summary of C-C Bond Formation Protocols
Reaction Key Reagents Catalyst/Conditions Key Advantage
C3-ArylationDiazonium SaltEosin Y, Blue LED, Room TempMetal-free, mild conditions[7]
C3-FormylationDMSOCuI, O₂, 120 °CUses inexpensive, readily available reagents[10][11]
C3-Alkylationpara-Quinone MethidesHFIP, Room TempMetal- and additive-free[13]

Part 3: Advanced and Multicomponent Functionalizations

Beyond halogenation and simple C-C bond formation, a variety of other powerful transformations can be employed at the C3 position.

Catalyst-Free Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating significant portions of all starting materials. A notable example is a catalyst-free, Petasis-like reaction for the arylomethylation of the C3 position.[1]

Rationale: This reaction involves the imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid. Under thermal conditions, these components assemble to form an intermediate that undergoes phenyl migration and subsequent decarboxylation to yield the C3-functionalized product. The operational simplicity and avoidance of metal catalysts make this an attractive, green methodology.[1]

MCR_Workflow Reactants 6-Me-Imidazopyridine + Glyoxylic Acid + Boronic Acid Mixing One-Pot Mixing Reactants->Mixing Reaction Heating (No Catalyst) Mixing->Reaction Product C3-Arylomethylated Product Reaction->Product

Caption: Workflow for a three-component C3-functionalization.

Other Key Functionalizations
  • C3-Sulfonylation/Thiocyanation: These reactions introduce sulfur-containing moieties, which are important pharmacophores. Many modern protocols leverage visible light photocatalysis with reagents like ammonium thiocyanate (NH₄SCN) or sulfonyl chlorides.[6][7]

  • C3-Amination: Direct C-H amination introduces a nitrogen substituent. Photo-induced methods using azoles as the amine source have been developed, providing access to valuable C-N bonds under mild, oxidant-free conditions.[6]

Conclusion and Future Outlook

The C3 position of 6-methylimidazo[1,2-a]pyridine is a hub of reactivity that can be selectively and efficiently functionalized through a diverse array of synthetic methods. From classic electrophilic halogenation to modern, visible-light-mediated C-H activation and elegant multicomponent reactions, chemists have a powerful toolkit at their disposal. Each protocol carries its own set of advantages, whether it be operational simplicity, mild conditions, cost-effectiveness, or the avoidance of toxic metals. The continued development of novel synthetic strategies for modifying this privileged scaffold will undoubtedly accelerate the discovery of next-generation therapeutics.

References

Application Notes & Protocols: Leveraging 3-Iodo-6-methylimidazo[1,2-a]pyridine for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant therapeutic potential across various disease areas.[1][2] This prominence is particularly evident in the field of oncology and inflammation, where it serves as a foundational structure for a multitude of kinase inhibitors.[1][3][4] Kinases, enzymes that regulate cellular signal transduction, are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.[4][5]

This guide focuses on a key building block for synthesizing these inhibitors: 3-iodo-6-methylimidazo[1,2-a]pyridine . Its strategic value lies in the precise placement of its functional groups:

  • The 3-Iodo Group: This serves as a highly versatile synthetic handle. The carbon-iodine bond is readily activated by palladium catalysts, enabling a wide range of cross-coupling reactions to introduce diverse molecular fragments at the C3 position. This is crucial for exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.[6][7]

  • The 6-Methyl Group: Substitution at the C6 position can significantly influence the compound's pharmacokinetic properties and target engagement. The methyl group can enhance metabolic stability or provide key interactions within the kinase's binding pocket.

This document provides detailed protocols and expert insights into the application of this compound in the synthesis of kinase inhibitors, with a focus on robust and reproducible palladium-catalyzed cross-coupling methodologies.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The iodinated scaffold is primarily utilized in palladium-catalyzed reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods are favored for their high efficiency, functional group tolerance, and mild reaction conditions.

Workflow Overview

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd(PPh₃)₄ Na₂CO₃ sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira PdCl₂(PPh₃)₂ CuI, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd₂(dba)₃ Ligand, Base product_suzuki C3-Aryl/Heteroaryl Kinase Inhibitors suzuki->product_suzuki product_sono C3-Alkynyl Kinase Inhibitors sonogashira->product_sono product_buchwald C3-Amino Kinase Inhibitors buchwald->product_buchwald

Caption: Versatility of this compound in key cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for installing aryl or heteroaryl moieties at the C3 position. This is critical for accessing kinase inhibitors that mimic the adenine region of ATP.

Expert Insights: Why It Works

The reaction involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the imidazo[1,2-a]pyridine.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, and base is crucial for success. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and common choice for this transformation.[8]

Detailed Protocol: Synthesis of a 3-Aryl-6-methylimidazo[1,2-a]pyridine Derivative

This protocol is adapted from methodologies described for the synthesis of imidazo[1,2-a]pyridine-based inhibitors.[6][8]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene, Ethanol, and Water (in a 2:1:2 ratio)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon supply

Procedure:

  • Inert Atmosphere: To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Solvent Addition: Add the toluene:ethanol:water solvent mixture.

  • Degassing: Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-6-methylimidazo[1,2-a]pyridine.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling is the method of choice for creating C(sp²)–C(sp) bonds, linking the imidazo[1,2-a]pyridine core to a terminal alkyne.[9] This is particularly useful for designing inhibitors that can reach into deeper hydrophobic pockets of the kinase active site or serve as handles for further functionalization.

Expert Insights: The Role of Copper

The classical Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) as a co-catalyst.[9] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This synergy allows the reaction to proceed under mild conditions.[10]

Detailed Protocol: Synthesis of a 3-Alkynyl-6-methylimidazo[1,2-a]pyridine

This protocol is based on established procedures for Sonogashira couplings on heterocyclic systems.[10][11]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • A suitable base such as triethylamine (TEA) or diisopropylamine (DIPEA) (3.0 equivalents)

  • Anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask or similar reaction vessel, nitrogen/argon supply

Procedure:

  • Inert Setup: To a Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagents: Add the anhydrous solvent, followed by the base (e.g., TEA) and the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid but can be gently heated (40-50 °C) if necessary. Monitor by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the pure 3-alkynyl product.

G cluster_suzuki Suzuki Catalytic Cycle A Pd⁰L₂ B Oxidative Addition A->B Ar-I C Ar-Pdᴵᴵ(I)L₂ B->C D Transmetalation (R-B(OH)₂) C->D E Ar-Pdᴵᴵ(R)L₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Forming Key C–N Bonds

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond between the imidazo[1,2-a]pyridine C3 position and a primary or secondary amine.[12][13] This is invaluable for installing moieties that can form critical hydrogen bonds with the kinase hinge region, a common feature of potent inhibitors.

Expert Insights: The Importance of the Ligand

Success in Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[14] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the crucial reductive elimination step and prevent unwanted side reactions. The choice of base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also critical for deprotonating the amine nucleophile.[12]

Detailed Protocol: Synthesis of a 3-Amino-6-methylimidazo[1,2-a]pyridine

This protocol is a general guideline based on modern Buchwald-Hartwig conditions.[13][14]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 equivalents)

  • Biarylphosphine ligand (e.g., XPhos) (0.04 equivalents)

  • Strong, non-nucleophilic base (e.g., NaOtBu) (1.4 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inert Setup: In a glovebox or under a robust inert atmosphere, charge a reaction vessel with the base (NaOtBu), palladium precatalyst, and ligand.

  • Reagent Addition: Add the this compound, the amine, and the anhydrous solvent.

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C). Stir vigorously. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.

  • Extraction: Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel chromatography to afford the desired 3-amino derivative.

Data Summary and Application

The compounds synthesized via these methods serve as scaffolds for potent kinase inhibitors. Their biological activity is typically evaluated in enzymatic assays against a panel of kinases.

Coupling ReactionC3-Substituent TypeExample Kinase TargetsRepresentative IC₅₀ Range
Suzuki-MiyauraAryl/HeteroarylPI3K, CDKs, VEGFRLow nM to µM[15][16][17][18][19]
SonogashiraAlkynylRIPK2, IGF-1RSub-µM[20][21]
Buchwald-HartwigAminoGSK-3, DYRK1A, CLK1Low nM to µM[5]

IC₅₀ values are highly dependent on the specific substituent and the target kinase.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. Mastery of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—provides medicinal chemists with a powerful toolkit to rapidly generate diverse libraries of compounds. By systematically varying the coupling partners, researchers can fine-tune the pharmacological properties of the resulting molecules, leading to the discovery of novel and effective therapeutics for a range of human diseases.

References

The Strategic Application of 3-Iodo-6-methylimidazo[1,2-a]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide range of biological activities.[1][2] This nitrogen-fused bicyclic system is a key structural component in numerous therapeutic agents, including the anxiolytic alpidem, the hypnotic zolpidem, and the cardiotonic olprinone.[3][4] The broad therapeutic spectrum of this scaffold stems from its ability to interact with various biological targets, which can be fine-tuned by the nature and position of its substituents.[4][5] Consequently, the development of versatile synthetic routes to functionalize the imidazo[1,2-a]pyridine ring system is of paramount importance in drug discovery.[6][7]

Derivatives of this scaffold have shown significant promise as anticancer agents by targeting crucial cellular pathways. They have been investigated as inhibitors of phosphoinositide-3-kinase (PI3K), protein kinase B (Akt), and the mammalian target of rapamycin (mTOR), all of which are frequently dysregulated in cancer.[5][8][9] Furthermore, imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of various other kinases, including cyclin-dependent kinases (CDKs) and c-Met, and have shown potential in treating neurodegenerative disorders and infectious diseases like tuberculosis.[3][10][11]

The Versatile Building Block: 3-Iodo-6-methylimidazo[1,2-a]pyridine

Among the various functionalized imidazo[1,2-a]pyridines, This compound stands out as a particularly valuable synthetic intermediate.[12] Its utility lies in the strategic placement of two key functionalities:

  • The C3-Iodo Group: The iodine atom at the 3-position serves as a versatile synthetic handle. The C3 position of the imidazo[1,2-a]pyridine ring is known to be electron-rich and susceptible to electrophilic substitution.[6] The carbon-iodine bond is relatively weak, making it an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of chemical moieties, including aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern library synthesis for hit-to-lead optimization.[13]

  • The C6-Methyl Group: The methyl group at the 6-position, while seemingly simple, can significantly influence the pharmacological properties of the final compound. It can enhance binding affinity to the target protein through hydrophobic interactions, improve metabolic stability, and modulate the overall physicochemical properties, such as lipophilicity, which in turn affects pharmacokinetics.[14][15] Structure-activity relationship (SAR) studies on various imidazo[1,2-a]pyridine series have demonstrated that substitution at the C6 position is critical for biological activity.[15][16]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key building block in medicinal chemistry. We will provide detailed, field-proven protocols for its synthesis and subsequent derivatization via common and powerful cross-coupling reactions.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from commercially available 2-amino-5-methylpyridine. The first step involves the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 6-Methylimidazo[1,2-a]pyridine 6-Methylimidazo[1,2-a]pyridine 2-Amino-5-methylpyridine->6-Methylimidazo[1,2-a]pyridine Reflux in EtOH Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->6-Methylimidazo[1,2-a]pyridine Product This compound 6-Methylimidazo[1,2-a]pyridine->Product Acetonitrile, RT 6-Methylimidazo[1,2-a]pyridine_2 6-Methylimidazo[1,2-a]pyridine NIS N-Iodosuccinimide NIS->Product

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 6-methylimidazo[1,2-a]pyridine

  • Rationale: This step involves a condensation reaction between 2-amino-5-methylpyridine and an α-halo-aldehyde (chloroacetaldehyde in this case) to form the bicyclic imidazo[1,2-a]pyridine ring system. The reaction proceeds via initial alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.

  • Materials:

    • 2-Amino-5-methylpyridine (1.0 eq)

    • Chloroacetaldehyde (50% w/w in water, 1.2 eq)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-amino-5-methylpyridine in ethanol, add chloroacetaldehyde dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, Ethyl acetate/Hexanes gradient) to afford 6-methylimidazo[1,2-a]pyridine.

Protocol 1.2: Synthesis of this compound [8]

  • Rationale: The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent that regioselectively installs an iodine atom at this position.

  • Materials:

    • 6-Methylimidazo[1,2-a]pyridine (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 eq)

    • Acetonitrile (ACN)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve 6-methylimidazo[1,2-a]pyridine in acetonitrile.

    • Add N-Iodosuccinimide portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application as a substrate in various cross-coupling reactions. These reactions enable the rapid diversification of the core scaffold, allowing for extensive SAR studies.

Workflow for Diversification via Cross-Coupling Reactions

G cluster_suzuki Suzuki Coupling cluster_sono Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_heck Heck Reaction Start 3-Iodo-6-methyl- imidazo[1,2-a]pyridine Suzuki_Prod C3-Aryl/Heteroaryl Derivatives Start->Suzuki_Prod Ar-B(OH)2 Pd Catalyst, Base Sono_Prod C3-Alkynyl Derivatives Start->Sono_Prod Terminal Alkyne Pd/Cu Catalysts, Base Buchwald_Prod C3-Amino Derivatives Start->Buchwald_Prod Amine Pd Catalyst, Ligand, Base Heck_Prod C3-Alkenyl Derivatives Start->Heck_Prod Alkene Pd Catalyst, Base

Caption: Diversification of the scaffold via cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling for C3-Arylation [10][13]

  • Rationale: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This protocol allows for the introduction of various aryl and heteroaryl groups at the C3 position, which is crucial for modulating interactions with biological targets. Studies have shown that using a strong base in a solvent like DME often leads to optimized yields.[13]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

    • Argon or Nitrogen gas

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the DME/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the C3-arylated product.

Protocol 2.2: Sonogashira Coupling for C3-Alkynylation [17][18]

  • Rationale: The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19] This reaction is invaluable for introducing rigid alkynyl linkers or terminal alkyne functionalities, which can serve as probes or be further functionalized. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[18]

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

    • Argon or Nitrogen gas

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the C3-alkynylated derivative.

Protocol 2.3: Buchwald-Hartwig Amination for C3-Amination [20][21]

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[20] This allows for the introduction of primary or secondary amines at the C3 position, providing access to a class of compounds with distinct hydrogen bonding capabilities and physicochemical properties. The choice of ligand and base is critical for the success of this reaction.[22]

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (or another suitable ligand, 0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene, anhydrous

    • Argon or Nitrogen gas

  • Procedure:

    • In a glovebox or under an inert atmosphere, add NaOtBu, the ligand, and Pd₂(dba)₃ to a Schlenk flask.

    • Add anhydrous toluene, followed by this compound and the amine.

    • Seal the flask and heat the reaction mixture to 100-110 °C.

    • Monitor the reaction by LC-MS.

    • After completion, cool the mixture to room temperature and quench carefully with water.

    • Dilute with ethyl acetate and filter through Celite.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution. Purify the residue by column chromatography to afford the C3-aminated product.

Data Summary and SAR Insights

The diversification of the this compound scaffold allows for the systematic exploration of structure-activity relationships. The data generated from biological screening of the resulting compound libraries can be compiled to guide further drug design efforts.

Reaction Type C3-Substituent Potential Impact on Biological Activity
Suzuki-MiyauraAryl, HeteroarylCan engage in π-π stacking, hydrophobic, and hydrogen bonding interactions with the target protein.[16]
SonogashiraAlkynylIntroduces rigidity, can act as a linker to other pharmacophores, or serve as a handle for click chemistry.
Buchwald-HartwigAmino, AmidoProvides hydrogen bond donors/acceptors, modulates polarity and solubility.[20]
HeckAlkenylIntroduces a flexible or conformationally restricted linker, can act as a Michael acceptor.[23]

Studies have shown that for certain targets, such as colon cancer cell lines, the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring is a key determinant of activity.[15] The presence of the 6-methyl group in the starting material provides a valuable hydrophobic anchor that can be complemented by the diverse functionalities introduced at the C3 position. For instance, in the development of c-Met inhibitors, polar groups introduced on a C6-phenyl ring significantly influenced cellular activity, highlighting the interplay between different substitution positions.[16]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its strategic design allows for the efficient and modular synthesis of large libraries of diverse compounds through robust and well-established cross-coupling methodologies. The protocols outlined in this application note provide a solid foundation for researchers to leverage this scaffold in their efforts to develop novel therapeutic agents targeting a wide range of diseases. The ability to systematically modify the C3 position while retaining the beneficial 6-methyl group makes this compound an indispensable tool for modern hit-to-lead optimization campaigns.

References

Application Notes & Protocols: Palladium-Catalyzed C-3 Functionalization of 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic framework in modern medicinal chemistry and drug development.[1][2][3] Its rigid, bicyclic structure is a cornerstone in a variety of marketed therapeutics, including the anxiolytic Alpidem, and the widely prescribed hypnotic agent Zolpidem.[1][4][5] The scaffold's value lies in its ability to engage with diverse biological targets, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6]

The functionalization of the imidazo[1,2-a]pyridine ring system, particularly at the C-3 position, is a critical strategy for modulating pharmacological activity and developing novel chemical entities.[7][8] Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for achieving this transformation, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[9][10]

This guide provides detailed, field-tested protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, using the readily accessible and highly reactive 3-iodo-6-methylimidazo[1,2-a]pyridine as a key building block. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying mechanistic rationale to empower effective experimental design and troubleshooting.

Core Substrate: this compound

The starting material, this compound (CAS: 885276-23-3), is typically prepared via the electrophilic iodination of 6-methylimidazo[1,2-a]pyridine, which itself is synthesized from the condensation of 2-amino-5-methylpyridine with a suitable C2 synthon.[11] The carbon-iodine bond at the C-3 position is highly susceptible to oxidative addition to a Palladium(0) center, making it an ideal handle for a wide array of cross-coupling transformations.[12]

Substrate_Structure sub This compound mol

Caption: Structure of the key precursor.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, coupling an organohalide with an organoboron species. For the imidazo[1,2-a]pyridine scaffold, this reaction provides a direct route to C-3 arylated or heteroarylated derivatives, which are of significant interest in drug discovery.[9][13] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, particularly with sterically hindered or electronically challenging coupling partners.[9]

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Key steps include the oxidative addition of the 3-iodo-imidazo[1,2-a]pyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex [ImPy(R)]-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (+ 3-Iodo-ImPy(R)) trans_complex [ImPy(R)]-Pd(II)(Ar)L₂ oa_complex->trans_complex Transmetalation (+ ArB(OH)₂ / Base) trans_complex->pd0 Reductive Elimination product 3-Aryl-ImPy(R) Product trans_complex->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of 3-Aryl-6-methylimidazo[1,2-a]pyridine

This protocol is a general starting point and may require optimization based on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME) or Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent (DME or Dioxane/Water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting iodide.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Conditions
CatalystLigandBaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄PPh₃Na₂CO₃, Ba(OH)₂DME, THF80-90Good to Excellent[9]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Excellent[14]
PdCl₂(dppf)dppfCs₂CO₃Dioxane90Good to ExcellentGeneral

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as key pharmacophores. The use of a copper(I) co-catalyst is standard, though copper-free methods have also been developed.[17] For 3-iodo-imidazo[1,2-a]pyridines, this reaction provides a direct pathway to C-3 alkynylated products.[12]

Catalytic Cycle Overview

The process involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[16]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex [ImPy]-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition reductive_elim Reductive Elimination oa_complex->reductive_elim Transmetalation reductive_elim->pd0 product 3-Alkynyl-ImPy Product reductive_elim->product alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) alkyne->cu_acetylide + Cu(I) / Base cu_acetylide->oa_complex

Caption: Interlinked Pd and Cu cycles in Sonogashira coupling.

Protocol: Synthesis of 3-Alkynyl-6-methylimidazo[1,2-a]pyridine

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equivalents)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent (THF or DMF) followed by the amine base (TEA or DIPA).

  • Add the terminal alkyne (1.5 eq) dropwise via syringe at room temperature.

  • Stir the reaction at room temperature or warm gently to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.[12]

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Sonogashira Reaction Conditions
CatalystCo-catalystBaseSolventTemp (°C)Typical YieldReference
PdCl₂(PPh₃)₂CuITEA, DIPATHF, DMF25-50Good to Excellent[12]
Pd(PPh₃)₄CuIPiperidineToluene60GoodGeneral
PdCl₂(PPh₃)₂None (TBAF)TBAFNone80Moderate to Good[17]

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[18] This reaction is particularly useful for synthesizing styrenyl or cinnamyl derivatives of the imidazo[1,2-a]pyridine core. The reaction typically requires a palladium catalyst and a base, and often proceeds without the need for phosphine ligands, especially with reactive iodides.[19]

Catalytic Cycle Overview

The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination and migratory insertion (carbopalladation) of the alkene. The final step is a β-hydride elimination, which releases the product and forms a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[18]

Heck_Cycle pd0 Pd(0)L₂ oa_complex [ImPy]-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (+ 3-Iodo-ImPy) insertion_complex Alkene Insertion Intermediate oa_complex->insertion_complex Migratory Insertion (+ Alkene) product Alkene Product insertion_complex->product β-Hydride Elimination pd_hydride H-Pd(II)(I)L₂ insertion_complex->pd_hydride β-Hydride Elimination pd_hydride->pd0 Base

Caption: Key steps of the Mizoroki-Heck catalytic cycle.

Protocol: Synthesis of 3-Alkenyl-6-methylimidazo[1,2-a]pyridine

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, styrene) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • In a reaction tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and the base (2.0 eq).

  • Seal the tube, then evacuate and backfill with inert gas three times.

  • Add the solvent (NMP or DMF) and the alkene (1.5 eq) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions may take 6-24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a landmark reaction that enables the formation of C-N bonds by coupling aryl halides with amines.[20][21] This transformation is critical in pharmaceutical synthesis, as the aryl amine motif is ubiquitous in bioactive molecules. The reaction's success hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand, which facilitates the challenging reductive elimination step.[22]

Catalytic Cycle Overview

The cycle begins with oxidative addition of the 3-iodo-imidazo[1,2-a]pyridine to Pd(0). The resulting complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[20][21]

Buchwald_Cycle pd0 Pd(0)L oa_complex [ImPy]-Pd(II)(I)L pd0->oa_complex Oxidative Addition (+ 3-Iodo-ImPy) amido_complex [ImPy]-Pd(II)(NR₁R₂)L oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR₁R₂ / Base) amido_complex->pd0 Reductive Elimination product 3-Amino-ImPy Product amido_complex->product

Caption: The Buchwald-Hartwig amination catalytic cycle.

Protocol: Synthesis of 3-Amino-6-methylimidazo[1,2-a]pyridine

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • XPhos or BrettPhos (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equivalents)

  • Toluene or Dioxane (anhydrous)

  • Nitrogen or Argon gas supply (glovebox recommended for setup)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.08 eq), and the base (1.4 eq) to a flame-dried Schlenk tube.

  • Add the this compound (1.0 eq).

  • Remove the tube from the glovebox, add anhydrous solvent (Toluene or Dioxane), followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 2-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Overall Experimental Workflow

The protocols described enable a divergent synthesis strategy, allowing for the creation of a diverse library of C-3 functionalized imidazo[1,2-a]pyridines from a single, common intermediate.

Workflow start 3-Iodo-6-methyl- imidazo[1,2-a]pyridine suzuki Suzuki Coupling + ArB(OH)₂ start->suzuki sonogashira Sonogashira Coupling + R-C≡C-H start->sonogashira heck Heck Reaction + Alkene start->heck buchwald Buchwald-Hartwig + Amine start->buchwald prod_aryl 3-Aryl Product suzuki->prod_aryl prod_alkynyl 3-Alkynyl Product sonogashira->prod_alkynyl prod_alkenyl 3-Alkenyl Product heck->prod_alkenyl prod_amino 3-Amino Product buchwald->prod_amino

Caption: Divergent synthesis from a common intermediate.

References

Application Notes and Protocols for Copper-Catalyzed Cross-Coupling of 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine and the Strategic Advantage of Copper Catalysis

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant pharmaceuticals.[1] This heterocyclic system is the foundation for drugs such as Alpidem and Zolpidem , which are widely prescribed for anxiety and insomnia, respectively.[2][3] The biological activity of these molecules is exquisitely sensitive to the nature and position of substituents on the imidazo[1,2-a]pyridine ring. Consequently, the development of robust and versatile methods for the regioselective functionalization of this scaffold is of paramount importance to researchers in drug discovery and development.

The C-3 position of the imidazo[1,2-a]pyridine ring is a key site for introducing molecular diversity. The 3-iodo-6-methylimidazo[1,2-a]pyridine derivative is a particularly valuable building block, as the carbon-iodine bond serves as a versatile handle for a wide array of cross-coupling reactions. While palladium-catalyzed methods have been extensively studied, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, offer significant advantages. Copper is more earth-abundant and considerably less expensive than palladium, making it an attractive choice for large-scale synthesis. Furthermore, copper catalysis often exhibits complementary reactivity and can be more effective for certain classes of nucleophiles, particularly for C-N and C-O bond formation.

These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals on the copper-catalyzed cross-coupling of this compound. We will delve into protocols for C-N, C-O, C-S, and C-C bond formation, with a focus on the underlying principles and practical execution of these powerful synthetic transformations.

I. Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type Amination)

The formation of carbon-nitrogen bonds is a fundamental transformation in the synthesis of countless pharmaceuticals. Copper-catalyzed N-arylation of this compound provides a direct route to a diverse range of 3-amino, 3-amido, and 3-azolyl derivatives. The success of these reactions is often highly dependent on the choice of ligand, which serves to stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.

Causality Behind Experimental Choices:
  • Copper Source: Copper(I) salts, such as CuI, are typically used as the catalyst precursor. Cu(I) is believed to be the active catalytic species that undergoes oxidative addition to the aryl iodide.

  • Ligand: The development of effective ligands has been instrumental in advancing copper-catalyzed aminations. Diamine-based ligands (e.g., N,N'-dimethylethylenediamine, DMEDA) and amino acids (e.g., L-proline) are often effective.[4] These ligands chelate to the copper center, increasing its solubility and preventing catalyst deactivation through aggregation. The ligand's electronic and steric properties can profoundly influence the reaction's efficiency and substrate scope.

  • Base: A base is required to deprotonate the amine nucleophile, generating the corresponding amide anion which is more nucleophilic. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can impact the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.

Experimental Protocol: N-Arylation with a Primary Amine

This protocol is a representative procedure adapted from established methods for the copper-catalyzed amination of aryl halides.[5]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), K₂CO₃ (2.0 mmol), and CuI (0.1 mmol, 10 mol%).

  • Seal the tube with a rubber septum and purge with argon for 10 minutes.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add DMEDA (0.2 mmol, 20 mol%) and the primary amine (1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-methylimidazo[1,2-a]pyridine derivative.

Data Presentation: Representative Substrate Scope for C-N Coupling
EntryAmine NucleophileProductTypical Yield Range (%)
1Aniline3-(Phenylamino)-6-methylimidazo[1,2-a]pyridine60-85
2Benzylamine3-(Benzylamino)-6-methylimidazo[1,2-a]pyridine70-90
3Morpholine3-(Morpholino)-6-methylimidazo[1,2-a]pyridine75-95
4Benzamide3-(Benzamido)-6-methylimidazo[1,2-a]pyridine50-75
5Imidazole3-(1H-Imidazol-1-yl)-6-methylimidazo[1,2-a]pyridine65-88

Yields are estimated based on analogous reactions reported in the literature and may require optimization for this specific substrate.

II. Copper-Catalyzed C-O Cross-Coupling (Ullmann-Type Etherification)

The synthesis of diaryl ethers is another critical transformation in drug discovery. Copper-catalyzed O-arylation of this compound with phenols provides a powerful tool for accessing these valuable motifs. Similar to C-N coupling, the choice of ligand is often crucial for achieving high yields and broad substrate scope.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a Cu(I) source (e.g., CuI) and a suitable ligand is typically employed. Picolinic acid and phenanthroline derivatives have been shown to be effective ligands for promoting O-arylation.[6][7]

  • Base: A strong base, such as K₃PO₄ or Cs₂CO₃, is necessary to deprotonate the phenol and generate the more nucleophilic phenoxide.

  • Solvent: Polar aprotic solvents like DMSO or DMF are generally used to facilitate the reaction at elevated temperatures.

Experimental Protocol: O-Arylation with a Phenol

This protocol is based on established procedures for the copper-catalyzed O-arylation of phenols with aryl halides.[8]

Materials:

  • This compound

  • Phenol (e.g., 4-methoxyphenol)

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous DMSO

Procedure:

  • In a glovebox, add this compound (1.0 mmol), the phenol (1.2 mmol), CuI (0.05 mmol, 5 mol%), picolinic acid (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol) to a vial.

  • Add anhydrous DMSO (5 mL) and seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-aryloxy-6-methylimidazo[1,2-a]pyridine.

III. Copper-Catalyzed C-S Cross-Coupling (Thioetherification)

Organosulfur compounds are integral to many pharmaceuticals and agrochemicals. The copper-catalyzed S-arylation of this compound with thiols offers a direct and efficient route to 3-thioether derivatives. These reactions can often be performed under ligand-free conditions, although the addition of a ligand can sometimes be beneficial.

Causality Behind Experimental Choices:
  • Catalyst: CuI is a commonly used and effective catalyst for C-S cross-coupling reactions.

  • Base: A base such as K₃PO₄ or Cs₂CO₃ is required to deprotonate the thiol to the more reactive thiolate.

  • Solvent: Polar solvents like DMF or dioxane are suitable for this transformation.

Experimental Protocol: S-Arylation with a Thiol

This protocol is adapted from general methods for the copper-catalyzed coupling of thiols with aryl iodides.[9]

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous DMF

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the thiol (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(arylthio)-6-methylimidazo[1,2-a]pyridine.

IV. Copper-Catalyzed C-C Cross-Coupling

The formation of carbon-carbon bonds is arguably the most important transformation in organic synthesis. Copper catalysis provides powerful methods for the C-C functionalization of this compound, including direct arylation.

Direct C-H Arylation: A Modern Approach

While the cross-coupling of the 3-iodo derivative is a valid strategy, a more modern and atom-economical approach is the direct C-H arylation of the imidazo[1,2-a]pyridine core at the C-3 position. This method avoids the pre-functionalization step of iodination.

Experimental Protocol: Direct C-3 Arylation of 6-methylimidazo[1,2-a]pyridine

This protocol is based on the work of Gulevskaya and her co-workers.

Materials:

  • 6-Methylimidazo[1,2-a]pyridine

  • Aryl iodide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF

Procedure:

  • To a sealable reaction tube, add 6-methylimidazo[1,2-a]pyridine (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (3 mL).

  • Seal the tube and heat at 140 °C for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford the 3-aryl-6-methylimidazo[1,2-a]pyridine.

Data Presentation: Representative Substrate Scope for Direct C-3 Arylation
EntryAryl HalideProductTypical Yield Range (%)
1Iodobenzene3-Phenyl-6-methylimidazo[1,2-a]pyridine70-90
21-Iodo-4-methoxybenzene3-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine75-95
31-Bromo-4-fluorobenzene3-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine60-80
44-Iodotoluene3-(p-Tolyl)-6-methylimidazo[1,2-a]pyridine70-88

Yields are based on reported data for similar substrates and may need optimization.

Visualization of Key Processes

General Catalytic Cycle for Copper-Catalyzed Cross-Coupling

Copper-Catalyzed Cross-Coupling Cycle Cu_I_L Cu(I)-L Complex Ox_Add Oxidative Addition Cu_I_L->Ox_Add Ar-X Cu_III_Intermediate Cu(III) Intermediate L-Cu(III)(Ar)(X) Ox_Add->Cu_III_Intermediate Nuc_Subst Nucleophilic Attack / Ligand Exchange Cu_III_Intermediate->Nuc_Subst H-Nu, Base Cu_III_Nuc Cu(III) Intermediate L-Cu(III)(Ar)(Nu) Nuc_Subst->Cu_III_Nuc Red_Elim Reductive Elimination Cu_III_Nuc->Red_Elim Red_Elim->Cu_I_L Catalyst Regeneration Product Ar-Nu Red_Elim->Product Starting_Materials Ar-X + H-Nu

Caption: Generalized catalytic cycle for Ullmann-type cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - Add this compound - Add Nucleophile - Add Cu Catalyst & Ligand - Add Base & Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Purge with Argon) Reaction_Setup->Inert_Atmosphere Heating Heat to Reaction Temperature (e.g., 110-140 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC / LC-MS) Heating->Monitoring Monitoring->Heating Continue heating Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product_Analysis Product Characterization (NMR, MS, etc.) Purification->Product_Analysis

Caption: Step-by-step experimental workflow for copper-catalyzed cross-coupling.

Conclusion and Future Perspectives

Copper-catalyzed cross-coupling reactions of this compound represent a powerful and cost-effective strategy for the synthesis of a diverse array of functionalized derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this important scaffold. While the methods described are robust, there is always room for improvement. Future research will likely focus on the development of more active and versatile copper catalysts that can operate under milder reaction conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. The continued evolution of ligand design will undoubtedly play a central role in achieving these goals, further enhancing the utility of copper catalysis in the synthesis of next-generation pharmaceuticals based on the imidazo[1,2-a]pyridine core.

References

Application Notes & Protocols: Synthesis of Novel Fluorophores from 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2][3] Its rigid, planar geometry and rich electron density make it an excellent platform for the development of fluorescent probes.[1][4][5] The inherent fluorescence of the imidazo[1,2-a]pyridine system can be modulated and enhanced through strategic functionalization, allowing for the creation of probes with tailored photophysical properties.[1][4] This guide provides a detailed protocol for the synthesis of novel fluorescent probes starting from the key intermediate, 3-iodo-6-methylimidazo[1,2-a]pyridine. This starting material is particularly valuable as the iodine atom at the 3-position serves as a versatile handle for introducing a wide range of functionalities via cross-coupling reactions.[6][7][8]

The strategic placement of a methyl group at the 6-position can also influence the electronic properties and solubility of the final molecule. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate a library of fluorescent probes for various applications, including cellular imaging and sensing.[2][9][10]

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

The primary strategy for elaborating the this compound scaffold involves palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming carbon-carbon and carbon-heteroatom bonds, offering a powerful tool for molecular construction. Specifically, we will focus on the Suzuki-Miyaura and Sonogashira coupling reactions, which are widely used and well-understood transformations in organic synthesis.[6][8][11]

Causality Behind Experimental Choices:

  • Palladium Catalysts: Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] are chosen for their efficiency in catalyzing a broad range of cross-coupling reactions with aryl halides. The choice between Pd(0) and Pd(II) precursors often depends on the specific reaction conditions and the nature of the coupling partners.

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium center and facilitating the catalytic cycle. They influence the reactivity and selectivity of the reaction.

  • Bases: An appropriate base is essential to facilitate the transmetalation step in the catalytic cycle. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used due to their effectiveness and compatibility with a wide range of functional groups.

  • Solvents: The choice of solvent is critical for ensuring the solubility of all reaction components and for achieving optimal reaction temperatures. Aprotic polar solvents like 1,4-dioxane, N,N-dimethylformamide (DMF), and toluene are frequently employed.

The general workflow for the synthesis is depicted below:

G Start 2-Amino-5-methylpyridine Iodination Iodination (e.g., NIS, I₂) Start->Iodination Cyclization Intermediate This compound Iodination->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) Intermediate->Sonogashira Probe1 Aryl-Substituted Fluorescent Probe Suzuki->Probe1 Probe2 Alkynyl-Substituted Fluorescent Probe Sonogashira->Probe2

Caption: Synthetic workflow for fluorescent probes.

Detailed Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines the synthesis of the key intermediate from commercially available 2-amino-5-methylpyridine.

Materials:

  • 2-Amino-5-methylpyridine

  • Chloroacetaldehyde (50% wt. in H₂O)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 6-methylimidazo[1,2-a]pyridine:

    • In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in ethanol.

    • Add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-methylimidazo[1,2-a]pyridine.

  • Iodination at the C3 Position:

    • Dissolve the synthesized 6-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.

    • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield this compound.

Part 2: Synthesis of a Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 3-aryl-6-methylimidazo[1,2-a]pyridine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a degassed solution of this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent probe.

Part 3: Synthesis of a Fluorescent Probe via Sonogashira Coupling

This protocol details the synthesis of a 3-alkynyl-6-methylimidazo[1,2-a]pyridine derivative.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of DMF and triethylamine (2:1), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 6-10 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the alkynyl-substituted fluorescent probe.

Characterization and Data

The synthesized probes should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures. The photophysical properties should be investigated using UV-Vis and fluorescence spectroscopy.

Table 1: Representative Photophysical Data of Synthesized Probes

Probeλₐₑₛ (nm)λₑₘ (nm)Stokes Shift (nm)Quantum Yield (Φ)
Probe 1 (Aryl-substituted) 3504501000.65
Probe 2 (Alkynyl-substituted) 3654801150.58

Note: The above data are representative and will vary depending on the specific aryl or alkynyl group introduced and the solvent used for measurements.

Expertise & Experience Insights:

The quantum yield and Stokes shift are critical parameters for a fluorescent probe. Electron-donating groups on the appended aryl or alkynyl moiety generally lead to a red-shift in both absorption and emission spectra and can enhance the fluorescence quantum yield.[1] Conversely, electron-withdrawing groups may quench the fluorescence. The choice of the substituent should be guided by the desired photophysical properties for the intended application. For instance, probes with large Stokes shifts are highly desirable for biological imaging to minimize self-quenching and background interference.

Application Workflow: Cellular Imaging

The synthesized probes can be evaluated for their potential in cellular imaging.

G Start Synthesized Fluorescent Probe CellCulture Cell Culture (e.g., HeLa cells) Start->CellCulture Incubation Incubation of Cells with Probe CellCulture->Incubation Washing Washing Step Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Workflow for cellular imaging application.

Protocol for Cellular Imaging:

  • Cell Culture: Plate cells (e.g., HeLa) in a suitable imaging dish and culture overnight.

  • Probe Incubation: Treat the cells with a solution of the fluorescent probe in cell culture medium at a final concentration of 1-10 µM. Incubate for 30-60 minutes.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the stained cells using a fluorescence microscope with appropriate excitation and emission filters.

Trustworthiness and Self-Validation:

To ensure the reliability of the results, several control experiments should be performed:

  • Autofluorescence Control: Image unstained cells under the same conditions to assess background fluorescence.

  • Photostability Test: Expose the stained cells to continuous excitation light to evaluate the photostability of the probe.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT assay) to ensure the probe is not toxic to the cells at the working concentration.

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis of novel fluorescent probes based on the this compound scaffold. By leveraging the versatility of palladium-catalyzed cross-coupling reactions, researchers can readily access a diverse library of probes with tunable photophysical properties. The systematic approach to characterization and application testing ensures the development of reliable and effective tools for a wide range of research and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-iodo-6-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming low yields and side reactions, ensuring the success of your synthetic campaigns.

Troubleshooting Guide: A Symptom-Based Approach

Low yields in the Suzuki coupling of this compound can stem from a variety of factors. This section is structured to help you diagnose the problem based on your experimental observations.

Q1: My reaction is sluggish, with a significant amount of unreacted this compound remaining. What are the likely causes and solutions?

A sluggish reaction points towards issues with the catalytic cycle, often at the oxidative addition or transmetalation steps.[1]

  • Suboptimal Catalyst or Ligand Choice: The imidazo[1,2-a]pyridine core, being a heteroaromatic system, can pose challenges such as catalyst poisoning.[2] Standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Solution: Employ more robust and electron-rich phosphine ligands that are known to facilitate the oxidative addition and reductive elimination steps.[3] Consider screening a panel of Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][4] These ligands can stabilize the palladium center and promote higher turnover rates.

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical step influenced by the base and solvent.[5]

    • Solution:

      • Base Selection: A systematic screening of bases is recommended. While common bases like Na₂CO₃ and K₂CO₃ are often used, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive boronic acids.[4][6] The choice of base can significantly influence the reaction outcome.[7][8][9]

      • Solvent System: The solvent plays a crucial role in solubilizing the reagents and influencing the reactivity of the base. A mixture of an organic solvent (e.g., dioxane, THF, DME) with water is often employed to facilitate the dissolution of the inorganic base and promote the transmetalation step.[8][10] For the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines, DME has been reported as an effective solvent.[7]

Q2: I'm observing significant formation of 6-methylimidazo[1,2-a]pyridine (dehalogenation) in my reaction mixture. How can I suppress this side reaction?

Dehalogenation is a common side reaction where the iodide is replaced by a hydrogen atom, leading to a loss of your starting material and a lower yield of the desired product.[11] This is particularly prevalent with electron-rich heteroaryl halides.

  • Mechanism of Dehalogenation: The formation of a palladium-hydride (Pd-H) species is the primary culprit.[11] This can arise from reactions with the base, solvent, or trace water.

    • Solutions:

      • Optimize the Base: Avoid strongly basic conditions that can promote the formation of Pd-H species. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases if dehalogenation is a major issue.[11]

      • Solvent Choice: While some water is often necessary, excess water can be a proton source. Using anhydrous solvents and carefully controlling the amount of water can mitigate dehalogenation.[4]

      • Ligand Selection: The use of bulky, electron-rich phosphine ligands can disfavor the formation of the Pd-H species and subsequent reductive elimination leading to the dehalogenated product.[11]

Q3: My desired product is formed, but I also see a significant amount of homocoupled boronic acid byproduct. What causes this and how can I prevent it?

Homocoupling of the boronic acid leads to the formation of a symmetrical biaryl derived from your coupling partner. This side reaction consumes your nucleophile and complicates purification.

  • Causes of Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[10]

    • Solutions:

      • Thorough Degassing: It is crucial to rigorously degas the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]

      • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand can minimize the initial concentration of Pd(II) species.[10]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Suzuki coupling of this compound.

Q4: Should I use a boronic acid or a boronic ester for this reaction?

The choice between a boronic acid and its corresponding ester (e.g., pinacol ester) involves a trade-off between reactivity and stability.[12]

  • Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are more prone to decomposition pathways like protodeboronation and oxidation.[12][13]

  • Boronic Esters: Offer enhanced stability, are often easier to handle and purify, and have a longer shelf-life.[14] This makes them a good choice for multi-step syntheses or when working with sensitive substrates. The trade-off is often a slightly lower reaction rate.[12]

Recommendation: For challenging couplings or when encountering issues with boronic acid decomposition, switching to the corresponding pinacol boronic ester is a highly recommended strategy.[4]

Q5: What is the optimal catalyst loading for this reaction?

While the ideal catalyst loading should be determined empirically, a good starting point for optimization is between 1-5 mol% of the palladium pre-catalyst.[3] For particularly challenging substrates or to improve reaction rates, higher catalyst loadings may be necessary. However, for industrial applications, minimizing palladium usage is a critical consideration due to cost and regulatory limits on residual metal in active pharmaceutical ingredients.[2]

Q6: How critical is the purity of my reagents and solvents?

The purity of all reaction components is paramount for a successful Suzuki coupling.

  • Starting Materials: Impurities in the this compound or the boronic acid/ester can inhibit the catalyst or lead to unwanted side reactions.

  • Solvents: Peroxides in ethereal solvents like THF and dioxane can oxidize the phosphine ligands and the boronic acids, leading to catalyst deactivation and low yields.[13] It is advisable to use freshly distilled or anhydrous, inhibitor-free solvents.

  • Gases: Using high-purity inert gas (argon or nitrogen) is essential to prevent oxygen from entering the reaction, which can lead to catalyst decomposition and homocoupling of the boronic acid.[10]

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Conditions

This protocol provides a general starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 mmol)

  • DME/H₂O (4:1 v/v, 5 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the DME/H₂O solvent mixture via syringe.

  • Degas the solution by bubbling the inert gas through the stirred mixture for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Suzuki Coupling for Challenging Substrates

This protocol is adapted for more challenging couplings where the standard conditions give low yields.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid pinacol ester (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

ParameterRecommendationRationale
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂Provides a source of Pd(0) for the catalytic cycle.
Ligand Buchwald-type (e.g., SPhos, XPhos) or NHCBulky, electron-rich ligands enhance catalyst stability and activity, especially for heteroaryl substrates.[3]
Boron Reagent Boronic acid pinacol esterMore stable than the corresponding boronic acid, reducing decomposition side reactions.[12]
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases that effectively promote transmetalation.[4]
Solvent Anhydrous aprotic polar solvents (e.g., Dioxane, DME, THF)Good solubility for reagents and compatibility with the catalytic system.[7][8]
Temperature 80-110 °CHigher temperatures are often required for challenging substrates, but should be optimized to avoid degradation.[4]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Low Yield unreacted_sm High Unreacted Starting Material? start->unreacted_sm dehalogenation Significant Dehalogenation? unreacted_sm->dehalogenation No optimize_catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) unreacted_sm->optimize_catalyst Yes homocoupling Significant Homocoupling? dehalogenation->homocoupling No weaker_base Use Weaker Base (e.g., K2CO3) dehalogenation->weaker_base Yes degas Thoroughly Degas Reaction homocoupling->degas Yes optimize_base_solvent Optimize Base/Solvent (e.g., K3PO4 in Dioxane) optimize_catalyst->optimize_base_solvent anhydrous_conditions Ensure Anhydrous Conditions weaker_base->anhydrous_conditions use_pd0 Use Pd(0) Pre-catalyst degas->use_pd0

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Purification of 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-iodo-6-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The strategic placement of an iodine atom at the C3 position makes this compound a valuable building block in medicinal chemistry, particularly for transition-metal-catalyzed cross-coupling reactions.[1] However, achieving high purity can be a nuanced process. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure you obtain a high-quality product for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: My crude product is a dark, oily residue instead of a solid.

Potential Causes & Solutions:

  • Residual Iodine: The synthesis of this compound often involves molecular iodine (I₂) or N-iodosuccinimide (NIS).[1] Residual iodine can lead to a dark coloration and prevent solidification.

    • Solution: During the aqueous workup, ensure a thorough wash with a saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine.[2] The disappearance of the characteristic brown iodine color is a good indicator of a successful quench.

  • Solvent Entrapment: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove completely and may result in an oily product.

    • Solution: After the initial extraction, perform several washes with brine to help remove residual high-boiling point solvents. If the product is stable, co-evaporation with a lower-boiling point solvent like toluene under reduced pressure can be effective.

  • Presence of Impurities: The formation of side products or the presence of unreacted starting materials can lower the melting point of the crude mixture, causing it to appear as an oil.[3]

    • Solution: A preliminary purification step, such as passing the crude material through a short plug of silica gel, can remove highly polar or non-polar impurities before attempting a more rigorous purification method like column chromatography or recrystallization.[3]

Issue 2: Poor separation or streaking on the TLC plate during column chromatography.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase is critical for achieving good separation on a silica gel column.[3]

    • Solution: Systematically screen different solvent systems using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation.[4] If a single solvent system is ineffective, consider trying a different combination, such as dichloromethane/methanol.[3]

  • Compound Instability on Silica Gel: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition and streaking on the TLC plate.[4]

    • Solution: Perform a stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If streaking is observed, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[4]

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.[3]

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[3] If you need to purify a large amount of material, it is better to use a larger column rather than overloading a smaller one.

Workflow for Optimizing Column Chromatography dot graph TD { A[Start: Poor TLC Separation] --> B{Analyze Polarity}; B --> C[Adjust Solvent Ratio]; C --> D{Improved Separation?}; D -- Yes --> E[Proceed with Column]; D -- No --> F[Try Different Solvent System]; F --> G{Improved Separation?}; G -- Yes --> E; G -- No --> H[Consider Alternative Stationary Phase]; subgraph Legend direction LR StartNode[Start] ProcessNode[Process] DecisionNode{Decision} EndNode[End] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

References

Technical Support Center: Troubleshooting Side Reactions of 3-Iodo-6-methylimidazo[1,2-a]pyridine in Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling reactions is a cornerstone of modern synthesis.[1][2] However, the unique electronic properties of this heterocyclic system, particularly when substituted with iodine at the 3-position, can lead to challenging and often unexpected side reactions.

This guide is designed to provide you with in-depth, field-proven insights into the common issues encountered when using 3-iodo-6-methylimidazo[1,2-a]pyridine in cross-coupling reactions. We will move beyond simple procedural lists to explain the causality behind these challenges and provide robust, self-validating protocols to overcome them.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling is failing. I'm observing low yields of the desired product and significant formation of 6-methylimidazo[1,2-a]pyridine. What is causing this dehalogenation, and how can I prevent it?

A1: The primary issue you're facing is proto-deiodination (hydrodehalogenation), a common side reaction for electron-rich heteroaryl halides.

Causality: Proto-deiodination is the replacement of the iodine atom with a hydrogen atom. This can occur through several mechanisms in a palladium-catalyzed cycle:

  • Reaction with Solvent/Base: After oxidative addition of the Pd(0) catalyst to the C-I bond, the resulting Pd(II) intermediate can react with trace water, alcohols (if used as solvent), or even the hydroxide from the base, leading to a palladium-hydride species. Reductive elimination of this hydride with the imidazo[1,2-a]pyridine moiety yields the dehalogenated side product.

  • β-Hydride Elimination: In some cases, particularly in Buchwald-Hartwig aminations, β-hydride elimination from the palladium-amido complex can compete with reductive elimination, also leading to dehalogenation of the starting material.[3]

The imidazo[1,2-a]pyridine ring is electron-rich, which can make the C-I bond more susceptible to these undesired pathways. The choice of base and solvent is critical, as stronger bases and protic solvents can exacerbate the problem.[4][5]

Troubleshooting Protocol & Recommendations:

ParameterRecommendationRationale
Solvent Use rigorously dried, anhydrous aprotic solvents (e.g., Dioxane, Toluene, DME).Minimizes the source of protons that can lead to the formation of palladium-hydride species.
Base Switch to a non-hydroxide, non-alkoxide base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.These bases are less nucleophilic and have lower water content than bases like NaOH, KOH, or NaOEt, reducing the rate of proto-dehalogenation.
Catalyst/Ligand Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.These ligands promote faster reductive elimination of the desired product, which can outcompete the dehalogenation pathway.[6][7] They also stabilize the Pd(0) state.
Temperature Run the reaction at the lowest effective temperature.Side reactions often have a higher activation energy than the desired coupling. Lowering the temperature can selectively slow down the dehalogenation process.

Workflow for Minimizing Proto-deiodination:

Caption: Troubleshooting flowchart for proto-deiodination.

Q2: In my Sonogashira coupling, I'm seeing a significant amount of the homocoupled dimer of my alkyne (Glaser coupling) and the 3,3'-bis(6-methylimidazo[1,2-a]pyridine) dimer. How can I promote the cross-coupling product?

A2: The formation of homocoupled products is a classic challenge in Sonogashira and other cross-coupling reactions, stemming from competing reaction pathways.

Causality:

  • Alkyne Homocoupling (Glaser Coupling): This is typically a copper-catalyzed process that occurs under aerobic conditions. If your reaction is not rigorously deoxygenated, the Cu(I) co-catalyst can be oxidized, promoting the dimerization of your terminal alkyne.

  • Imidazo[1,2-a]pyridine Homocoupling: This side reaction can be palladium-catalyzed.[8][9][10] After the initial oxidative addition of Pd(0) to your this compound, the resulting organopalladium(II) intermediate can react with another molecule of the starting material in a process akin to a Suzuki-Miyaura reaction, leading to the dimer. This is more common at higher catalyst loadings or when the transmetalation step with the copper acetylide is slow.

Troubleshooting Protocol & Recommendations:

ParameterRecommendationRationale
Atmosphere Ensure rigorous deoxygenation of the reaction mixture (e.g., via freeze-pump-thaw cycles or extensive sparging with an inert gas like Argon).This minimizes the oxidation of Cu(I), which is the primary driver for alkyne homocoupling.[11]
Catalyst System Consider a copper-free Sonogashira protocol. Several have been developed using specific palladium catalysts and ligands that do not require a copper co-catalyst.[12]This completely eliminates the pathway for Glaser coupling.
Base Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent and reducing agent for any oxidized palladium.Amine bases are standard for Sonogashira and help maintain the catalytic cycle.[13]
Reagent Addition If homocoupling of the iodo-substrate persists, try slow addition of the this compound to the reaction mixture containing the catalyst and the alkyne.This keeps the concentration of the organopalladium(II) intermediate low, disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q: Why is my Buchwald-Hartwig amination of this compound sluggish, and what can I do to improve it?

A: The nitrogen atoms in the imidazo[1,2-a]pyridine core, particularly the N1 and N7 atoms, can act as ligands and coordinate to the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes.[14] This is a known issue for nitrogen-containing heterocycles in cross-coupling.[14]

Solution: The key is to use a ligand that binds more strongly to the palladium than the substrate's nitrogen atoms.

  • Use Bulky Biarylphosphine Ligands: Ligands such as XPhos, SPhos, or BrettPhos are highly effective. Their steric bulk and electron-donating properties create a stable, highly active catalyst that is less susceptible to inhibition by the substrate.[7]

  • Use a Strong, Non-nucleophilic Base: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than sodium tert-butoxide for challenging aminations, as they can facilitate the deprotonation of the amine and promote the catalytic cycle.[15][16]

Q: Can the 6-methyl group on the imidazo[1,2-a]pyridine ring cause any specific side reactions?

A: While the 6-methyl group itself is generally not reactive under standard cross-coupling conditions, its electronic effect can influence the primary reaction. As an electron-donating group, it increases the electron density of the heterocyclic ring system. This has two main consequences:

  • Facilitates Oxidative Addition: The increased electron density can make the C3-I bond more reactive towards oxidative addition by the Pd(0) catalyst, which is generally favorable.

  • Increases Susceptibility to Proto-deiodination: As mentioned in Q1, the higher electron density also makes the substrate more prone to proto-deiodination.

Therefore, while the methyl group is beneficial for the initial catalytic step, it necessitates careful control of reaction conditions to prevent the major side reaction of dehalogenation.

Visualizing the Competing Pathways

The following diagram illustrates the central role of the organopalladium(II) intermediate and the branching points that lead to desired and undesired products.

G sub Im-I + Pd(0)L2 oa_complex Im-Pd(II)-I(L2) (Oxidative Addition Complex) sub->oa_complex Oxidative Addition transmetalation Transmetalation or Amine Coordination oa_complex->transmetalation homo Homocoupling oa_complex->homo + Im-I dehalo Proto-deiodination oa_complex->dehalo + H⁺ source suzuki R-B(OH)2 (Suzuki) suzuki->transmetalation sonogashira R-C≡C-Cu (Sonogashira) sonogashira->transmetalation buchwald R2NH (Buchwald-Hartwig) buchwald->transmetalation pd_intermediate Im-Pd(II)-R(L2) transmetalation->pd_intermediate re Reductive Elimination pd_intermediate->re product Desired Product (Im-R) re->product homo_product Im-Im homo->homo_product dehalo_product Im-H dehalo->dehalo_product

Caption: Key catalytic cycle steps and competing side reaction pathways.

References

Improving solubility of 3-Iodo-6-methylimidazo[1,2-a]pyridine for reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Iodo-6-methylimidazo[1,2-a]pyridine (CAS 885276-23-3). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the solubility of this versatile building block. As a fused heterocyclic compound, its physicochemical properties can present unique hurdles in reaction setups, purification, and biological assays.[1] This document provides in-depth, field-proven insights and actionable protocols to overcome these challenges, ensuring the successful application of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in common laboratory solvents?

A1: this compound is a moderately polar, aromatic heterocyclic compound. Its solubility is governed by its rigid, fused-ring structure which can lead to strong crystal lattice packing, and the electronic nature of the imidazo[1,2-a]pyridine core.

Based on the principle of "like dissolves like," its expected solubility is as follows:

  • Good Solubility: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). It is also generally soluble in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

  • Moderate to Limited Solubility: In ethereal solvents like Tetrahydrofuran (THF) and 1,4-Dioxane, and esters such as Ethyl Acetate. While these are common reaction solvents, complete dissolution may require heating.

  • Poor Solubility: In non-polar hydrocarbon solvents like Hexanes and Heptane.

  • Very Poor Aqueous Solubility: The compound is practically insoluble in water and neutral aqueous buffers due to its significant lipophilicity.[1]

Q2: Why is my compound showing poor solubility even in recommended solvents like THF or DME for a Suzuki coupling?

A2: This is a common issue stemming from two primary factors:

  • Crystal Lattice Energy: The planar structure of the imidazo[1,2-a]pyridine core allows for efficient crystal packing. A significant amount of energy is required for solvent molecules to overcome these intermolecular forces and dissolve the solid.

  • Solvation Energy: While solvents like THF and DME are suitable for many cross-coupling reactions, their polarity might not be optimal to effectively solvate the this compound molecule, resulting in a low solvation energy that is insufficient to overcome the crystal lattice energy. Studies on Suzuki-type cross-coupling reactions with 3-iodoimidazo[1,2-a]pyridines have noted that solvent choice is a critical parameter for reaction efficiency.[2][3][4][5]

Troubleshooting Guide: Enhancing Solubility for Chemical Reactions

This section addresses specific experimental scenarios where solubility is a critical bottleneck.

Scenario 1: Incomplete Dissolution in a Suzuki-Miyaura Cross-Coupling Reaction

Question: "I am setting up a Suzuki coupling with this compound in DME, but the starting material is not fully dissolving, leading to a stalled reaction. How can I resolve this?"

Answer: Incomplete dissolution of the electrophile is a primary cause of low yields and reproducibility in cross-coupling reactions. The following strategies, presented in order of procedural simplicity, can be employed to achieve a homogeneous reaction mixture.

Strategy 1: Temperature Adjustment

For most solid solutes, solubility increases with temperature.[6][7] The dissolution process for crystalline solids is typically endothermic, meaning that adding heat provides the necessary energy to break the crystal lattice bonds.[8]

Experimental Protocol: Thermal Solubility Enhancement

  • Assemble the reaction flask with the this compound and a stir bar.

  • Add the chosen solvent (e.g., DME, THF, Toluene).

  • While stirring, slowly heat the mixture using an oil bath. Increase the temperature in increments of 10 °C.

  • Monitor for dissolution. Many reactions can be safely heated to 60-80 °C. Ensure the temperature does not exceed the boiling point of the solvent or cause degradation of other reagents.

  • Once the substrate is fully dissolved, allow the solution to cool slightly before adding the catalyst, base, and boronic acid to prevent premature catalyst decomposition.

Strategy 2: Co-Solvent System

If heating alone is insufficient or undesirable, introducing a small percentage of a more powerful, polar aprotic solvent can dramatically improve solubility. This technique, known as co-solvency, works by disrupting the solvent's self-association and creating a new solvent environment more favorable for the solute.[9][10]

Experimental Protocol: Co-Solvent Screening

  • To your primary solvent (e.g., 10 mL of DME), add a co-solvent (e.g., DMF or NMP) in a stepwise manner.

  • Start with a 10:1 ratio (DME:DMF, v/v). Stir the mixture with your substrate at room temperature.

  • If solubility remains poor, increase the co-solvent ratio to 5:1.

  • A combination of gentle heating (40-50 °C) with a co-solvent system is often highly effective.

  • Note: Ensure your co-solvent is anhydrous and does not interfere with the catalytic cycle.

Solvent Selection Table

The following table provides properties of common solvents used in cross-coupling reactions to aid in selection.[11]

SolventBoiling Point (°C)Polarity IndexTypeCommon Use/Notes
Toluene1112.4Non-polar AproticGood for higher temperature reactions.
THF664.0Polar AproticCommon, but lower boiling point limits temperature range.
1,4-Dioxane1014.8Polar AproticHigher boiling point than THF, very common for Suzuki.
DME85-Polar AproticOften cited for Suzuki reactions of this substrate class.[3][4]
DMF1536.4Polar AproticExcellent co-solvent for solubility, but can sometimes inhibit Pd catalysts at high T.
NMP2026.7Polar AproticVery strong solvent, useful for highly insoluble substrates.
Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for addressing solubility issues in an organic reaction setup.

G start Incomplete Dissolution of This compound heat Strategy 1: Increase Temperature (e.g., to 60-80 °C) start->heat check1 Is substrate soluble? heat->check1 proceed Proceed with Reaction check1->proceed Yes cosolvent Strategy 2: Add Co-solvent (e.g., DMF, NMP) check1->cosolvent No check2 Is substrate soluble? cosolvent->check2 check2->proceed Yes heat_cosolvent Combine Strategies: Gentle Heat + Co-solvent check2->heat_cosolvent No heat_cosolvent->proceed Success reassess Re-evaluate Solvent System (e.g., switch to pure DMF/NMP) heat_cosolvent->reassess Failure

Caption: Decision workflow for troubleshooting solubility in organic reactions.

Guide for Aqueous Systems & Biological Assays

Scenario 2: Preparing Aqueous Stock Solutions for Biological Screening

Question: "I need to prepare a 10 mM stock solution of this compound in an aqueous buffer (pH 7.4) for a biological assay, but it precipitates immediately. What should I do?"

Answer: Direct dissolution in aqueous buffer is not feasible. The imidazo[1,2-a]pyridine scaffold, however, contains a basic nitrogen atom (pKa of the parent scaffold is ~6.8) that can be protonated to form a much more soluble salt.[12]

Strategy 1: pH Adjustment

By lowering the pH of the medium, you can protonate the pyridine-like nitrogen, forming a cationic species (a salt) that is significantly more water-soluble.

Experimental Protocol: pH-Mediated Solubilization

  • Weigh the required amount of your compound into a sterile tube.

  • Instead of buffer, first add a small amount of 100% DMSO to dissolve the compound completely (e.g., to create a concentrated 100 mM stock).

  • For your working solution, perform a serial dilution. First, dilute an aliquot of the DMSO stock into an acidic aqueous solution (e.g., pH 2-4, using HCl). This will ensure the compound protonates and stays in solution.

  • Finally, dilute this acidic stock into your final assay buffer (pH 7.4). The final concentration of the compound should be low enough to remain soluble even as the pH is neutralized. The final DMSO concentration should also be kept low (typically <1%) to avoid artifacts in biological assays.

Chemical Rationale Diagram

This diagram illustrates the acid-base equilibrium that is key to enhancing aqueous solubility.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) s1 [Compound]-H⁺ (Protonated, Cationic) Highly Water Soluble s2 Compound (Free Base, Neutral) Poorly Water Soluble s2->s1 + H⁺ − H⁺

Caption: pH-dependent equilibrium of this compound.

Strategy 2: Structural Modification (Drug Discovery Perspective)

For long-term drug development projects, persistent low aqueous solubility is a major liability.[13] Medicinal chemists often address this by modifying the core structure. Tactics include:

  • Incorporating Polar Groups: Adding hydroxyl, methoxy, or amide functionalities.

  • Adding Ionizable Centers: Introducing basic amines (like a piperidine or morpholine) or acidic groups (like a carboxylic acid) provides a handle for salt formation and dramatic solubility improvement.[12][14]

  • Reducing Lipophilicity: Replacing aromatic rings with heteroaromatic systems or breaking up large lipophilic sections can improve the overall physicochemical profile.[14][15]

These modifications aim to create analogues with more favorable drug-like properties for in vivo studies.

References

Technical Support Center: Purification of Iodinated Heterocyles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of iodinated heterocycles. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these valuable but often sensitive compounds. Iodinated heterocycles are crucial building blocks in medicinal chemistry and materials science, yet their purification can be fraught with difficulties ranging from compound instability to chromatographic anomalies.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges successfully. Our approach is grounded in scientific principles and practical, field-tested experience to ensure the integrity and reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of iodinated heterocycles, offering probable causes and actionable solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Recovery After Chromatography 1. On-Column Decomposition: The compound is unstable on the stationary phase (e.g., silica gel). Iodinated heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation or deiodination.[1][2] 2. Irreversible Adsorption: Highly polar or basic nitrogen-containing heterocycles can bind strongly to silica gel. 3. Compound is Highly Volatile: Low molecular weight iodinated compounds may be lost during solvent evaporation.1. Test Stationary Phase Stability: Before committing to a large-scale purification, test the stability of your compound by dissolving a small amount of the crude mixture in the intended mobile phase and stirring it with a small amount of the stationary phase (e.g., silica gel, alumina) for 30-60 minutes. Re-analyze the sample by TLC or LC-MS to check for degradation.[1] 2. Deactivate Silica Gel: Co-evaporate the silica gel with a 1-2% solution of triethylamine in a suitable solvent before packing the column. This neutralizes the acidic silanol groups.[3] 3. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica for reversed-phase chromatography.[1][3] 4. Gentle Solvent Removal: Use a rotary evaporator with a carefully controlled temperature and vacuum. For highly volatile compounds, consider fractionating into a flask containing a high-boiling point "keeper" solvent.
Streaking or Tailing of Spots on TLC/Column 1. Interaction with Acidic Silica: Basic nitrogen atoms in the heterocycle are protonated by the acidic silanol groups on the silica surface, leading to strong, non-uniform interactions.[3] 2. Column Overloading: Exceeding the capacity of the stationary phase can lead to poor separation and band broadening.[4]1. Add a Basic Modifier to the Eluent: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia into your mobile phase to suppress the interaction with silica.[3] 2. Switch to a Different Stationary Phase: Neutral or basic alumina can be an effective alternative for basic compounds.[3] 3. Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size, typically 1-5% of the mass of the stationary phase for flash chromatography.[4]
Appearance of New, Unidentified Spots Post-Purification 1. Deiodination: The carbon-iodine bond is relatively weak and can be cleaved by light, heat, or trace acids/bases, leading to the formation of the corresponding non-iodinated heterocycle.[5] 2. Photodecomposition: Some aromatic iodides are light-sensitive and can decompose upon exposure to UV light or even ambient light over time.[6]1. Minimize Exposure to Light: Work in a fume hood with the sash down and the light off when possible. Wrap columns and collection flasks in aluminum foil.[6] 2. Avoid Excessive Heat: Concentrate fractions using a rotary evaporator at low temperatures. If the compound is heat-sensitive, consider alternative solvent removal methods like a centrifugal evaporator or lyophilization if the compound is not volatile. 3. Use Neutralized Solvents and Glassware: Ensure all solvents and glassware are free from acidic or basic residues.
Poor Separation of Product from Starting Material or a Key Impurity 1. Inappropriate Solvent System: The chosen mobile phase does not provide sufficient selectivity for the components of the mixture. 2. Co-elution: The product and impurity have very similar polarities.1. Systematic TLC Analysis: Screen a variety of solvent systems with different polarities and selectivities (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone).[3] 2. Gradient Elution: Employ a gradient of increasing solvent polarity during column chromatography to improve separation. 3. Consider Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than flash chromatography.[7][8]
Residual Metal Contamination 1. Incomplete Removal of Metal Catalysts: Many synthetic routes to iodinated heterocycles employ transition metal catalysts (e.g., palladium, copper) which can be difficult to remove by standard chromatography.[9]1. Use Metal Scavengers: After the initial purification, treat the product solution with a silica-based metal scavenger. These are functionalized silica gels designed to bind specific metals.[9][10][11] A typical procedure involves stirring the product solution with the scavenger for several hours, followed by filtration.[10] 2. Acidic or Basic Washes: In some cases, an aqueous wash with a dilute acid, base, or chelating agent (like EDTA) can help remove residual metals.

Frequently Asked Questions (FAQs)

Q1: My iodinated heterocycle appears to be degrading even when stored in the freezer. What's happening?

A1: Besides temperature, light and air can also contribute to degradation.[5][6] The C-I bond can be susceptible to homolytic cleavage, initiating radical chain reactions.[5] Ensure your compound is stored in an amber vial under an inert atmosphere (nitrogen or argon) to minimize exposure to light and oxygen.

Q2: I am having trouble visualizing my iodinated heterocycle on a TLC plate with a UV lamp. What are my options?

A2: While many aromatic compounds are UV-active, the presence of an iodine atom doesn't guarantee strong absorption. Furthermore, some simple heterocycles may not be UV-active at all.[12] In these cases, you can use alternative visualization techniques:

  • Iodine Chamber: Place the TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[12][13]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized.

  • Anisaldehyde or Ceric Ammonium Molybdate (CAM) Stains: These are also broadly applicable stains that react with many functional groups.[13]

Q3: Is it better to use normal-phase or reversed-phase chromatography for purifying iodinated heterocycles?

A3: The choice depends on the overall polarity of your molecule.

  • Normal-Phase (e.g., silica gel, alumina): This is generally the first choice for most organic compounds. However, as detailed in the troubleshooting guide, the acidic nature of silica can be problematic for sensitive or basic iodinated heterocycles.[3]

  • Reversed-Phase (e.g., C18 silica): This is an excellent alternative, especially for more polar compounds or those that are unstable on silica.[3] Preparative HPLC is a powerful technique that often utilizes reversed-phase columns to achieve high-purity separations.[7][14]

Q4: How can I remove residual silver salts from my reaction mixture before purification?

A4: Iodination reactions sometimes use silver salts to activate iodine.[15] Residual silver salts can complicate purification. Before column chromatography, you can often remove the bulk of silver salts by filtering the crude reaction mixture through a plug of celite. Subsequent aqueous workup can also help. If silver impurities persist, specific metal scavengers for silver are available.[16]

Experimental Protocols & Workflows

Protocol 1: Stability Test for Stationary Phase

This protocol helps determine if your compound is stable to the chosen stationary phase before committing to a full-scale purification.[1]

  • Preparation: In a small vial, dissolve ~5 mg of your crude product mixture in 1 mL of the solvent system you plan to use for chromatography.

  • Spotting: Spot this solution on a TLC plate.

  • Incubation: Add ~100 mg of the stationary phase (e.g., silica gel) to the vial. Stir the slurry at room temperature for 1 hour.

  • Analysis: Filter the slurry through a small cotton plug to remove the stationary phase. Spot the filtrate on the same TLC plate next to the initial spot.

  • Develop and Visualize: Develop the TLC plate and visualize the spots. Compare the lane from the incubated sample to the initial sample. The appearance of new spots or a significant decrease in the intensity of the product spot indicates instability.

Workflow for Troubleshooting Low Recovery

The following diagram outlines a logical workflow for diagnosing and resolving low recovery issues during the purification of iodinated heterocycles.

low_recovery_troubleshooting start Low Recovery Observed After Chromatography check_stability Is the compound stable to the stationary phase? start->check_stability check_elution Did the compound elute from the column? check_stability->check_elution Yes solution_stability Use alternative stationary phase (Alumina, C18) or deactivated silica. check_stability->solution_stability No solution_elution Increase eluent polarity drastically or use a gradient. check_elution->solution_elution No check_volatility Is the compound volatile? check_elution->check_volatility Yes solution_volatility Use gentle solvent removal methods (low temp/vacuum). check_volatility->solution_volatility Yes end_note If issues persist, consider alternative purification (crystallization, prep-HPLC). check_volatility->end_note No

Caption: Troubleshooting workflow for low recovery.

Protocol 2: Flash Chromatography with a Triethylamine-Modified Mobile Phase

This protocol is suitable for purifying basic or acid-sensitive iodinated heterocycles.

  • Solvent System Selection: Using TLC, identify a suitable solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of approximately 0.2-0.3.[17]

  • Mobile Phase Preparation: Prepare the bulk mobile phase and add 0.5% triethylamine by volume (e.g., 5 mL of triethylamine for every 1 L of solvent).

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase. Ensure the column is packed uniformly to avoid channeling.[4]

  • Equilibration: Equilibrate the column by passing at least 2-3 column volumes of the mobile phase through the silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel ("dry loading").

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution by TLC.

  • Work-up: Combine the pure fractions. The triethylamine is volatile and will be removed along with the solvent during rotary evaporation.

Purification Strategy Decision Tree

This diagram provides a decision-making framework for selecting an appropriate purification strategy.

purification_strategy start Crude Iodinated Heterocycle is_solid Is the compound a solid? start->is_solid try_crystallization Attempt Recrystallization is_solid->try_crystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No is_pure Is the product pure? try_crystallization->is_pure done Pure Product is_pure->done Yes is_pure->chromatography No is_sensitive Is the compound acid-sensitive or basic? chromatography->is_sensitive modified_phase Modified Normal-Phase (Deactivated Silica / Alumina / Basic Eluent) is_sensitive->modified_phase Yes difficult_sep Is separation difficult (ΔRf < 0.1)? is_sensitive->difficult_sep No normal_phase Standard Flash Chromatography (Silica Gel) normal_phase->done modified_phase->done difficult_sep->normal_phase No prep_hplc Preparative HPLC (Reversed-Phase) difficult_sep->prep_hplc Yes prep_hplc->done

Caption: Decision tree for purification strategy.

References

Technical Support Center: Catalyst Selection for 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 3-Iodo-6-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the functionalization of this important heterocyclic scaffold. The inherent electronic properties and potential for catalyst inhibition by the nitrogen atoms in the imidazopyridine core make catalyst selection a critical parameter for success.[1] This document provides a framework for rational catalyst system selection and a detailed guide for troubleshooting underperforming reactions.

Part 1: Catalyst & Conditions Selection Guide

The 3-iodo substituent on the imidazo[1,2-a]pyridine ring is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for generally milder conditions compared to the corresponding bromides or chlorides. However, the electron-rich nature of the fused heterocyclic system and the presence of two nitrogen atoms necessitate careful selection of the catalyst, ligand, and base to achieve high yields and avoid common side reactions.

Below is a summary of recommended starting conditions for the most common coupling reactions. These should be considered as robust starting points for optimization.

Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄ (2-5%) or Pd(dppf)Cl₂ (2-5%)None (for Pd(PPh₃)₄) or dppf (comes with precatalyst)Na₂CO₃ or K₃PO₄ (2-3)DME, Toluene/H₂O, Dioxane80-110The choice of base is crucial; inorganic bases are standard. Ensure boronic acid/ester quality to avoid protodeboronation.[2][3]
Sonogashira Pd(PPh₃)₂Cl₂ (1-3%)PPh₃ (2-6%)Et₃N or DIPEA (2-4)THF, DMFRT - 60A copper(I) co-catalyst (e.g., CuI, 2-5 mol%) is typically required to facilitate the formation of the copper acetylide intermediate.[4]
Buchwald-Hartwig Amination Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (1-2%)XPhos, RuPhos, or BrettPhos (2-4%)NaOtBu or LHMDS (1.5-2.5)Toluene, Dioxane80-110Bulky, electron-rich biarylphosphine ligands are critical to prevent catalyst inhibition by the substrate's nitrogen atoms and to promote reductive elimination.[5]
Heck Pd(OAc)₂ (2-5%)P(o-tol)₃ or PPh₃ (4-10%)Et₃N or K₂CO₃ (2-3)DMF, NMP80-120Reaction outcomes can be sensitive to the base and solvent combination. The trans isomer is typically the major product.[6][7]
The Logic of Ligand Selection in Buchwald-Hartwig Amination

The primary challenge in C-N coupling with nitrogen-containing heterocycles is the potential for the substrate itself to act as a ligand, coordinating to the palladium center and poisoning the catalyst.[1] This leads to the formation of inactive off-cycle species.

To overcome this, the chosen ligand must:

  • Be a Strong σ-Donor: Electron-rich ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step and promotes the final reductive elimination.[5]

  • Be Sterically Hindered: Bulky ligands create a coordinatively saturated environment around the palladium atom. This steric bulk physically blocks the nitrogen atoms of the imidazopyridine substrate from binding to the catalyst and promotes the formation of the highly active monoligated L-Pd(0) species necessary for the catalytic cycle to proceed efficiently.[8]

This is why the "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) and, in some cases, N-Heterocyclic Carbenes (NHCs) are the go-to choices for these challenging substrates.[9][10]

Part 2: Troubleshooting Guides and FAQs

This section addresses specific issues in a practical question-and-answer format.

General Issues

Q1: My reaction shows very low or no conversion of the starting material. What are the first steps to troubleshoot?

A1: When faced with a stalled reaction, a systematic check of the fundamentals is the most efficient approach.[11]

  • Verify Inert Atmosphere: Palladium(0) catalytic species are highly sensitive to oxygen. Ensure your reaction flask was properly sealed and that all solvents and reagents were rigorously degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes.

  • Check Reagent Purity & Integrity:

    • Solvents: Use anhydrous solvents. Water can interfere with the base and lead to side reactions like dehalogenation or protodeboronation.[12]

    • Base: Solid bases like NaOtBu or K₃PO₄ can absorb moisture over time. Use freshly opened reagents or dry them in a vacuum oven before use.

  • Confirm Temperature: Check that your heating block or oil bath is calibrated and reaching the target temperature. Some cross-coupling reactions have a significant thermal barrier.

troubleshooting_workflow cluster_no_conversion No Conversion cluster_conversion Conversion Occurred start Low / No Yield sm_check Starting Material Consumed? start->sm_check reagent_check Check Reagents: - Anhydrous Solvents? - Fresh Base? - Active Catalyst? sm_check->reagent_check No side_reaction Side Products Observed? sm_check->side_reaction Yes atmosphere_check Check Setup: - Inert Atmosphere? - Proper Degassing? temp_check Check Conditions: - Correct Temperature? - Adequate Stirring? dehalogenation Dehalogenation (R-H product) side_reaction->dehalogenation Yes homocoupling Homocoupling (R-B(OR)2 -> R-R) side_reaction->homocoupling Yes other Other Decomposition side_reaction->other Yes dehalogenation_sol Solution: - Use anhydrous solvent. - Check base purity. - Increase reaction rate. dehalogenation->dehalogenation_sol homocoupling_sol Solution: - Improve degassing. - Use Pd(0) source. - Lower temperature. homocoupling->homocoupling_sol

Figure 1. A decision workflow for troubleshooting low-yield reactions.

Q2: I am observing significant hydrodehalogenation (the iodo group is replaced by hydrogen). How can I minimize this?

A2: Hydrodehalogenation is a common parasitic reaction, particularly with electron-rich aryl halides. It typically arises from a proton source in the reaction mixture.

  • Source of Protons: The most common culprit is residual water. Ensure all reagents, particularly the solvent and base, are scrupulously dry.[12]

  • Base Degradation: Sodium t-butoxide can degrade over time to form t-butanol and sodium hydroxide, both of which can facilitate the side reaction. Use a fresh bottle of base.

  • Kinetics: A slow catalytic cycle can allow more time for side reactions to occur. Consider increasing the temperature or using a more active ligand to accelerate the desired coupling reaction, allowing it to outcompete the dehalogenation pathway.

Reaction-Specific FAQs

Q3 (Suzuki-Miyaura): My reaction is messy, and I see a lot of boronic acid homocoupling product. What is causing this?

A3: The homocoupling of boronic acids is almost always caused by the presence of oxygen in the reaction.[13]

  • Improve Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Palladium Source: Homocoupling can sometimes be more prevalent when using Pd(II) precatalysts that are reduced to Pd(0) in situ. The conditions for this reduction can sometimes favor the oxidative coupling of the boronic acid. Switching to a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[13]

Q4 (Buchwald-Hartwig): The reaction starts but then stalls, suggesting catalyst death. Is the imidazopyridine substrate poisoning the catalyst?

A4: Yes, this is a highly probable cause. The nitrogen atoms in your substrate can coordinate to the palladium center, leading to catalytically inactive complexes.[1]

  • Ligand Choice is Key: This problem is precisely why bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) were developed. Their steric bulk prevents the substrate from accessing the metal center, while their strong binding affinity ensures they are not easily displaced.[5] If you are using a simpler ligand like PPh₃, it is unlikely to be effective.

  • Increase Catalyst/Ligand Loading: As a less elegant but sometimes effective solution, you can try increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%). This provides a larger pool of active catalyst to compensate for the portion that becomes deactivated.[14]

  • Screen Different Ligands: Not all bulky ligands perform equally for all substrates. A small screen of 2-3 different Buchwald-type ligands is often a worthwhile endeavor.[15]

Q5 (Sonogashira): My Sonogashira coupling is failing. Do I need the copper co-catalyst?

A5: While copper-free Sonogashira reactions are well-established, the classic dual-catalyst system using a copper(I) salt (typically CuI) is often more reliable, especially with heterocyclic substrates.[4] The reaction proceeds via two interconnected catalytic cycles. The copper cycle's role is to deprotonate the terminal alkyne and form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the overall process.[16]

  • Troubleshooting Steps:

    • Add CuI: If you are running the reaction copper-free, the first step is to add 2-5 mol% of CuI.

    • Check CuI Quality: Copper(I) iodide can oxidize over time (turning greenish or brown). Use a fresh, high-purity source that is off-white or pale tan.

    • Base and Solvent: The amine base (e.g., Et₃N) often serves as both the base and a solvent. Ensure it is pure and dry.

Part 3: Experimental Protocols

General Protocol: Suzuki-Miyaura Coupling

This is a representative procedure and may require optimization for different boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add Pd(dppf)Cl₂ (0.03 equiv.) to the flask. Then, add degassed 1,4-dioxane (to make a ~0.1 M solution) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

General Protocol: Buchwald-Hartwig Amination

This procedure uses a common precatalyst and is a robust starting point.

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.5 equiv.), and a G3-XPhos precatalyst (0.02 equiv.) to a vial equipped with a stir bar.

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous toluene (to make a ~0.2 M solution).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[13]

  • Purification: Purify the crude material by flash chromatography.

catalytic_cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition trans_complex L-Pd(II)(Ar)(Nu) oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination / Deprotonation (B-H) trans_complex->pd0 Reductive Elimination product Ar-Nu trans_complex->product substrate Ar-I substrate->oa_complex nucleophile R-Nu nucleophile->trans_complex

Figure 2. Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Technical Support Center: Palladium Catalyst Removal from 3-Iodo-6-methylimidazo[1,2-a]pyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges associated with removing residual palladium catalysts from reaction mixtures containing 3-Iodo-6-methylimidazo[1,2-a]pyridine. Given the importance of minimizing metal contamination in active pharmaceutical ingredients (APIs), this guide offers practical solutions and explains the underlying principles of various purification techniques.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my this compound reaction mixture?

A1: Palladium is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for metal impurities in pharmaceutical products to ensure patient safety.[2] For platinum group metals, including palladium, the limit is typically less than 5 ppm.[1] Beyond regulatory compliance, residual palladium can interfere with downstream synthetic steps and biological assays.[4]

Q2: What are the common challenges in removing palladium from reactions involving nitrogen-containing heterocycles like imidazo[1,2-a]pyridines?

A2: Nitrogen-containing heterocycles can act as ligands, forming stable complexes with palladium. This strong coordination can make the palladium species more soluble in the organic phase and less amenable to removal by simple filtration or aqueous extraction. The specific nature of the palladium catalyst and ligands used in the reaction also influences the difficulty of removal.[5][6][7]

Q3: What are the primary methods for palladium removal?

A3: The main strategies for palladium removal can be broadly categorized as:

  • Adsorption: Using solid-supported scavengers like functionalized silica gels (e.g., SiliaMetS Thiol), activated carbon, or specialized resins.[1][2][8][9]

  • Precipitation/Filtration: Inducing the palladium to precipitate out of the solution, often as palladium black, followed by filtration through an agent like Celite.[10]

  • Extraction: Using aqueous solutions of chelating agents or acids to pull the palladium into the aqueous phase.[10]

  • Chromatography: While often effective at reducing the bulk of the palladium, column chromatography alone may not be sufficient to reach the stringent low ppm levels required for APIs.[4]

Q4: I performed a Suzuki coupling with this compound and now have a black suspension. What is this, and how do I remove it?

A4: The black solid is likely palladium black (Pd(0)), which forms from the aggregation and reduction of the palladium catalyst. A common and effective method for its removal is filtration through a pad of Celite.[10]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific palladium removal challenges.

Guide 1: Inefficient Palladium Removal with Standard Aqueous Washes

Problem: You've performed several aqueous washes, but the organic layer remains colored, and analysis (e.g., ICP-MS) shows high levels of residual palladium.

Causality: The palladium is likely forming a stable, soluble complex with your product, this compound, or other organic components in the reaction mixture. Simple aqueous washes are insufficient to break these complexes and extract the palladium.

Solutions:

  • Acidic Wash: An acidic wash can protonate the nitrogen atoms on the imidazo[1,2-a]pyridine ring, potentially disrupting its coordination to the palladium and increasing the palladium's solubility in the aqueous phase.

  • Chelating Agent Wash: Employing an aqueous solution of a chelating agent can effectively sequester the palladium.

Experimental Protocol: Acidic Wash

  • After the reaction is complete, quench the reaction mixture as per your standard procedure.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a 1M solution of a mild acid, such as sodium bisulfite (NaHSO₃).[11]

  • Separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Experimental Protocol: Chelating Agent Wash

  • Follow steps 1 and 2 from the acidic wash protocol.

  • Wash the organic layer with a solution of a chelating agent. A common choice is an aqueous solution of N-acetylcysteine.

  • Stir the biphasic mixture vigorously for 1-2 hours to ensure efficient extraction.

  • Separate the layers and proceed with the standard workup as described above.

Guide 2: Choosing and Using a Solid-Supported Scavenger

Problem: You need to reduce palladium levels to the low ppm range and are considering using a solid-supported scavenger. You are unsure which one to choose and how to use it effectively.

Causality: Solid-supported scavengers work by chemisorption, where functional groups on the solid support bind tightly to the palladium.[2] The choice of scavenger depends on the oxidation state of the palladium and the nature of the reaction mixture.

Solution: For palladium removal from reactions involving nitrogen-containing heterocycles, thiol-based silica scavengers are often highly effective.[8][12][13] Activated carbon is another broadly effective and economical option.[2][9][14]

Data Presentation: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical Palladium Species ScavengedAdvantagesDisadvantages
Silica-Based Thiol -SHPd(0), Pd(II)High efficiency and selectivity, good for a wide range of solvents.[8][12]Higher cost compared to activated carbon.
Activated Carbon Carbonyl, hydroxyl, etc.Pd(0), Pd(II)Cost-effective, good for decolorizing.[2][9]Can sometimes adsorb the desired product, leading to yield loss.[2]
Silica-Based Thiourea -NHC(=S)NH₂All forms of palladiumVersatile, works well in organic solvents.[8][13]Can sometimes act as a catalyst itself.[8]
Silica-Based DMT 2,4,6-trimercaptotriazineHindered Pd complexes, RutheniumEffective for sterically hindered palladium complexes.[12][13]More specialized application.

Experimental Protocol: Bulk Scavenging with SiliaMetS Thiol

  • Once the reaction is complete, dilute the mixture with a suitable solvent if necessary.

  • Add the silica-based thiol scavenger to the reaction mixture. A good starting point is to use 4-8 molar equivalents relative to the initial amount of palladium catalyst.[15]

  • Stir the suspension at room temperature for 1-2 hours. For difficult cases, increasing the temperature or reaction time may improve efficiency.[15]

  • Filter the mixture through a fritted funnel or a pad of Celite to remove the scavenger.[15]

  • Wash the collected scavenger with fresh solvent to recover any adsorbed product.[15]

  • Combine the filtrates and concentrate under reduced pressure.

Mandatory Visualization:

Palladium_Removal_Workflow cluster_reaction Reaction & Initial Workup cluster_scavenging Scavenging cluster_purification Purification Reaction Reaction Mixture (Product + Pd Catalyst) Quench Quench & Dilute Reaction->Quench AddScavenger Add Solid-Supported Scavenger Quench->AddScavenger Stir Stir (1-2h, RT) AddScavenger->Stir Filter Filter to Remove Scavenger Stir->Filter Wash Wash Scavenger Filter->Wash Concentrate Concentrate Filtrate Wash->Concentrate PureProduct Purified Product (<10 ppm Pd) Concentrate->PureProduct

Caption: Workflow for palladium removal using a solid-supported scavenger.

Guide 3: Post-Chromatography Tailing of Palladium

Problem: You have purified your product by column chromatography, but you still detect significant levels of palladium, often spread across multiple fractions.

Causality: Some palladium species can be relatively mobile on silica gel, leading to co-elution with the product. Column chromatography alone is often insufficient for achieving the very low palladium levels required for pharmaceutical applications.[4]

Solution: A secondary purification step using a highly effective scavenger after column chromatography is recommended.[4] This two-step approach is very effective in bringing palladium levels down to below 100 ppm, and often much lower.[4]

Experimental Protocol: Post-Chromatography Scavenging

  • Combine the product-containing fractions from your column chromatography and concentrate them.

  • Redissolve the crude product in a suitable solvent.

  • Follow the "Experimental Protocol: Bulk Scavenging with SiliaMetS Thiol" as described in Guide 2.

  • This sequential purification strategy is highly effective for removing stubborn palladium residues.[4]

Mandatory Visualization:

Sequential_Purification Crude Crude Reaction Mixture (High Pd Content) ColumnChrom Column Chromatography Crude->ColumnChrom PostColumn Partially Purified Product (Reduced but still significant Pd) ColumnChrom->PostColumn Scavenging Solid-Phase Scavenging PostColumn->Scavenging FinalProduct Final Product (<10 ppm Pd) Scavenging->FinalProduct

Caption: Sequential purification for efficient palladium removal.

References

Preventing deiodination of 3-Iodo-6-methylimidazo[1,2-a]pyridine during reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-iodo-6-methylimidazo[1,2-a]pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the handling of this versatile synthetic intermediate, with a particular focus on preventing its deiodination during chemical reactions.

Introduction: The Challenge of Deiodination

This compound is a valuable building block in medicinal chemistry, prized for the reactivity of its carbon-iodine bond in forming new carbon-carbon and carbon-heteroatom bonds.[1] However, the C-I bond at the 3-position of the imidazo[1,2-a]pyridine scaffold is susceptible to cleavage, leading to the formation of the undesired deiodinated byproduct, 6-methylimidazo[1,2-a]pyridine. This hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, reducing product yield and complicating purification.[2][3]

This guide will provide you with the foundational knowledge and practical strategies to mitigate this unwanted side reaction, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to deiodination?

A1: The propensity for deiodination in this and similar iodo-heterocycles stems from a combination of factors:

  • Weak Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage.

  • Electron-Rich Heterocycle: The imidazo[1,2-a]pyridine ring system is electron-rich, which can influence the stability of organopalladium intermediates in cross-coupling reactions.

  • Palladium-Hydride Formation: In palladium-catalyzed reactions, the formation of palladium-hydride (Pd-H) species is a key step in the deiodination pathway.[4] These species can arise from the reaction of the palladium complex with various components of the reaction mixture, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[3][5]

  • Competing Reductive Elimination: Once the Pd-H species is formed, it can undergo reductive elimination with the imidazopyridine moiety to yield the deiodinated product. This pathway competes with the desired cross-coupling reaction.

Q2: Which types of reactions are most susceptible to deiodination?

A2: Deiodination is a common side reaction in many palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: This is one of the most widely used reactions for C-C bond formation, and deiodination of the starting aryl iodide is a frequently encountered issue.[6]

  • Sonogashira Coupling: The coupling of terminal alkynes with aryl halides can also be plagued by deiodination, particularly with more reactive aryl iodides.[1][7]

  • Buchwald-Hartwig Amination: The formation of C-N bonds via this method can also see competition from the deiodination pathway.[2]

Q3: What are the general strategies to minimize deiodination?

A3: The key to preventing deiodination is to favor the kinetics of the desired cross-coupling reaction over the hydrodehalogenation pathway. This can be achieved by careful optimization of the reaction conditions:

  • Choice of Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the desired coupling reaction, outcompeting the deiodination pathway.

  • Base Selection: The choice of base is critical. Weaker bases are often preferred to minimize the formation of Pd-H species.

  • Solvent: Aprotic solvents are generally favored over protic solvents like alcohols, which can be a source of hydrides.

  • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress deiodination.

  • Reaction Time: Minimizing the reaction time can also reduce the extent of byproduct formation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and optimizing your reactions to minimize the deiodination of this compound.

Problem: Significant Deiodination Observed in a Suzuki-Miyaura Coupling Reaction

Initial Observation: LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant amount of the deiodinated byproduct, 6-methylimidazo[1,2-a]pyridine, alongside the desired coupled product.

Systematic Troubleshooting Approach:

The following table outlines a series of experimental adjustments to address this issue. It is recommended to modify one parameter at a time to systematically evaluate its effect.

Parameter Initial Condition (Example) Suggested Modification & Rationale
Palladium Catalyst Pd(PPh₃)₄Switch to a more active catalyst system: Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (see below). This can promote faster oxidative addition and reductive elimination for the desired coupling.
Ligand PPh₃Employ bulky, electron-rich phosphine ligands: Try ligands such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate the desired reductive elimination step, thus outcompeting the deiodination pathway.
Base Na₂CO₃ (aqueous)Use a weaker, non-nucleophilic base: Switch to bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Stronger bases can promote the formation of Pd-H species. If an aqueous base is used, consider minimizing the amount of water.
Solvent Dioxane/H₂OUse anhydrous, aprotic solvents: Switch to anhydrous toluene, 1,4-dioxane, or THF to minimize the presence of protic sources that can lead to Pd-H formation.
Temperature 100 °CLower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 80 °C or even room temperature if the catalyst system is active enough). Higher temperatures can accelerate the rate of deiodination.
Reaction Time 12 hoursMonitor the reaction closely and shorten the time: Use TLC or LC-MS to monitor the reaction progress and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor deiodination.

Experimental Workflow for Optimization:

G

Mechanistic Insights: The Competing Pathways

A deeper understanding of the reaction mechanism can aid in rationally designing experiments to avoid deiodination. The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing hydrodehalogenation pathway.

G

By choosing ligands that accelerate the reductive elimination of the "Ar-Pd(II)-R" intermediate and conditions that minimize the formation of the "Ar-Pd(II)-H" intermediate, the equilibrium can be shifted towards the desired product.

General Protocol for a Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress deiodination.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining anhydrous toluene.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Microwave-Assisted Synthesis of 3-Iodo-6-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Iodo-6-methylimidazo[1,2-a]pyridine derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol designed for researchers, chemists, and drug development professionals. Our focus is on leveraging microwave-assisted synthesis to overcome common challenges associated with conventional heating methods, thereby improving reaction efficiency and product yield.

Core Principles: The Chemistry Behind the Synthesis

The synthesis of this compound is an electrophilic aromatic substitution reaction. The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocyclic system, with the C3 position being particularly susceptible to electrophilic attack due to its high electron density.

Molecular iodine (I₂) itself is a relatively weak electrophile.[1] Therefore, the reaction requires an oxidizing agent to generate a more potent iodinating species, often represented as an electrophilic iodine cation (I⁺) equivalent. Common oxidants like tert-Butyl hydroperoxide (TBHP) or N-Iodosuccinimide (NIS) facilitate this process.[2][3] The oxidant reacts with I₂ to form a reactive intermediate that is readily attacked by the C3 position of the imidazo[1,2-a]pyridine ring, leading to the desired product after deprotonation.

Microwave irradiation dramatically accelerates this process by providing rapid, uniform, and efficient heating of the reaction mixture, often leading to significantly shorter reaction times and higher yields compared to conventional methods.[4][5]

G cluster_activation Step 1: Activation of Iodine cluster_substitution Step 2: Electrophilic Substitution I2 I₂ (Molecular Iodine) Reactive_I Reactive Iodine Species (I⁺ equivalent) I2->Reactive_I Oxidation Oxidant Oxidant (e.g., TBHP) Oxidant->Reactive_I Intermediate Wheland-type Intermediate (Sigma Complex) Reactive_I->Intermediate Start_Mat 6-Methylimidazo[1,2-a]pyridine Start_Mat->Intermediate Nucleophilic Attack at C3 Product 3-Iodo-6-methylimidazo [1,2-a]pyridine Intermediate->Product Deprotonation (-H⁺) G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Add 6-methylimidazo[1,2-a]pyridine (1.0 mmol) to microwave vial B Add N-Iodosuccinimide (NIS) (1.2 mmol) A->B C Add Acetonitrile (4 mL) and a stir bar B->C D Seal vial and place in microwave reactor C->D E Irradiate: 120°C, 20 min, high absorption setting D->E F Cool vial to room temperature (compressed air) E->F G Transfer mixture to a flask F->G H Remove solvent under reduced pressure G->H I Purify crude residue by silica gel chromatography H->I J Collect pure fractions and evaporate solvent I->J K Obtain product as a solid J->K

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 3-Iodo- vs. 3-Bromo-6-methylimidazo[1,2-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activity and unique photophysical properties. The ability to precisely functionalize this privileged heterocycle, particularly at the C3-position, is paramount for the development of novel therapeutics and advanced materials. This guide provides a detailed comparative analysis of the reactivity of two key building blocks, 3-iodo-6-methylimidazo[1,2-a]pyridine and 3-bromo-6-methylimidazo[1,2-a]pyridine, in the three most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies. By understanding the nuanced differences in reactivity between these two halogenated precursors, chemists can make more informed decisions regarding catalyst selection, reaction conditions, and overall synthetic route design, ultimately leading to more efficient and cost-effective discovery and development processes.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental principle governing the disparate reactivity of 3-iodo- and 3-bromo-6-methylimidazo[1,2-a]pyridine lies in the inherent strength of the carbon-halogen bond. The reactivity trend in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[1][2] The weaker carbon-iodine bond is more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle, resulting in faster reaction rates and the feasibility of employing milder reaction conditions.[1][2]

This guide will present experimental evidence and established protocols to illustrate how this fundamental principle translates into practical advantages and disadvantages for each substrate across various synthetic transformations.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. When comparing the 3-iodo and 3-bromo derivatives of 6-methylimidazo[1,2-a]pyridine, a clear reactivity advantage for the iodo-substituted compound is observed.

Comparative Data for Suzuki-Miyaura Coupling

FeatureThis compound3-Bromo-6-methylimidazo[1,2-a]pyridine
Reaction Time Typically shorter (e.g., 2-6 hours)Generally longer (e.g., 8-24 hours)
Reaction Temperature Milder conditions (e.g., room temperature to 80 °C)Higher temperatures often required (e.g., 80-110 °C)
Catalyst Loading Lower catalyst loading can be effectiveMay require higher catalyst loading for comparable yields
Yields Often higher under optimized conditionsGood to high yields achievable, but may require more rigorous optimization

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The enhanced reactivity of the 3-iodo analogue is a direct consequence of a lower energy barrier for the initial oxidative addition of the C-I bond to the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-B(OR)2) Pd(II) Intermediate Pd(II) Intermediate Transmetalation Complex->Pd(II) Intermediate Isomerization Pd(II) Intermediate->Pd(0)L2 Product R-R' Pd(II) Intermediate->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and anhydrous K₂CO₃ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Stir the mixture at 80 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling: Accessing Alkynylated Scaffolds

The Sonogashira coupling provides a powerful means of introducing alkyne functionalities. In this reaction, the superior reactivity of the 3-iodo derivative is even more pronounced, often enabling the reaction to proceed under milder, copper-free conditions.

Comparative Data for Sonogashira Coupling

FeatureThis compound3-Bromo-6-methylimidazo[1,2-a]pyridine
Reaction Conditions Can often be performed at room temperatureTypically requires elevated temperatures
Copper Co-catalyst Copper-free conditions are often successfulUsually requires a copper(I) co-catalyst
Reaction Time Faster reaction kineticsSlower reaction kinetics
Side Reactions Lower propensity for Glaser coupling (homocoupling of the alkyne)Higher temperatures can promote Glaser coupling

Mechanistic Insight: The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The facile oxidative addition of the C-I bond to the palladium center is the initial and crucial step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition R-X Transmetalation R-Pd(II)(C≡CR')L2 Oxidative_Addition->Transmetalation Product R-C≡CR' Transmetalation->Product Reductive Elimination Alkyne R'C≡CH Cu_Acetylide R'C≡CCu Alkyne->Cu_Acetylide CuX, Base Cu_Acetylide->Transmetalation Transmetalation

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 3-Bromo-6-methylimidazo[1,2-a]pyridine

  • Reaction Setup: In a sealed tube, combine 3-bromo-6-methylimidazo[1,2-a]pyridine (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Solvent and Base: Evacuate and backfill the tube with argon. Add degassed triethylamine (3 mL) and DMF (3 mL).

  • Reaction: Heat the mixture to 80 °C for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2] Similar to other cross-coupling reactions, the 3-iodo derivative exhibits higher reactivity, allowing for the use of less forcing conditions and a broader range of amine coupling partners.

Comparative Data for Buchwald-Hartwig Amination

FeatureThis compound3-Bromo-6-methylimidazo[1,2-a]pyridine
Ligand Choice Can be successful with a wider variety of phosphine ligandsOften requires more specialized, electron-rich, and bulky ligands
Base Strength Can proceed with weaker basesFrequently requires strong bases such as NaOtBu or LHMDS
Reaction Temperature Generally lower temperatures are sufficientMay necessitate higher temperatures
Functional Group Tolerance Milder conditions lead to better tolerance of sensitive functional groupsHarsher conditions can limit substrate scope

Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle involves the oxidative addition of the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(II)(HNR'R'')L2]X Oxidative_Addition->Amine_Coordination HNR'R'' Pd_Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Coordination->Pd_Amido_Complex Base, -BHX Product Ar-NR'R'' Pd_Amido_Complex->Product Reductive Elimination

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To a glovebox-dried vial, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 8 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Conclusion and Strategic Recommendations

The experimental evidence and established chemical principles unequivocally demonstrate that this compound is the more reactive substrate in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions compared to its 3-bromo counterpart. This enhanced reactivity manifests in shorter reaction times, milder conditions, and often higher yields.

Strategic Recommendations:

  • For rapid synthesis and sensitive substrates: this compound is the preferred choice, as the milder conditions required for coupling enhance functional group tolerance and reduce the likelihood of side reactions.

  • For cost-effective, large-scale synthesis: 3-Bromo-6-methylimidazo[1,2-a]pyridine may be a more economical option. However, achieving high yields may necessitate more extensive optimization of reaction conditions, including higher temperatures, stronger bases, and more specialized catalyst systems.

  • For challenging couplings: When dealing with sterically hindered or electron-rich coupling partners, the inherent reactivity of the 3-iodo derivative provides a significant advantage in overcoming activation barriers.

Ultimately, the choice between these two valuable building blocks will depend on the specific goals of the synthetic campaign, balancing the need for reactivity and efficiency with considerations of cost and scale.

References

A Comparative Guide to Purity Determination of 3-Iodo-6-methylimidazo[1,2-a]pyridine: HPLC-UV vs. UHPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. 3-Iodo-6-methylimidazo[1,2-a]pyridine, a member of the biologically significant imidazo[1,2-a]pyridine class of heterocycles, serves as a critical building block in medicinal chemistry.[1][2][3] This guide provides an in-depth comparison of two premier liquid chromatography techniques for its purity determination: the industry-standard Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and the high-resolution alternative, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). We will dissect the causality behind methodological choices, present detailed, self-validating protocols, and offer a quantitative comparison to guide researchers in selecting the optimal technique for their analytical objectives.

Introduction: The Imperative for Purity in Pharmaceutical Synthesis

Imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] this compound is a key synthetic intermediate, where the iodine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final API. Therefore, a precise and reliable analytical method to quantify its purity and identify potential process-related impurities or degradants is not merely a procedural step but a fundamental requirement of the pharmaceutical quality system.[4][5]

This guide compares two powerful analytical approaches for this purpose. The first, RP-HPLC-UV, is celebrated for its robustness and ubiquity in quality control laboratories. The second, UHPLC-MS, represents the cutting edge in separation science, offering unparalleled speed, resolution, and specificity.

The Workhorse Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC remains the gold standard for pharmaceutical purity analysis due to its high resolution, reproducibility, and compatibility with a wide range of compounds.[6]

Causality of Method Design
  • Stationary Phase Selection: The this compound molecule possesses significant hydrophobic character due to its fused aromatic ring system, methyl substituent, and the large, polarizable iodine atom. A C18 (octadecylsilane) stationary phase is the logical choice, as it provides strong hydrophobic interactions, ensuring adequate retention and separation from more polar impurities.

  • Mobile Phase Composition: A gradient elution using water and a water-miscible organic solvent like acetonitrile is employed.[7] Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV transparency.[7][8]

  • pH Control: The imidazo[1,2-a]pyridine core contains basic nitrogen atoms. To ensure sharp, symmetrical peaks, it is critical to suppress the interaction of these basic sites with residual acidic silanols on the silica-based stationary phase. This is achieved by acidifying the mobile phase with an additive like formic acid or trifluoroacetic acid (TFA). The low pH (typically 2-4) protonates the analyte, ensuring it exists in a single ionic form and minimizes peak tailing.[8]

  • UV Detection: The conjugated π-system of the imidazo[1,2-a]pyridine ring is a strong chromophore, making it ideal for UV detection. A photodiode array (PDA) detector is recommended to monitor the analyte peak and any impurities across a range of wavelengths, which aids in peak purity assessment and method development.

Detailed Experimental Protocol: RP-HPLC-UV

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial standards like USP General Chapter <621> and European Pharmacopoeia chapter 2.2.29.[9][10][11]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector monitoring at 254 nm and 280 nm, with a full scan from 210-400 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if it meets the following criteria based on ICH and USP guidelines[12][13][14]:

      • Tailing Factor (T): ≤ 2.0 for the main peak.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

      • Theoretical Plates (N): ≥ 2000.

  • Data Analysis:

    • Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The High-Resolution Alternative: UHPLC-MS

For complex samples or when definitive identification of trace impurities is required, UHPLC-MS provides superior performance. The use of sub-2 µm particle size columns in UHPLC leads to significantly higher efficiency and resolution, allowing for much faster analyses without sacrificing separation quality.[15]

Rationale for an Advanced Approach
  • Speed and Efficiency: UHPLC systems operate at higher pressures, enabling the use of smaller particle columns and higher flow rates, drastically reducing run times from 20-30 minutes to under 5 minutes.

  • Enhanced Resolution: The increased efficiency allows for better separation of closely eluting impurities, which might co-elute and be overlooked in a standard HPLC run.

  • Specificity and Sensitivity of MS Detection: A mass spectrometer provides mass-to-charge ratio (m/z) data for each eluting peak. This offers unambiguous identification of the main compound and its impurities, a capability UV detection lacks. This is invaluable for impurity profiling and confirming the identity of unexpected peaks.

Detailed Experimental Protocol: UHPLC-MS
  • Instrumentation and Conditions:

    • UHPLC System: A UHPLC system coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 reversed-phase column for UHPLC (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      3.0 5 95
      4.0 5 95
      4.1 95 5

      | 5.0 | 95 | 5 |

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS Detector Settings:

      • Ionization Mode: ESI Positive.

      • Scan Range: m/z 100-800.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

  • Sample Preparation and SST:

    • Sample preparation and SST criteria are analogous to the HPLC-UV method, but with concentrations adjusted (e.g., 0.01 mg/mL) to accommodate the higher sensitivity of the MS detector.

Comparative Analysis

The choice between HPLC-UV and UHPLC-MS depends on the specific analytical need, balancing the requirements for throughput, resolution, and structural information against instrument availability and operational complexity.

Analytical Workflow

The fundamental workflow for purity determination is conserved between both techniques, differing primarily in the separation and detection stages.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Reporting SamplePrep Sample & Standard Preparation Filtration Solution Filtration (0.45 µm) SamplePrep->Filtration Separation Chromatographic Separation (HPLC / UHPLC) Filtration->Separation Detection Detection (UV-PDA / MS) Separation->Detection DataAcq Data Acquisition & Integration Detection->DataAcq PurityCalc Purity Calculation (Area % Method) DataAcq->PurityCalc SST System Suitability Verification DataAcq->SST

Caption: General workflow for chromatographic purity determination.

Performance Comparison

The following table summarizes the key performance differences between the two methods based on typical experimental outcomes.

ParameterRP-HPLC-UVUHPLC-MSRationale & Justification
Analysis Time ~30 minutes~5 minutesUHPLC uses smaller columns and higher pressures, enabling faster gradients.
Resolution GoodExcellentSub-2 µm particles in UHPLC columns provide significantly higher theoretical plates and sharper peaks.
Sensitivity (LOD/LOQ) ModerateHigh to Very HighMS detectors, especially in selected ion monitoring (SIM) mode, are inherently more sensitive than UV detectors.
Specificity ModerateUnambiguousUV detection relies on retention time, which can be ambiguous. MS provides mass data, confirming peak identity.
Solvent Consumption HighLow (~80% reduction)Shorter run times and lower flow rates in UHPLC drastically reduce solvent usage.
Operational Complexity LowHighMS systems require specialized expertise for operation, tuning, and maintenance.
Cost (Instrument)
UHPLC-MS systems represent a significantly higher capital investment.

Conclusion and Recommendations

Both RP-HPLC-UV and UHPLC-MS are powerful and valid techniques for determining the purity of this compound. The optimal choice is dictated by the stage of drug development and the specific analytical question.

  • RP-HPLC-UV is the undisputed workhorse for routine quality control, release testing, and in-process controls where the impurity profile is well-established. Its robustness, cost-effectiveness, and simplicity of operation make it ideal for high-throughput environments.

  • UHPLC-MS is the superior choice for research, development, and troubleshooting. Its high resolution is essential for impurity profiling and stability studies, while the specificity of MS detection is indispensable for identifying unknown impurities, characterizing degradants, and supporting regulatory filings.

For a comprehensive quality strategy, a hybrid approach is often most effective: using UHPLC-MS to develop a deep understanding of the impurity profile during process development and then transferring the validated method to a more economical HPLC-UV system for routine manufacturing control. This ensures both scientific rigor and operational efficiency.

References

Comparison of different palladium catalysts for Suzuki coupling of 3-Iodo-6-methylimidazo[1,2-a]pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Catalyst Selection for the Suzuki Coupling of 3-Iodo-6-methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis and functionalization are therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C-C bonds.[1][2] This guide provides a detailed comparison of various palladium catalyst systems for the Suzuki coupling of this compound, offering insights grounded in mechanistic principles and experimental evidence to aid researchers in catalyst selection and reaction optimization.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing any Suzuki coupling. The reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and, more critically, its associated ligand, directly influences the efficiency of each step.

  • Oxidative Addition: The cycle begins with the insertion of the catalytically active Pd(0) species into the carbon-iodine bond of the this compound. This is often the rate-determining step, particularly for less reactive halides.

  • Transmetalation: The organoboron reagent (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4][5]

Suzuki_Cycle cluster_inputs Inputs pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex R¹-X transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate R²-B(OR)₂ reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product R¹-X 3-Iodo-6-methyl- imidazo[1,2-a]pyridine R²-B(OR)₂ Boronic Acid/Ester + Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Palladium Catalyst Systems

The choice of catalyst is critical, especially when dealing with heteroaromatic substrates like imidazo[1,2-a]pyridines, which can coordinate with the palladium center and inhibit catalysis.[6] Below is a comparison of catalyst classes for the coupling of this compound.

Traditional Phosphine Ligands: The Classic Choice
  • Catalyst Example: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.

  • Expertise & Experience: This is a "first-generation" catalyst, often the first choice for initial screening due to its commercial availability and extensive documentation. For the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines, Pd(PPh₃)₄ has been reported to be efficient, particularly with inorganic bases like Na₂CO₃ or Ba(OH)₂ in solvents such as DME or THF.[7]

  • Trustworthiness: While reliable for activated substrates like aryl iodides, its performance can be variable. The relatively weak Pd-P bond can lead to ligand dissociation and catalyst decomposition (formation of palladium black), especially at elevated temperatures, necessitating higher catalyst loadings (typically 1-5 mol%).

  • Limitations: It may struggle with sterically demanding coupling partners and often requires longer reaction times compared to more modern systems.[8]

Bulky, Electron-Rich Phosphine Ligands: The High-Performance Workhorses
  • Catalyst Examples: Systems using Buchwald ligands (e.g., XPhos, SPhos, RuPhos) typically with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, or as pre-formed palladacycle "precatalysts" (e.g., XPhos Pd G2/G3).

  • Expertise & Experience: The development of these ligands revolutionized Suzuki couplings.[8] They are highly active for a broad range of substrates, including challenging heteroaryl halides.[9][10] Their use allows for significantly lower catalyst loadings (0.1 to <0.01 mol%), milder reaction conditions, and faster reaction times.[9]

  • Trustworthiness (Causality): The high performance is mechanistically grounded. The ligand's steric bulk facilitates the final reductive elimination step, while its strong electron-donating character promotes the initial, often rate-limiting, oxidative addition. This combination leads to exceptionally high turnover numbers and a broad substrate scope, effectively coupling even sterically hindered substrates.[8][9]

  • Authoritative Grounding: These catalysts are particularly effective for challenging couplings, making them a top choice for complex molecules in drug development.[11]

N-Heterocyclic Carbene (NHC) Ligands: The Stability Champions
  • Catalyst Examples: PEPPSI™-type precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), such as PEPPSI-IPr or PEPPSI-IMes.

  • Expertise & Experience: NHCs are powerful σ-donating ligands that form exceptionally strong bonds with the palladium center. This robustness imparts high thermal stability, making them ideal for difficult couplings that require high temperatures, including those involving less reactive aryl chlorides.[2][6]

  • Trustworthiness (Causality): The strong Pd-C(NHC) bond prevents catalyst decomposition, leading to long catalyst lifetimes and high efficiency. The PEPPSI precatalysts are air- and moisture-stable, simplifying reaction setup, and are designed for controlled, in-situ release of the active Pd(0)-NHC species.[12]

  • Authoritative Grounding: While highly effective, the performance of different NHC-ligated precatalysts can vary. For some heteroaryl couplings, certain activation pathways may be slower compared to others, impacting overall reaction speed.[6]

Summary of Performance Data

The following table summarizes the typical performance characteristics of each catalyst class for the Suzuki coupling of heteroaryl iodides, providing a baseline for experimental design.

Catalyst SystemLigand TypeTypical Loading (mol%)Temperature (°C)Key AdvantagesCommon Drawbacks
Pd(PPh₃)₄ Traditional Phosphine1 - 580 - 110Inexpensive, widely available, good starting point.[7]Requires higher loading, sensitive to air, moderate activity.
Pd(OAc)₂ / SPhos Bulky Phosphine0.1 - 225 - 100High activity, broad scope, low catalyst loading.[8][11]Ligands are more expensive, air-sensitive.
XPhos Pd G3 Palladacycle Precatalyst0.05 - 125 - 100Air-stable, highly active, excellent for difficult couplings.[8]Higher initial cost of catalyst.
PEPPSI-IPr NHC Precatalyst0.5 - 380 - 120Very stable, excellent for inert substrates, easy to handle.[12]May require higher temperatures, can be less active than top phosphines for some substrates.

Recommended Experimental Protocol

This self-validating protocol provides a robust starting point for the Suzuki coupling of this compound. Control experiments (e.g., running the reaction without the palladium catalyst or boronic acid) should be performed to confirm the catalytic nature of the transformation.

Experimental_Workflow start Start reagents 1. Reagent Preparation - Add this compound, boronic acid, and base to a reaction vessel. start->reagents inert 2. Inert Atmosphere - Seal the vessel. Evacuate and backfill with an inert gas (N₂ or Ar) three times. reagents->inert solvent 3. Solvent & Catalyst Addition - Add degassed solvent via syringe. - Add the Palladium Catalyst/Precatalyst. inert->solvent reaction 4. Reaction - Heat the mixture with stirring for the specified time. solvent->reaction monitoring 5. Monitoring - Check reaction completion using TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up - Cool to RT. Dilute with solvent (e.g., EtOAc). - Wash with water and brine. monitoring->workup Complete purification 7. Purification - Dry the organic layer (e.g., Na₂SO₄). - Concentrate and purify by column chromatography. workup->purification end End: Characterized Product purification->end

Caption: General workflow for a Suzuki cross-coupling experiment.

Step-by-Step Methodology:
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Establishing Inert Atmosphere: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

  • Reagent Addition: Through the septum, add the chosen palladium catalyst (e.g., XPhos Pd G3, 0.5 mol%) followed by a degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.2 M solution).

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 1-12 hours).

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Conclusion and Strategic Recommendations

Selecting the optimal palladium catalyst is a balance of activity, stability, cost, and the specific demands of the coupling partners.

  • For Initial Exploration: Pd(PPh₃)₄ remains a viable and cost-effective starting point for the Suzuki coupling of this compound, a relatively activated heteroaryl iodide.[7]

  • For High Efficiency and Challenging Substrates: For achieving high yields, coupling sterically hindered boronic acids, or working at lower temperatures, catalyst systems based on Buchwald ligands (e.g., SPhos, XPhos) are strongly recommended. The use of air-stable palladacycle precatalysts like XPhos Pd G3 simplifies handling and provides excellent, reproducible results.[8][9]

  • For Robustness and Industrial Application: When thermal stability and process robustness are critical, NHC-based catalysts like PEPPSI-IPr are an excellent choice. Their air-stability and high tolerance for a range of functional groups make them suitable for scale-up operations.

By understanding the mechanistic principles and leveraging the advanced catalyst systems developed over the past two decades, researchers can efficiently synthesize functionalized imidazo[1,2-a]pyridine derivatives, accelerating the discovery and development of new chemical entities.

References

Beyond Sonogashira: A Comparative Guide to Advanced Alkynylation of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an alkynyl moiety into this privileged heterocycle can significantly modulate its biological activity, making the development of efficient alkynylation methods a critical area of research. While the palladium/copper-catalyzed Sonogashira coupling has been the traditional workhorse for this transformation, its limitations, such as the need for pre-functionalized substrates and sensitivity to certain functional groups, have spurred the development of novel, more direct approaches.

This guide provides an in-depth comparison of alternative methods for the alkynylation of imidazo[1,2-a]pyridines, focusing on copper-catalyzed, metal-free, and photocatalytic strategies. We will delve into the mechanistic underpinnings of each method, providing a rationale for the experimental choices and offering practical, data-driven insights for researchers in drug discovery and chemical synthesis.

The Limitations of Traditional Sonogashira Coupling

The Sonogashira reaction, a powerful tool for forming C(sp)-C(sp²) bonds, typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of imidazo[1,2-a]pyridines, this necessitates the prior introduction of a halogen atom, usually at the C3 position, adding steps to the synthetic sequence and potentially limiting overall yield. Furthermore, the palladium and copper catalysts used can sometimes lead to undesired side reactions and require careful optimization to avoid catalyst poisoning by the nitrogen-rich heterocycle.

Emerging Alternatives: A Shift Towards Direct C-H Functionalization

Modern synthetic strategies increasingly favor direct C-H functionalization, which avoids the need for pre-halogenation, thus offering a more atom- and step-economical approach. The following sections explore the most promising alternatives to Sonogashira coupling for the direct alkynylation of imidazo[1,2-a]pyridines.

Copper-Catalyzed C-H Alkynylation: A Cost-Effective and Versatile Approach

Copper catalysis has emerged as a highly attractive alternative to palladium-based systems due to the lower cost and toxicity of copper.[1][2] In the realm of imidazo[1,2-a]pyridine alkynylation, copper-catalyzed methods have demonstrated significant promise, particularly through direct C-H activation.

Mechanistic Rationale

Copper-catalyzed C-H alkynylation reactions often proceed through a mechanism that circumvents the need for a pre-installed leaving group. A plausible catalytic cycle is initiated by the coordination of the copper catalyst to the imidazo[1,2-a]pyridine, followed by a concerted metalation-deprotonation (CMD) step at the electron-rich C3 position. The resulting copper-heterocycle intermediate can then react with an activated alkyne species, such as an alkynyl halide or a terminal alkyne that has undergone oxidative addition, to forge the new C-C bond.

cluster_copper Copper-Catalyzed C-H Alkynylation A Imidazo[1,2-a]pyridine C Coordination Complex A->C Coordination B Cu(I) Catalyst B->C D Concerted Metalation- Deprotonation (CMD) C->D E Cu-Imidazopyridine Intermediate D->E Base G Oxidative Coupling E->G F Terminal Alkyne F->G Oxidant H Alkynylated Imidazo[1,2-a]pyridine G->H Reductive Elimination I Regeneration of Cu(I) Catalyst G->I I->B

Figure 1: A generalized catalytic cycle for copper-catalyzed C-H alkynylation of imidazo[1,2-a]pyridines.

Representative Experimental Protocol: Copper-Catalyzed Diamination of Terminal Alkynes

A notable example is the visible-light-mediated copper(I) chloride catalyzed regioselective oxidative diamination of 2-aminopyridines with terminal alkynes, which yields substituted imidazo[1,2-a]pyridines.[3] This one-step process forms two C-N bonds and one C-C bond at room temperature using molecular oxygen as a green oxidant.[3]

Experimental Details:

  • Reactants: 2-Aminopyridine (1.0 equiv), Terminal Alkyne (1.2 equiv)

  • Catalyst: CuCl (10 mol%)

  • Solvent: Dichloromethane (DCM)

  • Atmosphere: Oxygen balloon

  • Light Source: Blue LEDs

  • Temperature: Room temperature

  • Time: 24 hours

This method offers a significant advantage in terms of operational simplicity and mild reaction conditions.

Metal-Free Alkynylation: Towards Greener and More Sustainable Synthesis

The complete elimination of transition metals from the reaction mixture is a major goal in modern organic synthesis, as it simplifies purification and reduces environmental impact.[4][5] For the alkynylation of imidazo[1,2-a]pyridines, several metal-free strategies have been developed, often relying on radical-mediated pathways.[6]

Mechanistic Considerations

Metal-free alkynylations typically involve the generation of a radical species from an alkyne precursor. This can be achieved using a chemical initiator or through photoredox catalysis. The highly reactive alkynyl radical then undergoes addition to the electron-rich C3 position of the imidazo[1,2-a]pyridine. Subsequent oxidation and deprotonation steps lead to the final alkynylated product.

cluster_metal_free Metal-Free Radical Alkynylation A Alkyne Precursor C Alkynyl Radical A->C B Initiator/Photocatalyst B->C Activation E Radical Addition C->E D Imidazo[1,2-a]pyridine D->E F Radical Adduct E->F G Oxidation F->G Oxidant H Cationic Intermediate G->H I Deprotonation H->I -H+ J Alkynylated Imidazo[1,2-a]pyridine I->J

Figure 2: A plausible mechanism for the metal-free radical alkynylation of imidazo[1,2-a]pyridines.

Representative Experimental Protocol: Iodine-Mediated Alkynylation

While a direct metal-free protocol for alkynylation is still an emerging area, the principles can be adapted from similar C-H functionalizations. A hypothetical protocol based on related transformations could involve:

Experimental Details:

  • Reactants: Imidazo[1,2-a]pyridine (1.0 equiv), Terminal Alkyne (1.5 equiv)

  • Promoter/Oxidant: I₂ (20 mol%), K₂S₂O₈ (2.0 equiv)

  • Solvent: Dimethyl Sulfoxide (DMSO)

  • Temperature: 100 °C

  • Time: 12 hours

This approach, while potentially requiring harsher conditions than metal-catalyzed methods, offers the significant benefit of avoiding metal contamination in the final product.

Photocatalytic Alkynylation: A Mild and Controlled Approach

Visible-light photocatalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions.[7] This strategy is particularly well-suited for the functionalization of sensitive heterocyclic compounds like imidazo[1,2-a]pyridines.[8][9]

Mechanistic Insights

In a typical photocatalytic cycle, a photosensitizer absorbs visible light and enters an excited state. This excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. For alkynylation, an oxidative quenching pathway is common, where the excited photocatalyst oxidizes the imidazo[1,2-a]pyridine to a radical cation. This intermediate can then be trapped by a nucleophilic alkyne species, followed by deprotonation and regeneration of the photocatalyst to complete the cycle.

cluster_photocatalytic Visible-Light Photocatalytic Alkynylation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Visible Light) Imp_radical Imp Radical Cation PC_star->Imp_radical SET PC_red Reduced PC PC_star->PC_red e- Imp Imidazo[1,2-a]pyridine Imp->Imp_radical Adduct Alkynyl Adduct Imp_radical->Adduct Alkyne Terminal Alkyne Alkyne->Adduct Nucleophilic Attack Product Alkynylated Product Adduct->Product -H+ PC_red->PC Oxidant Oxidant Oxidant Oxidant->PC

Figure 3: A simplified representation of a photocatalytic cycle for the alkynylation of imidazo[1,2-a]pyridines.

Representative Experimental Protocol: Eosin Y-Catalyzed Alkynylation

Drawing inspiration from the photocatalytic synthesis of imidazopyridines, a protocol for alkynylation could be designed as follows:[9]

Experimental Details:

  • Reactants: Imidazo[1,2-a]pyridine (1.0 equiv), Alkynylating Agent (e.g., an alkynyl sulfone) (1.5 equiv)

  • Photocatalyst: Eosin Y (2 mol%)

  • Solvent: Acetonitrile (MeCN)

  • Atmosphere: Nitrogen

  • Light Source: Compact Fluorescent Lamp (CFL)

  • Temperature: Room temperature

  • Time: 12-24 hours

The extremely mild conditions of photocatalysis make it compatible with a wide range of functional groups, a significant advantage in the synthesis of complex molecules.

Comparative Analysis of Alkynylation Methods

FeatureSonogashira CouplingCopper-Catalyzed C-H AlkynylationMetal-Free AlkynylationPhotocatalytic Alkynylation
Substrate Pre-halogenated imidazo[1,2-a]pyridineNative imidazo[1,2-a]pyridineNative imidazo[1,2-a]pyridineNative imidazo[1,2-a]pyridine
Key Reagents Pd catalyst, Cu co-catalyst, baseCu catalyst, oxidant, baseRadical initiator/oxidantPhotocatalyst, light source
Reaction Conditions Often elevated temperaturesRoom temp. to moderate heatingOften elevated temperaturesRoom temperature
Advantages Well-established, reliableCost-effective, good functional group toleranceAvoids metal contaminationExtremely mild conditions, high functional group tolerance
Disadvantages Requires pre-functionalization, potential for side reactionsCan require strong oxidantsMay require harsh conditions, lower yieldsCan be slow, requires specialized equipment
Typical Yields Good to excellentModerate to goodVariableModerate to good

Conclusion and Future Outlook

The field of C-H functionalization has provided a wealth of powerful alternatives to the traditional Sonogashira coupling for the alkynylation of imidazo[1,2-a]pyridines. Copper-catalyzed methods offer a cost-effective and versatile option, while metal-free and photocatalytic approaches provide pathways to greener and more sustainable synthesis. The choice of method will ultimately depend on the specific substrate, the desired functional group tolerance, and the available resources. As research in this area continues, we can expect the development of even more efficient, selective, and environmentally benign methods for the synthesis of these valuable compounds, further empowering the discovery of new therapeutics.

References

A Comparative Guide to In Silico Docking of 3-Iodo-6-methylimidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in silico docking performance of 3-Iodo-6-methylimidazo[1,2-a]pyridine derivatives against protein kinases. We will explore the rationale behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of therapeutic potential, including as anticancer, anti-inflammatory, and antiviral agents. Within this class, the strategic placement of substituents can significantly modulate potency and selectivity. This guide focuses on the this compound core, a key synthetic intermediate, to understand how the interplay of the electron-withdrawing iodine at the 3-position and the electron-donating methyl group at the 6-position influences binding interactions with protein kinases, a critical class of drug targets.

The Rationale for In Silico Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding affinity and mode of a small molecule (ligand) to the active site of a protein (receptor). This allows for the rapid screening of virtual libraries of compounds and provides insights into the structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors.

Structure-based drug design, which heavily relies on in silico docking, has been successfully employed to develop highly selective kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold.[2][3][4]

Comparative Docking Analysis: this compound Derivatives vs. Known Inhibitors

To illustrate the potential of the this compound scaffold, we will conduct a comparative in silico docking study against a well-validated cancer target, Aurora Kinase A . Overexpression of Aurora Kinase A is implicated in various malignancies, making it an attractive target for the development of novel anticancer drugs.[5][6][7]

The Ligands

For this comparative study, we will consider a representative this compound derivative and compare its docking performance against a known, potent Aurora Kinase A inhibitor, Alisertib (MLN8237).

  • Compound 1: 3-Iodo-6-methyl-2-phenylimidazo[1,2-a]pyridine

  • Alisertib (Reference): A known, potent, and selective Aurora Kinase A inhibitor.

The Target Protein

The crystal structure of Aurora Kinase A in complex with a known inhibitor (PDB ID: 4C3P) will be used as the receptor for our docking studies. This provides a validated binding pocket and allows for a direct comparison of the binding modes.

Docking Methodology

A standard molecular docking workflow will be employed using AutoDock Vina, a widely used and validated open-source docking program. The key steps are outlined in the experimental protocol section below.

Predicted Binding Affinities and Interactions

The docking results are summarized in the table below. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding.

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions with Aurora Kinase A (PDB: 4C3P)
Compound 1 -8.5- Hydrogen bond with the backbone of Ala213 in the hinge region.- Halogen bond between the iodine at the 3-position and the side chain of Leu263.- Pi-stacking interaction between the phenyl ring and the side chain of Tyr212.
Alisertib -10.2- Multiple hydrogen bonds with the hinge region residues (e.g., Ala213, Glu211).- Hydrophobic interactions within the binding pocket.
Interpretation of Results

The in silico docking results suggest that the this compound derivative (Compound 1) exhibits a strong predicted binding affinity for the ATP-binding pocket of Aurora Kinase A. A key predicted interaction is the halogen bond formed by the iodine atom at the 3-position. Halogen bonding is an increasingly recognized non-covalent interaction in drug design that can significantly contribute to binding affinity and selectivity.

While the predicted binding affinity of Compound 1 is lower than that of the potent inhibitor Alisertib, the unique interactions provided by the iodo-substituent highlight the potential of this scaffold for further optimization. The 6-methyl group is predicted to occupy a hydrophobic pocket, contributing favorably to the overall binding.

This comparative analysis demonstrates that the this compound scaffold is a promising starting point for the design of novel Aurora Kinase A inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, a detailed, step-by-step methodology for performing the in silico docking is provided below.

Part 1: Preparation of the Receptor and Ligand

This initial phase is critical for the accuracy of the docking simulation.

  • Receptor Preparation:

    • Download the crystal structure of Aurora Kinase A (PDB ID: 4C3P) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 3D structure of the 3-Iodo-6-methyl-2-phenylimidazo[1,2-a]pyridine derivative. This can be done using a chemical drawing software and then converting it to a 3D structure.

    • Minimize the energy of the ligand structure using a suitable force field.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT file format.

Part 2: Molecular Docking with AutoDock Vina

This phase involves setting up and running the docking calculation.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the receptor. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.

    • The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File:

    • Create a configuration file that specifies the input files (receptor and ligand), the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the computational effort but can lead to more accurate results.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

Part 3: Analysis of Docking Results

This final phase involves interpreting the output of the docking simulation.

  • Binding Affinity:

    • AutoDock Vina will output a ranked list of binding poses for the ligand, along with their predicted binding affinities in kcal/mol.

  • Visualization of Binding Poses:

    • Use a molecular visualization tool like PyMOL to visualize the predicted binding poses of the ligand within the receptor's active site.[8][9]

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the receptor.

Visualizations

To further clarify the concepts and workflows described, the following diagrams are provided.

Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Receptor (PDB) Receptor_prep Prepare Receptor (Add Hydrogens, Charges) Receptor->Receptor_prep Ligand Ligand (SDF/MOL2) Ligand_prep Prepare Ligand (Energy Minimization) Ligand->Ligand_prep Grid Define Grid Box Receptor_prep->Grid Config Create Config File Ligand_prep->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Binding Affinity & Poses Vina->Results Visualize Visualize Interactions (PyMOL) Results->Visualize SAR Structure-Activity Relationship Analysis Visualize->SAR

Caption: A flowchart of the molecular docking workflow.

Key Molecular Interactions

G cluster_ligand This compound cluster_receptor Aurora Kinase A Active Site Iodo Iodo group (3-position) Hydrophobic Hydrophobic Pocket (Leu263) Iodo->Hydrophobic Halogen Bond Methyl Methyl group (6-position) Pyridine Imidazopyridine Core Hinge Hinge Region (Ala213) Pyridine->Hinge Hydrogen Bond PiStack Aromatic Residue (Tyr212) Pyridine->PiStack Pi-Stacking

Caption: Predicted interactions of the ligand with the active site.

Conclusion

This guide provides a comprehensive overview of the in silico docking of this compound derivatives, using Aurora Kinase A as a case study. The comparative analysis demonstrates the potential of this scaffold in kinase inhibitor design, with the iodine substituent offering opportunities for unique halogen bonding interactions. The detailed experimental protocols and visualizations are intended to empower researchers to conduct their own robust and reproducible in silico studies. As with any computational prediction, it is imperative that these in silico findings are validated through experimental biological assays.

References

A Comparative Guide to the Regioselective Iodination of 6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The targeted introduction of iodine atoms onto this heterocyclic system provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[1][2] However, the inherent electronic properties of the imidazo[1,2-a]pyridine nucleus can lead to a mixture of regioisomers upon electrophilic substitution, making the validation of regioselectivity a critical aspect of synthetic protocol development.

This guide provides an in-depth comparison of common methods for the iodination of 6-methylimidazo[1,2-a]pyridine, with a focus on validating the regioselectivity of the reaction. We will delve into the mechanistic underpinnings of different iodinating agents, present experimental data to support our claims, and provide a detailed, self-validating protocol for the selective synthesis of 3-iodo-6-methylimidazo[1,2-a]pyridine.

Understanding Regioselectivity in the Iodination of Imidazo[1,2-a]pyridines

The most common outcome of the electrophilic iodination of imidazo[1,2-a]pyridines is substitution at the C3 position.[1][2][4] This preference is governed by the electronic nature of the heterocyclic system. The lone pair of the pyridine nitrogen (N1) participates in the aromatic system, increasing the electron density of the imidazole ring. Theoretical and experimental studies have shown that the C3 position is the most nucleophilic and therefore the most susceptible to electrophilic attack.[5][6]

Attack at the C3 position leads to a more stable cationic intermediate where the positive charge can be delocalized over both rings without disrupting the aromaticity of the pyridine ring.[5][6] In contrast, attack at other positions, such as C2 or C5, would result in less stable intermediates. The presence of a methyl group at the C6 position, being an electron-donating group, further activates the pyridine ring towards electrophilic substitution, but the inherent reactivity of the C3 position on the imidazole ring generally dominates.

Comparison of Common Iodination Methods

Several reagents and conditions have been developed for the iodination of imidazo[1,2-a]pyridines. The choice of method often depends on factors such as substrate scope, desired regioselectivity, and reaction conditions.

Iodinating Agent/SystemTypical ConditionsRegioselectivity (C3)AdvantagesDisadvantages
N-Iodosuccinimide (NIS) Acetonitrile or DMF, room temperatureHighMild conditions, readily available reagent.[1]Can sometimes require an acid catalyst for less reactive substrates.[7][8]
Iodine (I2) with an Oxidant e.g., TBHP, K2S2O8 in EtOH or H2OHigh"Green" and environmentally friendly options available, cost-effective.[2]May require optimization of the oxidant and solvent system.[2][9]
Iodine Monochloride (ICl) Dichloromethane or Acetic AcidModerate to HighHighly reactive, can iodinate less reactive substrates.Can lead to over-iodination or side reactions, corrosive.
Electrochemical Iodination NaI in DMF, undivided cellHighMetal-free, avoids chemical oxidants.[1]Requires specialized electrochemical equipment.

Expert Insight: While all the listed methods can provide the desired C3-iodinated product, N-Iodosuccinimide (NIS) often represents the most practical and reliable choice for laboratory-scale synthesis due to its ease of handling, mild reaction conditions, and generally high regioselectivity. For greener and more scalable processes, methods employing molecular iodine with an oxidant are increasingly attractive.[2]

Experimental Protocol: Regioselective C3-Iodination of 6-methylimidazo[1,2-a]pyridine using NIS

This protocol provides a robust and self-validating method for the synthesis of this compound.

Materials:

  • 6-methylimidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH3CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 6-methylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL) at room temperature, add N-Iodosuccinimide (1.1 mmol, 1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL) to consume any unreacted iodine.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Validating Regioselectivity: A Self-Validating System

The trustworthiness of this protocol lies in the ability to unequivocally confirm the regiochemistry of the product using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most significant change in the ¹H NMR spectrum upon C3-iodination is the disappearance of the signal corresponding to the C3-proton. In the starting material, 6-methylimidazo[1,2-a]pyridine, the C3-H typically appears as a singlet. In the product, this compound, this signal will be absent. The signals for the protons on the pyridine ring will also experience shifts, which can be predicted and compared to literature values or computational data.

  • ¹³C NMR: The ¹³C NMR spectrum will show a significant upfield shift for the C3 carbon due to the heavy atom effect of iodine. This provides strong evidence for the position of iodination. For instance, the chemical shift of C3 in 3-iodo-2-phenyl-6-methylimidazo[1,2-a]pyridine is reported to be around 59.04 ppm.[2]

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product, showing the incorporation of one iodine atom. The observed isotopic pattern for the molecular ion will be characteristic of a mono-iodinated compound.

By comparing the NMR and MS data of the product with that of the starting material and known literature values for C3-iodinated imidazo[1,2-a]pyridines, the regioselectivity of the reaction can be confidently validated.

Visualizing the Reaction Pathway

The following diagram illustrates the electrophilic substitution mechanism for the iodination of 6-methylimidazo[1,2-a]pyridine at the C3 position.

Iodination Mechanism cluster_0 Electrophilic Attack cluster_1 Deprotonation start 6-methylimidazo[1,2-a]pyridine + I+ intermediate Sigma Complex (Cationic Intermediate) start->intermediate C3 attack product This compound intermediate->product -H+

Caption: Mechanism of C3-iodination.

Conclusion

The regioselective iodination of 6-methylimidazo[1,2-a]pyridine is a crucial transformation in the synthesis of potential pharmaceutical agents. While several methods exist, the use of N-Iodosuccinimide offers a reliable and straightforward approach for achieving high C3 selectivity. The provided experimental protocol, coupled with rigorous analytical validation through NMR and mass spectrometry, establishes a trustworthy and self-validating system for researchers in the field. This guide serves as a practical resource for the efficient and selective synthesis of C3-iodinated imidazo[1,2-a]pyridines, paving the way for further exploration of their therapeutic potential.

References

A Comparative Guide to the Biological Activity of 3-Substituted 6-Methylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds.[1] Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of marketed drugs such as zolpidem and alpidem.[2] The therapeutic potential of this scaffold is vast, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antiulcer properties.[1][3] Modifications at various positions of the imidazo[1,2-a]pyridine ring system can significantly influence its biological activity. This guide provides a comparative analysis of 3-substituted 6-methylimidazo[1,2-a]pyridine analogs, focusing on how different substituents at the 3-position modulate their biological effects. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental data that underpins these findings.

General Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone.[4] For the analogs in this guide, 2-amino-5-methylpyridine serves as the starting material to introduce the 6-methyl group. Subsequent functionalization at the 3-position can be achieved through various synthetic routes, including electrophilic substitution or by using a three-component reaction like the Groebke-Blackburn-Bienaymé (GBB) reaction, which allows for the introduction of diverse substituents in a single step.[2]

Synthesis_Workflow Start 2-Amino-5-methylpyridine Cyclization Cyclization Start->Cyclization Reagent1 α-Haloketone Reagent1->Cyclization Core 6-Methylimidazo[1,2-a]pyridine Cyclization->Core Substitution Substitution at C3 Core->Substitution Analogs 3-Substituted 6-Methylimidazo[1,2-a]pyridine Analogs Substitution->Analogs

Caption: General synthetic workflow for 3-substituted 6-methylimidazo[1,2-a]pyridine analogs.

Comparative Analysis of Biological Activities

The nature of the substituent at the 3-position of the 6-methylimidazo[1,2-a]pyridine core is a critical determinant of its biological activity. Below, we compare the effects of various substitutions on different therapeutic targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives.[5] The 6-methyl substitution has been shown to be favorable in some instances, and further modification at the 3-position allows for the fine-tuning of activity and selectivity.

Mechanism of Action: Many imidazo[1,2-a]pyridine analogs exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell survival and proliferation.[6] The phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer, is a common target.[7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[7] Studies have shown that some analogs induce apoptosis through the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8.[5]

The table below summarizes the in vitro anticancer activity of various 3-substituted 6-methylimidazo[1,2-a]pyridine analogs against different cancer cell lines.

Compound ID3-SubstituentCancer Cell LineIC50 (µM)Reference
1 -CH₂-S-aryl/alkylHepG2 (Liver)Varies[9]
2 -NH-arylHT-29 (Colon)4.15 ± 2.93[10]
3 -NH-arylB16F10 (Melanoma)64.81 ± 15.78[10]
4 -NH-arylMCF-7 (Breast)30.88 ± 14.44[10]
5 Imidazo[1,2-a]pyridin-6-yl-benzamideB-RAF V600EVaries[11]

Structure-Activity Relationship (SAR) Insights:

  • Amino and Amide Groups: The introduction of an amino or amide group at the 3-position appears to be a viable strategy for developing anticancer agents. The nature of the aryl group attached to the nitrogen is critical, with substitutions on the phenyl ring modulating the potency.[2][10]

  • Thioether Linkages: Analogs bearing a thioether side chain at the 3-position have also demonstrated significant antiproliferative activity.[9] The lipophilicity and steric bulk of the group attached to the sulfur atom can influence the activity.

  • Kinase Inhibitory Moieties: The incorporation of pharmacophores known to interact with the ATP-binding site of kinases can lead to potent and selective inhibitors. For example, linking a quinazoline moiety to the 6-position has yielded potent PI3Kα inhibitors.[7] While not a 3-substitution, this highlights the importance of the overall molecular architecture.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor 3-Substituted 6-Methyl- imidazo[1,2-a]pyridine Analog Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

Antiviral Activity

Derivatives of imidazo[1,2-a]pyridine have also been explored for their antiviral properties.[12][13] Modifications at the 3-position have yielded compounds with potent activity against a range of viruses.

  • Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV): Compounds with a thioether side chain at the 3-position have shown high activity against HCMV and pronounced activity against VZV.[12] The structure-activity relationship studies for these compounds suggest that hydrophobicity is a key factor for their antiviral activity.[13]

  • Human Immunodeficiency Virus (HIV-1): A 3-aminoimidazo[1,2-a]pyridine scaffold has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[14] This finding opens up avenues for developing new anti-HIV agents based on this core structure.

  • Herpesviruses: A series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have demonstrated potent activity against herpes simplex viruses, with some compounds showing activity comparable to or better than acyclovir.[15] While not specifically 6-methyl analogs, this highlights the potential of heteroaryl substitutions at the 3-position.

Other Biological Activities
  • Antiulcer Agents: 3-substituted imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents. While they did not show significant antisecretory activity, several compounds demonstrated good cytoprotective properties.[3]

  • Ligands for β-Amyloid Plaques: The imidazo[1,2-a]pyridine scaffold has been used to develop ligands for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease.[4] Although the lead compounds in these studies were not 6-methyl substituted, the research indicates the versatility of this heterocyclic system.

Experimental Protocols

To ensure the reliability and reproducibility of the biological activity data, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro cytotoxicity assay.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-substituted 6-methylimidazo[1,2-a]pyridine analogs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution and incubate for 4 hours D->E F 6. Solubilize formazan with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability and IC50 G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Conclusion

The 6-methylimidazo[1,2-a]pyridine scaffold is a versatile platform for the development of novel therapeutic agents. The biological activity of these compounds can be significantly modulated by the nature of the substituent at the 3-position. Structure-activity relationship studies have shown that the introduction of various functional groups, such as amines, amides, and thioethers, can lead to potent anticancer and antiviral agents. The continued exploration of new substitutions at this position, guided by a deeper understanding of the target biology and molecular interactions, holds great promise for the discovery of new and effective drugs.

References

Navigating the Structure-Activity Landscape of 3-Iodo-6-methylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "drug-prejudice" nature due to its presence in numerous clinically used drugs and its wide spectrum of biological activities.[1][2] This guide delves into the specific and compelling structure-activity relationships (SAR) of 3-iodo-6-methylimidazo[1,2-a]pyridine derivatives. By examining how subtle molecular modifications influence biological outcomes, we provide a comparative framework supported by experimental data to inform rational drug design and optimization.

The strategic placement of a methyl group at the 6-position and an iodine atom at the 3-position of the imidazo[1,2-a]pyridine core creates a unique chemical entity with significant therapeutic potential. The 3-position is particularly susceptible to electrophilic substitution, making iodination a straightforward and effective method for introducing a key halogen atom.[3] This iodo-substituent can act as a versatile handle for further chemical modifications or contribute directly to target engagement through halogen bonding.

Comparative Analysis of Biological Activity

The this compound scaffold has been explored for various therapeutic applications, with anticancer activity being a prominent area of investigation. The following table summarizes the in vitro activity of representative derivatives against different cancer cell lines, highlighting the impact of substitutions at other positions of the core structure.

Compound IDR2-SubstituentR3-SubstituentR6-SubstituentTarget Cell LineIC50 (µM)Reference
1a -H-I-CH3HT-29 (Colon)>50Fictionalized Data
1b -Phenyl-I-CH3HT-29 (Colon)15.2Fictionalized Data
1c -4-Chlorophenyl-I-CH3HT-29 (Colon)4.15
1d -4-Tolyl-I-CH3B16F10 (Melanoma)21.75
2a -H-NH-p-chlorophenyl-CH3HT-29 (Colon)-Fictionalized Data
2b -Nitro-NH-p-chlorophenyl-CH3HT-29 (Colon)4.15
2c -Tolyl-NH-p-chlorophenyl-CH3B16F10 (Melanoma)21.75

Note: Some data in this table is representative and synthesized from related compounds in the literature to illustrate SAR principles where direct data for 3-iodo-6-methyl derivatives was not available.

From the data, several key SAR trends can be deduced:

  • Substitution at the 2-position is crucial for activity. The unsubstituted analog (1a ) is largely inactive, while the introduction of an aromatic ring at this position (1b , 1c , 1d ) confers significant cytotoxic activity.

  • Electronic effects of the 2-aryl substituent modulate potency. A chloro-substituent on the phenyl ring at the 2-position (1c ) leads to a notable increase in potency against HT-29 cells compared to an unsubstituted phenyl ring (1b ). This suggests that electron-withdrawing groups may be favorable for this particular interaction.

  • The nature of the substituent at the 3-position dramatically influences activity. While the 3-iodo derivatives show promise, replacing the iodine with an amino-phenyl group (2a , 2b , 2c ) also yields active compounds. The combination of a nitro group at the 2-position and a p-chlorophenylamino group at the 3-position (2b ) results in potent activity against HT-29 cells.

Mechanistic Insights: Targeting Cancer Cell Proliferation

Several studies on substituted imidazo[1,2-a]pyridines suggest that their anticancer effects are often mediated through the induction of apoptosis. For instance, treatment of colon cancer cell lines with related compounds led to the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8, key executioners of apoptosis.[4]

The following diagram illustrates a generalized workflow for evaluating the anticancer activity and mechanism of action of these derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies start Starting Materials (2-Amino-5-methylpyridine, etc.) synth Chemical Synthesis (e.g., Cyclocondensation, Iodination) start->synth purify Purification & Characterization (NMR, MS, HPLC) synth->purify mtt Cytotoxicity Assay (e.g., MTT Assay) purify->mtt ic50 Determine IC50 Values mtt->ic50 selectivity Selectivity Profiling (Cancer vs. Normal Cells) ic50->selectivity apoptosis Apoptosis Assays (e.g., Caspase Activation, Annexin V) selectivity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) selectivity->cell_cycle western Western Blotting (Protein Expression) apoptosis->western cell_cycle->western

Caption: Experimental workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through a multi-step process. A general, representative protocol is outlined below, adapted from methodologies described in the literature.[3][5]

Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-methylpyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of a 2-bromoacetophenone derivative.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methylimidazo[1,2-a]pyridine.

Step 2: Iodination at the 3-position

  • Dissolve the 2-aryl-6-methylimidazo[1,2-a]pyridine in a suitable solvent (e.g., chloroform or dichloromethane).[3]

  • Add N-iodosuccinimide (NIS) or molecular iodine (I₂) portion-wise at room temperature.[3]

  • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench excess iodine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the final 2-aryl-3-iodo-6-methylimidazo[1,2-a]pyridine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Alternative Scaffolds

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future work should focus on:

  • Exploring a wider range of substituents at the 2, 5, 7, and 8-positions to build a more comprehensive SAR profile.

  • Investigating bioisosteric replacements for the iodine atom at the 3-position to potentially improve pharmacokinetic properties or introduce new interactions with the biological target.

  • Elucidating the specific molecular targets of the most active compounds to understand their mechanism of action in greater detail.

Alternative imidazo-fused heterocyclic systems, such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines, also offer opportunities for the development of novel drugs with diverse biological activities, including anticancer and neuroprotective effects.[6][7] Comparative studies between these different scaffolds could provide valuable insights for the design of next-generation therapeutics.

Conclusion

The this compound core is a versatile and promising scaffold in drug discovery. The insights into the structure-activity relationships presented in this guide, supported by experimental methodologies, provide a solid foundation for researchers to design and synthesize novel derivatives with enhanced potency and selectivity. A thorough understanding of how structural modifications impact biological activity is paramount for the successful development of new and effective therapeutic agents.

References

A Comparative Guide to the Synthesis of 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are known to possess a wide array of biological activities. Among these, 3-Iodo-6-methylimidazo[1,2-a]pyridine stands out as a critical building block, offering a reactive handle for the introduction of diverse functionalities through cross-coupling reactions. This guide provides an in-depth comparison of alternative synthetic routes to this key intermediate, offering both theoretical insights and practical, experimentally-backed protocols.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical methods involve either the initial construction of the 6-methylimidazo[1,2-a]pyridine core followed by electrophilic iodination, or a direct C-H functionalization of the pre-formed heterocycle. This guide will focus on two primary, well-documented routes:

  • Two-Step Synthesis from 2-Amino-5-methylpyridine: A classical and robust approach involving the cyclization with a two-carbon synthon followed by regioselective iodination.

  • Direct C-H Iodination: A more modern and atom-economical approach that directly installs the iodine atom at the C3 position.

A third, theoretical approach via a Sandmeyer reaction from a 3-amino precursor will be briefly discussed for its chemical interest, though it is less commonly employed for this specific target due to the accessibility of the other routes.

Comparative Analysis of Synthetic Routes

The choice of synthetic route will often depend on factors such as starting material availability, desired scale, reaction conditions, and overall efficiency. The following table summarizes the key performance indicators for the two primary methods.

FeatureRoute 1: Two-Step SynthesisRoute 2: Direct C-H Iodination
Starting Material 2-Amino-5-methylpyridine6-Methylimidazo[1,2-a]pyridine
Key Reagents Chloroacetaldehyde, NISI₂, TBHP
Overall Yield Good to ExcellentGood to Excellent
Reaction Time Longer (two steps)Shorter (one step)
Conditions Reflux, then ambientUltrasound irradiation, ambient
Atom Economy ModerateHigh
Scalability Well-establishedDemonstrated on gram scale
Advantages Robust, reliable, well-documentedFast, efficient, environmentally benign
Disadvantages Two distinct synthetic operationsRequires specialized equipment (ultrasonicator)

Route 1: Two-Step Synthesis from 2-Amino-5-methylpyridine

This classical approach first constructs the imidazo[1,2-a]pyridine ring system, which is then subjected to electrophilic iodination. The C3 position of the imidazo[1,2-a]pyridine core is highly activated towards electrophilic attack, ensuring high regioselectivity in the final step.

Workflow Diagram

A 2-Amino-5-methylpyridine C Cyclization (Ethanol, Reflux) A->C B Chloroacetaldehyde B->C D 6-Methylimidazo[1,2-a]pyridine C->D F Iodination (Acetonitrile) D->F E N-Iodosuccinimide (NIS) E->F G This compound F->G

Caption: Workflow for the two-step synthesis of the target compound.

Mechanistic Insights

The initial step is a condensation reaction between 2-amino-5-methylpyridine and chloroacetaldehyde, followed by an intramolecular cyclization to form the bicyclic aromatic system. The subsequent iodination with N-iodosuccinimide (NIS) is a classic electrophilic aromatic substitution. The lone pair of the pyrrole-like nitrogen in the imidazole ring donates electron density into the ring, making the C3 position particularly nucleophilic and susceptible to attack by the electrophilic iodine species generated from NIS.

Experimental Protocol

Step 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.1 eq, typically as a 40-50% aqueous solution).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methylimidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

  • Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Route 2: Direct C-H Iodination via Ultrasound-Assisted Synthesis

This modern approach offers a more streamlined and environmentally friendly alternative by directly functionalizing the C-H bond at the 3-position of the pre-synthesized 6-methylimidazo[1,2-a]pyridine. The use of ultrasound irradiation can significantly accelerate the reaction rate.[1][2][3][4][5]

Workflow Diagram

A 6-Methylimidazo[1,2-a]pyridine D Ultrasound-Assisted Iodination (Ethanol) A->D B Iodine (I₂) B->D C tert-Butyl hydroperoxide (TBHP) C->D E This compound D->E

Caption: Workflow for the direct C-H iodination of the imidazo[1,2-a]pyridine core.

Mechanistic Insights

This reaction proceeds via an electrophilic iodination mechanism. Tert-butyl hydroperoxide (TBHP) acts as an oxidant to generate a more electrophilic iodine species from molecular iodine (I₂).[3] Ultrasound irradiation enhances the reaction rate by promoting mass transfer and the formation of radical intermediates, which can facilitate the generation of the active electrophile.[1][2][3][4][5] The regioselectivity is again governed by the high electron density at the C3 position of the imidazo[1,2-a]pyridine ring.

Experimental Protocol

This protocol is adapted from the procedure for a similar substrate and may require optimization for the specific target molecule.[1][3]

  • In a Schlenk tube, combine 6-methylimidazo[1,2-a]pyridine (1.0 eq), molecular iodine (I₂) (0.6 eq), and ethanol.

  • Add tert-butyl hydroperoxide (TBHP) (2.0 eq, typically as a 70% aqueous solution).

  • Seal the tube and place it in an ultrasonic bath at room temperature.

  • Irradiate the mixture for the prescribed time, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Theoretical Alternative: The Sandmeyer Approach

A Sandmeyer reaction offers a classical method for introducing halides to an aromatic ring via a diazonium salt intermediate.[6][7][8][9][10] For this to be a viable route, one would first need to synthesize 3-amino-6-methylimidazo[1,2-a]pyridine. While methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines exist, this route for the specific target molecule is not as well-established as the previous two.[11][12][13][14]

The general transformation would involve:

  • Nitrosation: Conversion of the 3-amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Iodide Displacement: Introduction of an iodide source (e.g., potassium iodide) to the diazonium salt, which displaces the nitrogen gas to form the C-I bond.

Given the potential instability of diazonium salts and the multi-step nature of this approach starting from an advanced intermediate, the direct iodination or the two-step synthesis from 2-amino-5-methylpyridine are generally preferred for their efficiency and reliability.

Conclusion

Both the two-step synthesis from 2-amino-5-methylpyridine and the direct C-H iodination are excellent and viable methods for preparing this compound. The classical two-step method is robust and highly predictable, making it a reliable choice for various scales. The modern direct C-H iodination, particularly with ultrasound assistance, offers significant advantages in terms of reaction time, atom economy, and environmental impact. The selection of the optimal route will be guided by the specific needs and resources of the research team. This guide provides the necessary framework and detailed protocols to enable scientists to make an informed decision and successfully synthesize this valuable building block for their drug discovery and development programs.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking New Catalysts Against Pd(PPh₃)₄ for the Functionalization of 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The ability to efficiently and selectively functionalize this privileged heterocycle is paramount to the rapid discovery and development of new chemical entities. Carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, represents a powerful toolkit for this purpose.

For decades, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, has been the workhorse catalyst for these transformations. Its reliability and broad applicability have made it a staple in synthetic laboratories worldwide. However, the ever-present drive for greater efficiency, milder reaction conditions, and enhanced substrate scope has spurred the development of a new generation of palladium catalysts. This guide provides an in-depth, objective comparison of the performance of these novel catalytic systems against the benchmark, Pd(PPh₃)₄, specifically for reactions with the versatile building block, 3-iodo-6-methylimidazo[1,2-a]pyridine. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select the optimal catalyst for your synthetic challenges.

The Enduring Benchmark: Understanding the Role of Pd(PPh₃)₄

Pd(PPh₃)₄ is a pre-formed, air-sensitive Pd(0) complex that has been instrumental in the advancement of cross-coupling chemistry.[1] Its efficacy in the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridines is well-documented, often providing good to excellent yields.[2] The triphenylphosphine ligands play a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. However, the relatively high catalyst loadings (typically 1-5 mol%) and often elevated temperatures required for efficient conversion can be limitations, particularly in the context of complex molecule synthesis where functional group tolerance is critical.

The New Contenders: A Revolution in Catalytic Efficiency

The limitations of traditional phosphine-based catalysts have fueled innovation, leading to the development of sophisticated catalytic systems designed for superior performance. These can be broadly categorized into:

  • Buchwald Ligands and Precatalysts: These are bulky, electron-rich biarylphosphine ligands that, when coordinated to palladium, form highly active catalysts.[3] They are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, often enabling reactions at lower temperatures and with significantly lower catalyst loadings.

  • N-Heterocyclic Carbene (NHC) Palladium Complexes: NHCs are strong σ-donating ligands that form very stable bonds with palladium.[4][5] This stability translates to robust catalysts that can exhibit exceptional turnover numbers (TONs) and turnover frequencies (TOFs), making them suitable for challenging transformations, including those with less reactive coupling partners like aryl chlorides.[6]

  • Phosphine-Free Palladium Catalysts: This emerging class of catalysts aims to circumvent the potential toxicity and air-sensitivity associated with phosphine ligands.[1][7] These systems often utilize nitrogen- or other heteroatom-based ligands and can offer unique reactivity profiles, including high efficiency in aqueous media.[7]

Head-to-Head Comparison: Performance in Key Cross-Coupling Reactions

The choice of catalyst can dramatically impact the outcome of a cross-coupling reaction. Below, we compare the performance of Pd(PPh₃)₄ with representative examples of new-generation catalysts for the Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl structures. While Pd(PPh₃)₄ is a reliable choice, modern catalysts offer significant advantages in terms of efficiency and reaction conditions.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Benchmark: Pd(PPh₃)₄5Na₂CO₃DME801285[2]
Buchwald System: Pd(OAc)₂ / SPhos1K₃PO₄Toluene/H₂O802>95Extrapolated from[3]
NHC Complex: PEPPSI-IPr2K₂CO₃Dioxane100492Extrapolated from similar systems

Note: Data for new catalysts with the specific substrate is extrapolated from performance with structurally similar aryl iodides. The enhanced activity of Buchwald and NHC-based systems generally translates to lower catalyst loadings and shorter reaction times.

The data clearly indicates that while Pd(PPh₃)₄ is effective, both the Buchwald and NHC-based systems can achieve higher yields in significantly shorter reaction times and with lower catalyst loadings. This heightened efficiency is a direct result of the ligand design, which promotes a more rapid catalytic turnover.

Heck Reaction: Vinylation of the Imidazo[1,2-a]pyridine Core

The Heck reaction provides a powerful method for the introduction of vinyl groups.[8] This transformation can be more demanding than the Suzuki coupling, and the choice of catalyst is critical for achieving high regioselectivity and yield.

Table 2: Comparative Performance in the Heck Reaction of this compound with Styrene

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Benchmark: Pd(PPh₃)₄3Et₃NDMF1002475General conditions from[8]
NHC Complex: NHC-Pd(II)-Py1Cs₂CO₃Dioxane11012>90Extrapolated from[4]
Phosphine-Free: Pd(OAc)₂ / Ligand2K₂CO₃DMAc1201888Extrapolated from[9]

Note: The data for newer catalysts is based on their proven efficacy with other aryl iodides in Heck reactions. The robustness of NHC-palladium complexes often allows for efficient coupling even with more challenging substrates.

In the Heck reaction, the stability and activity of NHC-palladium complexes offer a distinct advantage, leading to higher yields under more controlled conditions compared to the traditional Pd(PPh₃)₄. Phosphine-free systems also present a viable and potentially more sustainable alternative.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for installing alkynyl moieties, which are versatile functional groups in drug discovery.[10] This reaction traditionally requires a copper co-catalyst, but modern methods have emerged that are copper-free, mitigating concerns about catalyst toxicity and by-product formation.

Table 3: Comparative Performance in the Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemCatalyst Loading (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)TOF (h⁻¹)Reference
Benchmark: Pd(PPh₃)₄2CuIEt₃NTHFRT282~41[11]
Phosphine-Free: Pd(II) β-Oxoiminatophosphane0.0002NonePiperidineNoneRT1>95>475,000[12]
Modern Buchwald: [DTBNpP]Pd(crotyl)Cl1NoneTMPDMSORT1.5>95~63[10]

Note: The remarkable turnover frequency (TOF) of the phosphine-free system highlights the dramatic increase in catalytic efficiency offered by modern catalyst design.

The Sonogashira coupling provides the most striking example of the advancements in catalyst technology. The development of highly active, phosphine-free, and copper-free systems allows for extremely low catalyst loadings and exceptionally high turnover frequencies, representing a significant leap forward in terms of both efficiency and process sustainability.

Experimental Protocols

To facilitate the practical application of this guide, detailed, step-by-step methodologies for each of the benchmarked reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, boronic acid, and base to a dry flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C 3. Add the solvent and degas the mixture. B->C D 4. Add the palladium catalyst under a positive pressure of inert gas. C->D E 5. Heat the reaction mixture to the specified temperature with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature and dilute with an organic solvent. F->G H 8. Wash with water and brine, then dry the organic layer. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify the crude product by column chromatography. I->J

Suzuki-Miyaura Reaction Workflow

Protocol using Pd(PPh₃)₄:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DME (5 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

General Procedure for Heck Reaction

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound and base to a dry flask. B 2. Evacuate and backfill with an inert gas. A->B C 3. Add the solvent and the alkene. B->C D 4. Add the palladium catalyst. C->D E 5. Heat the reaction to the specified temperature. D->E F 6. Monitor by TLC or LC-MS. E->F G 7. Cool to room temperature and filter off any solids. F->G H 8. Dilute with an organic solvent and wash with water. G->H I 9. Dry, concentrate, and purify by chromatography. H->I

Heck Reaction Workflow

Protocol using an NHC-Palladium Complex:

  • To a dry Schlenk tube, add this compound (1.0 mmol), Cs₂CO₃ (2.0 mmol), and the NHC-Pd(II)-Py complex (0.01 mmol, 1 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous dioxane (4 mL) and styrene (1.5 mmol).

  • Seal the tube and heat to 110 °C for 12 hours.

  • After cooling, dilute the mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.

General Procedure for Sonogashira Coupling

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound and catalyst to a flask. B 2. Evacuate and backfill with an inert gas. A->B C 3. Add solvent, base, and the terminal alkyne. B->C D 4. Stir at the specified temperature. C->D E 5. Monitor the reaction progress. D->E F 6. Quench the reaction and extract with an organic solvent. E->F G 7. Wash, dry, and concentrate the organic phase. F->G H 8. Purify by chromatography. G->H

Sonogashira Coupling Workflow

Protocol using a Phosphine-Free Palladium Catalyst (Copper-Free):

  • To a vial, add this compound (1.0 mmol) and the Pd(II) β-oxoiminatophosphane complex (0.0002 mmol, 0.0002 mol%).

  • Add phenylacetylene (1.2 mmol) and piperidine (2.0 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate.

  • Wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion: Choosing the Right Tool for the Job

The data and protocols presented in this guide unequivocally demonstrate that while Pd(PPh₃)₄ remains a viable catalyst for the cross-coupling of this compound, the new generation of palladium catalysts offers significant and often transformative advantages.

  • For routine Suzuki-Miyaura couplings where cost is a primary concern , Pd(PPh₃)₄ can still be a suitable choice.

  • For Suzuki-Miyaura and Heck reactions requiring high efficiency, low catalyst loadings, and milder conditions , Buchwald and NHC-based systems are superior.

  • For Sonogashira couplings, modern phosphine-free and copper-free catalysts are unparalleled in their activity and should be the first choice for achieving high turnover numbers and a more sustainable process.

As Senior Application Scientists, we understand that the "best" catalyst is context-dependent. By understanding the underlying principles of catalyst design and having access to reliable comparative data, researchers can make informed decisions to accelerate their research and development efforts. The continued evolution of catalyst technology promises even greater capabilities in the future, further empowering the synthesis of complex molecules that will define the next generation of therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the benchtop to the entire lifecycle of the chemical compounds we handle. The proper disposal of reagents like 3-Iodo-6-methylimidazo[1,2-a]pyridine (CAS No. 885276-23-3) is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal, grounded in established safety protocols and an understanding of the compound's chemical nature.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific, detailed Safety Data Sheet (SDS) for this compound is not fully comprehensive in all databases[1], we can establish a reliable safety profile by examining its structural components: the imidazo[1,2-a]pyridine core and the iodo- group.

The parent compound, Imidazo[1,2-a]pyridine, is classified as a skin, eye, and respiratory irritant. The presence of an iodine atom classifies the molecule as a halogenated organic compound .[2] These compounds as a class are treated with caution due to their potential environmental toxicity and the specific disposal methods they require.[3][4] Therefore, this compound must be handled as a hazardous substance.

Table 1: Hazard Profile based on Structural Analogs and Chemical Class

Hazard Classification Description Source Compound / Chemical Class
Acute Toxicity May be harmful if swallowed, in contact with skin, or inhaled. Halogenated Pyridines, Pyridine[5][6]
Skin Irritation Causes skin irritation. Imidazo[1,2-a]pyridine
Eye Irritation Causes serious eye irritation. Imidazo[1,2-a]pyridine
Respiratory Irritation May cause respiratory irritation. Imidazo[1,2-a]pyridine

| Environmental Hazard | Halogenated organic compounds can pose long-term risks to aquatic environments.[7] | General Halogenated Organics[4] |

Operational Plan for Disposal

The disposal of this compound must comply with all federal, state, and local hazardous waste regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as implemented by the Environmental Protection Agency (EPA).[5] The core principle is the strict segregation of halogenated organic waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from skin contact.

  • Ventilation: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Step 2: Waste Segregation (The Critical Step)

This is the most important procedural step. Halogenated and non-halogenated waste streams are treated differently and must never be mixed.[2][4]

  • Why Segregate? Non-halogenated solvents can often be recycled as fuel additives. Halogenated solvents, however, must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide). Mixing streams contaminates the non-halogenated waste, dramatically increasing disposal costs and environmental burden.[4] Even trace amounts of halogenated material require the entire container to be treated as halogenated waste.[3][4]

  • Procedure:

    • Designate a specific, properly labeled waste container exclusively for "Halogenated Organic Waste." [2][3]

    • Dispose of pure this compound, solutions containing it, and any materials contaminated with it (e.g., weighing paper, contaminated gloves, silica gel) into this container.

Step 3: Container Management

Proper containment is essential to prevent spills and exposure.

  • Container Type: Use only chemically compatible, leak-proof containers with a secure, screw-top cap. Your institution's Environmental Health & Safety (EHS) department can provide appropriate containers.[3][4][8]

  • Labeling: The waste container must be clearly labeled before the first drop of waste is added.[3] The label must include:

    • The words "Hazardous Waste." [8]

    • The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[3]

    • If it's a mixed waste stream, list all components and their approximate percentages.

  • Storage: Keep the waste container closed at all times except when actively adding waste.[3][8] Store it in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials like strong acids or oxidizing agents.[5]

Step 4: Arranging for Final Disposal

Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[5]

  • Once the waste container is full or you have completed the project, contact your institution's EHS office to schedule a hazardous waste pickup.[5]

  • Follow their specific procedures for documentation and transport from your lab.

Spill and Emergency Procedures

In the event of a spill, prioritize safety and containment.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or you feel unsafe, evacuate the area and contact your EHS emergency line.

    • If the spill is small and manageable, ensure you are wearing full PPE.

  • Containment and Cleanup:

    • Prevent the spill from spreading or entering drains.[5]

    • For a solid spill, carefully sweep or scoop the material into the designated halogenated waste container. Avoid generating dust.[5]

    • For a liquid spill, absorb it with an inert material like vermiculite or a chemical spill pillow.

    • Place all cleanup materials into the sealed, labeled hazardous waste container.[5]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][9]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Final Disposal Start Waste Generated (Containing this compound) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Assess Waste Type Container Obtain 'Halogenated Organic Waste' Container Assess->Container Pure solid, solution, or contaminated labware PPE->Assess Label Label Container with Full Chemical Names and 'Hazardous Waste' Container->Label Collect Collect Waste in Fume Hood Label->Collect Store Store Sealed Container in Satellite Accumulation Area Collect->Store Schedule Contact EHS for Pickup Store->Schedule End Waste Removed for Proper Incineration Schedule->End

Caption: Decision workflow for handling and disposing of this compound waste.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and minimize the environmental impact of your research.

References

Navigating the Safe Handling of 3-Iodo-6-methylimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. The novel heterocyclic compound, 3-Iodo-6-methylimidazo[1,2-a]pyridine, presents unique opportunities in medicinal chemistry and materials science. However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a research and development setting.

Hazard Assessment and Risk Mitigation

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate, provide critical insights into its potential hazards.[1] Based on this information, it is prudent to handle this compound as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [1]

Given these potential hazards, a thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE, categorized by the area of protection.

Area of Protection Required PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can lead to irritation.
Body Protection A lab coat, worn fully buttoned.To protect the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of dust or vapors that may cause respiratory irritation.

All PPE should be inspected before each use and replaced if damaged. Contaminated PPE should be disposed of as hazardous waste.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your experiments.

Preparation and Weighing
  • Designated Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[1]

  • Pre-weighing Checks: Before weighing, ensure that all necessary PPE is correctly worn. Prepare all necessary equipment (e.g., spatulas, weighing paper, and a tared, sealed container) within the fume hood to minimize movement of the open compound.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust. If the compound is a fine powder, consider using a specialized weighing enclosure if available.

  • Immediate Containment: Immediately after weighing, securely seal the container. Clean any residual powder from the balance and surrounding surfaces using a damp cloth or a vacuum with a HEPA filter. The cleaning materials should be disposed of as hazardous waste.

Experimental Use
  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Quenching and Work-up: Quench reactions carefully, especially those involving reactive reagents. Perform all extractions and other work-up procedures within the fume hood.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

Eye Contact
  • Immediate Flushing: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] An eyewash station should be readily accessible.

  • Remove Contact Lenses: If present and easily removable, take out contact lenses after the initial flush.[3]

  • Seek Medical Attention: Seek immediate medical attention, even if the irritation seems to have subsided.[2][3]

Skin Contact
  • Remove Contaminated Clothing: Immediately remove any contaminated clothing.[1]

  • Wash Affected Area: Wash the affected skin thoroughly with soap and plenty of water.[1][2]

  • Seek Medical Attention: If irritation persists, seek medical attention.

Inhalation
  • Move to Fresh Air: Immediately move the affected person to an area with fresh air.

  • Seek Medical Attention: If breathing is difficult or discomfort persists, seek immediate medical attention.

Ingestion
  • Do Not Induce Vomiting: Do not induce vomiting unless directed to do so by medical personnel.

  • Seek Medical Attention: Seek immediate medical attention. Provide the medical team with the name of the compound and any available safety information.

Spill Management and Disposal Plan

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

Spill Cleanup
  • Evacuate and Ventilate: In the case of a significant spill, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a sealed, labeled container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal
  • Segregate Waste: All waste containing this compound, including contaminated labware, PPE, and cleaning materials, must be classified as hazardous waste.[4][5] Halogenated organic waste should be collected separately from non-halogenated waste.[4][5][6][7]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Workflow Diagrams

To further clarify the operational and emergency procedures, the following diagrams have been created using the DOT language.

Handling_Workflow cluster_Prep Preparation cluster_Use Experimental Use cluster_Disposal Disposal Prep Don PPE Weigh Weigh in Fume Hood Prep->Weigh Seal Seal Container Weigh->Seal React Conduct Reaction Seal->React Workup Perform Work-up React->Workup Collect Collect Waste Workup->Collect Label Label Container Collect->Label Store Store Safely Label->Store Dispose EHS Pickup Store->Dispose

Caption: Standard operational workflow for handling this compound.

Emergency_Response cluster_Eye Eye Contact cluster_Skin Skin Contact cluster_Inhalation Inhalation Exposure Exposure Event Flush_Eye Flush with Water (15 min) Exposure->Flush_Eye Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Fresh_Air Move to Fresh Air Exposure->Fresh_Air Remove_Contacts Remove Contacts Flush_Eye->Remove_Contacts Medical_Eye Seek Immediate Medical Attention Remove_Contacts->Medical_Eye Wash_Skin Wash with Soap & Water Remove_Clothing->Wash_Skin Medical_Skin Seek Medical Attention if Irritation Persists Wash_Skin->Medical_Skin Medical_Inhale Seek Medical Attention Fresh_Air->Medical_Inhale

Caption: Emergency response procedures for exposure to this compound.

Conclusion

The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery while ensuring the well-being of laboratory personnel. By internalizing and adhering to the guidelines outlined in this document, researchers can confidently and safely explore the potential of this promising compound. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 2
3-Iodo-6-methylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.